Bis-sulfone-PEG4-Acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C36H45NO12S2 |
|---|---|
分子量 |
747.9 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39) |
InChI 键 |
PDXZXCYPCHVEJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's core components, its mechanism of action in bioconjugation, and protocols for its use, supported by relevant data and visualizations.
Core Structure and Physicochemical Properties
This compound is a versatile linker molecule comprised of three key functional components: a bis-sulfone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This unique combination of reactive moieties allows for the sequential and site-specific conjugation of two different molecules.
The bis-sulfone group serves as a thiol-reactive handle, specifically targeting the sulfhydryl groups of cysteine residues.[3] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[4] The terminal carboxylic acid enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2][3]
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C36H45NO12S2 | [1] |
| Molecular Weight | 747.9 g/mol | [1] |
| CAS Number | 2639395-49-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
Mechanism of Action in Bioconjugation
The bifunctional nature of this compound allows for a two-step conjugation strategy, which is particularly advantageous in the construction of ADCs. This process involves the site-specific attachment of the linker to an antibody, followed by the conjugation of a therapeutic payload.
Thiol-Reactive Conjugation via the Bis-sulfone Group
The bis-sulfone moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols, such as those derived from the reduction of a disulfide bridge on an antibody.[4] This reaction results in the formation of a stable, three-carbon bridge, effectively re-linking the two sulfur atoms.[4] This "disulfide rebridging" approach is beneficial as it helps to maintain the tertiary structure of the antibody, thus preserving its biological activity.[4] The overall workflow for this conjugation is depicted in the diagram below.
Amine-Reactive Conjugation via the Carboxylic Acid Group
The terminal carboxylic acid of the linker can be activated to react with primary amines on a payload molecule, forming a stable amide bond. This reaction is typically mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This ester readily reacts with a primary amine to yield the final conjugate.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Protocol for Antibody Conjugation (Thiol-Reactive)
This protocol is adapted from procedures for similar bis-sulfone linkers and outlines the general steps for conjugating this compound to an antibody.[6]
Materials:
-
Antibody (e.g., IgG1)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Desalting columns or other protein purification system
-
Organic Solvent (e.g., DMSO or DMF)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.
-
Rebridging Reaction:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Quenching of the Reaction: To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting antibody-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).
Protocol for Payload Conjugation (Amine-Reactive)
This protocol describes the general procedure for coupling a primary amine-containing payload to the carboxylic acid of the antibody-linker conjugate using EDC/NHS chemistry.[5][7]
Materials:
-
Antibody-linker conjugate
-
Amine-containing payload
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., Tris-HCl or glycine)
-
Purification system (e.g., dialysis or SEC)
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Prepare a stock solution of the amine-containing payload in a suitable solvent.
-
The antibody-linker conjugate should be in the Coupling Buffer.
-
-
Activation of Carboxylic Acid: In a separate reaction, or in a one-pot synthesis, activate the carboxylic acid of the linker. For a one-pot reaction, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.
-
Conjugation to Amine-Containing Payload: Add the amine-containing payload to the activated antibody-linker conjugate solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a common starting point, but this should be optimized. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the ADC: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Data Presentation and Analysis
A critical aspect of ADC development is the characterization of the final conjugate, with the drug-to-antibody ratio (DAR) being a key quality attribute.[8][9] ADCs produced using bis-sulfone linkers have been shown to exhibit superior homogeneity with a well-defined DAR.[4]
Determination of Drug-to-Antibody Ratio (DAR)
Several analytical techniques can be employed to determine the DAR of ADCs.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This allows for the quantification of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass measurement of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the accurate determination of the average DAR and the distribution of drug-loaded species.[8]
The weighted average DAR can be calculated from HIC or LC-MS data using the peak areas of the different species.[8]
Stability of Bis-sulfone Linked Conjugates
Conclusion
This compound is a valuable tool for researchers and drug development professionals in the field of bioconjugation. Its heterobifunctional nature, combining a thiol-reactive bis-sulfone group with an amine-reactive carboxylic acid, allows for the controlled and site-specific synthesis of complex bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting molecules. The disulfide rebridging capability of the bis-sulfone moiety contributes to the formation of homogeneous and stable ADCs, a critical factor for their therapeutic efficacy and safety. The experimental protocols provided in this guide offer a foundation for the successful application of this compound in the development of next-generation targeted therapeutics.
References
- 1. This compound, 2639395-49-4 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. agilent.com [agilent.com]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Chemical Properties
This compound is a molecule designed with distinct reactive moieties, enabling the sequential conjugation of two different molecular entities. It features a bis-sulfone group for thiol-selective conjugation and a terminal carboxylic acid for coupling to amine-containing molecules. The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity.[1][2]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C36H45NO12S2 | [3] |
| Molecular Weight | 747.9 g/mol | [3] |
| Purity | Typically ≥95% - 98% | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, desiccated | [3][4] |
Reactivity and Mechanism of Action
The utility of this compound lies in its two distinct reactive functionalities:
-
The Bis-sulfone Group: This group is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge in proteins, such as antibodies.[1][5] This reaction re-forms a stable three-carbon bridge, effectively re-bridging the disulfide bond while leaving the protein's tertiary structure intact.[1][5] This site-specific conjugation method leads to homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[1]
-
The Carboxylic Acid Group: The terminal carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amines on a payload molecule.[6][7]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum to observe the chemical shifts and integrations of the various protons in the molecule, including those on the aromatic rings of the sulfone groups, the PEG linker, and the aliphatic backbone.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum to identify the carbon skeleton of the molecule.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra to assign peaks to the corresponding atoms in the proposed structure. The integration of proton signals should be consistent with the number of protons in each functional group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound reagent.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 280 nm.
-
Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
Mass Spectrometry for Molecular Weight Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, with 0.1% formic acid.
-
Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound (expected m/z of approximately 748.9 for [M+H]⁺).
Bioconjugation to an Antibody and Payload
Objective: To conjugate this compound to an antibody and a payload molecule to form an ADC.
Methodology:
Step 1: Antibody Reduction
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
Add a 10-50 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess TCEP using a desalting column.
Step 2: Conjugation of this compound to the Antibody
-
Immediately after TCEP removal, add a 5-20 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Remove the excess linker via size-exclusion chromatography (SEC).
Step 3: Payload Conjugation
-
Activate the carboxylic acid group of the antibody-linker conjugate by adding EDC and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature.
-
Add the amine-containing payload molecule (e.g., a cytotoxic drug).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using SEC or other appropriate chromatography methods.
Step 4: Characterization of the ADC
-
SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.
-
Hydrophobic Interaction Chromatography (HIC): Determine the drug-to-antibody ratio (DAR).
-
Mass Spectrometry: Confirm the molecular weight of the final ADC.
Visualizations
Caption: Chemical structure of this compound.
Caption: ADC synthesis workflow.
Caption: Component relationships.
References
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]
- 3. This compound, 2639395-49-4 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
Bis-sulfone-PEG4-Acid: A Technical Guide to its Mechanism of Action in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone-PEG4-Acid is a heterobifunctional linker that has emerged as a critical tool in the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive bis-sulfone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise and stable conjugation of molecules to proteins. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by experimental data, detailed protocols, and visualizations to facilitate its application in research and drug development.
The bis-sulfone group acts as a highly efficient bis-alkylating agent, enabling the site-specific re-bridging of disulfide bonds in proteins, most notably antibodies. This approach maintains the structural integrity of the protein, leading to more homogeneous and stable conjugates. The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugate. The terminal carboxylic acid provides a handle for the attachment of a wide range of molecules, such as cytotoxic payloads or E3 ligase ligands, through the formation of a stable amide bond.
Core Mechanism of Action
The mechanism of action of this compound can be dissected into the individual contributions of its three key components: the bis-sulfone group, the PEG4 spacer, and the carboxylic acid terminus.
The Bis-Sulfone Moiety: Site-Specific Disulfide Re-bridging
The cornerstone of this compound's functionality lies in its bis-sulfone group, which is a highly reactive bis-alkylation reagent. This group readily and selectively reacts with two cysteine thiols that are typically generated from the reduction of a disulfide bridge within a protein.[1] The reaction proceeds in two main steps:
-
Disulfide Bond Reduction: The native disulfide bond in the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to expose two free sulfhydryl (thiol) groups.
-
Bis-Alkylation: The bis-sulfone reagent is then introduced. It undergoes a sequential Michael addition-elimination reaction with the two thiol groups, resulting in the formation of a stable, three-carbon thioether bridge that covalently re-links the two cysteine residues.[1] This process is highly specific for the paired thiols of a reduced disulfide, ensuring site-specific conjugation.
The re-bridging of the disulfide bond helps to maintain the native conformation of the protein, which is particularly crucial for antibodies where disulfide bonds are essential for their structural integrity and function.[1] This contrasts with traditional maleimide-based conjugation to single cysteine residues, which can lead to less stable conjugates.
dot
Caption: Disulfide re-bridging workflow.
The PEG4 Spacer: Enhancing Physicochemical Properties
The this compound linker incorporates a short polyethylene glycol (PEG) spacer consisting of four ethylene (B1197577) glycol units. This PEG chain imparts several beneficial properties to the resulting bioconjugate:
-
Increased Hydrophilicity: PEG is highly hydrophilic, which significantly improves the aqueous solubility of the linker and the final conjugate. This is particularly advantageous when conjugating hydrophobic payloads, which can otherwise lead to aggregation and poor pharmacokinetics.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the payload from degradation and reduce non-specific interactions with other proteins and tissues, potentially leading to a longer circulation half-life and improved biodistribution.
-
Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.
The Carboxylic Acid Terminus: A Versatile Handle for Conjugation
The terminal carboxylic acid group on the this compound linker provides a versatile point of attachment for a second molecule of interest. This is typically achieved through the formation of a stable amide bond with a primary or secondary amine on the payload molecule. This reaction requires activation of the carboxylic acid, which is commonly accomplished using coupling agents such as:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly forms an activated ester, which then reacts with the amine.
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.
The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.
dot
References
Introduction: A Tool for Precision Bioconjugation
An In-Depth Technical Guide to the Reactivity of Bis-sulfone-PEG4-Acid with Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of this compound with thiol-containing molecules. It details the underlying reaction mechanism, kinetic data, optimal reaction conditions, and stability of the resulting conjugate. Furthermore, it presents detailed experimental protocols for its principal application: the site-specific conjugation of antibodies for the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs).
This compound is a heterobifunctional crosslinker designed for advanced bioconjugation. Its molecular architecture consists of three key components:
-
A Bis-sulfone Group: This functional group serves as a highly reactive bis-alkylating agent that specifically and efficiently reacts with two proximal thiol groups, such as those derived from the reduction of a native disulfide bond.[1][2]
-
A PEG4 Spacer: A short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce aggregation.[3][4]
-
A Terminal Carboxylic Acid: This group provides a versatile handle for subsequent conjugation to other molecules (e.g., drugs, imaging agents) containing a primary amine, typically through amide bond formation facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[5]
The primary application for this class of reagents is in the field of drug development, particularly for the creation of site-specific Antibody-Drug Conjugates (ADCs).[6][7] By targeting and re-bridging the interchain disulfide bonds of an antibody, bis-sulfone linkers enable the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[7] This approach yields conjugates with superior stability compared to those formed with traditional maleimide-based linkers and helps maintain the structural integrity of the antibody.[8][9]
Core Reactivity and Mechanism
The fundamental reaction between the bis-sulfone moiety and thiols is a thiol-Michael addition , a type of conjugate addition reaction.[10][11]
Reaction Mechanism
The vinyl sulfone components of the bis-sulfone group act as potent Michael acceptors. The reaction proceeds when a nucleophilic thiolate anion (RS⁻), formed by the deprotonation of a thiol (RSH), attacks one of the electron-deficient β-carbons of the vinyl sulfone. This is followed by a second, intramolecular Michael addition of the second proximal thiol, resulting in the formation of a stable, three-carbon thioether bridge.[][13] This re-bridging is particularly effective for conjugating the two cysteine residues exposed after the reduction of a disulfide bond.[14][15]
Figure 1: Reaction mechanism of bis-sulfone with two thiols.
Kinetics and Selectivity
The thiol-Michael addition to vinyl sulfones is both rapid and highly selective. Kinetic studies have demonstrated that vinyl sulfones react significantly faster and more selectively with thiols than other common Michael acceptors, such as acrylates.[16][17]
-
High Selectivity: The reaction demonstrates remarkable chemoselectivity for thiols, even in the presence of a large excess of other nucleophilic residues like amines (e.g., lysine), which is critical for site-specific protein modification.[18]
| Reactant Pair | Relative Rate / Rate Constant (k) | Conditions | Reference(s) |
| Ethyl Vinyl Sulfone (EVS) + Hexanethiol (HT) | ~7 times faster than Hexyl Acrylate (HA) + HT | Base-catalyzed | [16][17] |
| Phenyl Vinyl Sulfonate Esters vs. N-benzyl Vinyl Sulfonamides | Phenyl vinyl sulfonate esters are ~3000-fold more reactive towards 2'-(phenethyl)thiol | Michael addition | [19] |
| Ethynyl P(V) Electrophiles + Glutathione | k ≈ 0.47 M⁻¹s⁻¹ | pH 7.4 | [20] |
| General Thiol-Disulfide Interchange | k ≈ 0.1 - 10 M⁻¹s⁻¹ | pH 7, non-catalyzed | [21] |
Table 1: Comparative kinetic data for thiol-Michael additions.
Optimal Reaction Conditions
The efficiency of the conjugation is highly dependent on key reaction parameters, which must be optimized to ensure high yield and specificity while maintaining the integrity of the biomolecule.
| Parameter | Recommended Range | Rationale | Reference(s) |
| pH | 6.5 - 8.0 | Balances the need for thiol deprotonation to the nucleophilic thiolate (favored at higher pH) with protein stability and reagent integrity. Slightly alkaline conditions (pH ~8) generally accelerate the reaction.[11] | [11][22] |
| Temperature | 4°C to 37°C | Room temperature or 37°C is common for faster kinetics. Lower temperatures (4°C) can be used for overnight reactions or with sensitive proteins. | [22][23] |
| Molar Ratio | 5- to 20-fold | A molar excess of the bis-sulfone reagent over the number of disulfide bonds is used to drive the reaction to completion. | [23] |
| Co-solvent | 5-10% DMSO/DMF | Bis-sulfone reagents often have limited aqueous solubility and are typically dissolved in a small amount of an organic co-solvent like DMSO before being added to the aqueous reaction buffer. | [22] |
Table 2: Recommended conditions for bis-sulfone conjugation reactions.
Application Spotlight: Site-Specific Antibody-Drug Conjugates (ADCs)
The disulfide re-bridging strategy using bis-sulfone linkers is a leading method for producing homogeneous and stable ADCs.
Experimental Workflow
The process involves a sequential, two-step chemical modification of a native antibody.[2]
-
Selective Disulfide Reduction: The interchain disulfide bonds in the antibody's hinge region are selectively reduced using a mild reducing agent like TCEP or DTT. This exposes pairs of free cysteine thiols.[8][15]
-
Conjugation and Re-bridging: The this compound reagent is added to the reduced antibody. The bis-sulfone moiety reacts with the newly formed thiol pairs, re-forming a stable thioether linkage and covalently attaching the PEG-acid linker to the antibody at a specific site.[8][9]
Figure 2: Experimental workflow for ADC preparation via disulfide re-bridging.
Stability of the Thioether Linkage
A critical advantage of the bis-sulfone conjugation method is the exceptional stability of the resulting thioether bond. Unlike maleimide-cysteine adducts, which are susceptible to retro-Michael reactions leading to premature drug deconjugation in vivo, the thioether bridge formed by bis-sulfones is essentially irreversible under physiological conditions.[8][24]
| Linkage Type | Stability Characteristic | Reference(s) |
| Bis-sulfone Thioether | Highly Stable: No significant loss of payload observed after 120 hours at 37°C. | [9] |
| Maleimide Thioether | Less Stable: Prone to retro-Michael reaction, leading to drug loss over time. | [8] |
Table 3: Stability comparison of conjugation linkages.
Biological Mechanism of Action
Once synthesized, the ADC acts as a guided missile to deliver a cytotoxic payload specifically to cancer cells.
Figure 3: The biological pathway for ADC-mediated cell killing.
The process begins with the ADC circulating in the bloodstream until its antibody component recognizes and binds to a specific tumor-associated antigen on a cancer cell's surface.[18][25] This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.[][14] The complex is then trafficked to the lysosome, an acidic, enzyme-rich organelle. Inside the lysosome, the linker is cleaved or the antibody is degraded, releasing the highly potent cytotoxic payload directly inside the target cell.[][23] The freed payload then exerts its function, such as disrupting microtubule formation or causing DNA damage, which ultimately leads to programmed cell death (apoptosis).[18][25]
Detailed Experimental Protocols
The following protocols provide a generalized framework for antibody conjugation using this compound. Optimization may be required for specific antibodies and applications.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the selective reduction of antibody interchain disulfides using TCEP.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, Histidine buffer)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer (e.g., 0.1 M Phosphate (B84403) buffer with 2 mM EDTA, pH 7.0-7.4)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.[26]
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reduction Buffer immediately before use. TCEP is less stable in phosphate buffers at neutral pH.[26]
-
Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar excess of 10-50 fold over the antibody. For partial reduction of an IgG1 to achieve a DAR of 4, a much lower concentration of TCEP (e.g., 2-4 mM) is often sufficient.[2][15][26]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.[3][22]
-
Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. This step is critical to prevent interference with subsequent reactions.[3]
-
(Optional) Quantify Free Thiols: Use the Ellman's Assay (Protocol 3) to confirm the successful generation of free thiols. An IgG1 fully reduced at its four interchain disulfides should yield 8 free thiols per antibody.
Protocol 2: Conjugation with this compound
This protocol details the conjugation of the reduced antibody with the bis-sulfone linker.
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (e.g., 0.1 M Phosphate buffer with 2 mM EDTA, pH 7.5-8.0, degassed)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare Bis-sulfone Stock: Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.[22]
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[23]
-
Purification: Purify the resulting ADC conjugate to remove excess linker and other impurities. Size-exclusion chromatography (SEC) is a commonly used method. The buffer should be exchanged to a formulation buffer suitable for antibody storage (e.g., pH 6.0).
-
Characterization: Analyze the final conjugate using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, and SDS-PAGE and Mass Spectrometry to confirm successful conjugation and purity.
Protocol 3: Quantification of Free Thiols (Ellman's Assay)
This assay is used to measure the concentration of free sulfhydryl groups generated during the reduction step.
Materials:
-
Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine hydrochloride (for standard curve)
-
Reduced antibody sample
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[5]
-
Prepare Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0 to 1.5 mM).[5] c. Add a small volume (e.g., 50 µL) of the DTNB solution to a larger volume of each standard (e.g., 950 µL). Mix and incubate for 15 minutes at room temperature.[5]
-
Prepare Sample: Add the same volumes of the reduced antibody sample and DTNB solution to Reaction Buffer. Use the non-reduced antibody as a blank/control.
-
Measurement: Measure the absorbance of the standards and samples at 412 nm.
-
Calculation: a. Plot the absorbance of the standards versus their concentration to generate a standard curve. b. Determine the thiol concentration of your sample from the standard curve. c. Alternatively, calculate the concentration directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length, and c is the molar concentration.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 19. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. broadpharm.com [broadpharm.com]
- 23. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 24. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Solubility and Stability of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bis-sulfone-PEG4-Acid, a heterobifunctional linker increasingly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs). A thorough understanding of its physicochemical properties is critical for its effective handling, storage, and application in experimental settings.
Core Concepts and Molecular Structure
This compound is a chemical linker featuring three key components:
-
Bis-sulfone Group: This functional group is highly reactive towards thiol (-SH) groups, particularly those made available after the reduction of disulfide bonds in proteins like antibodies. This reactivity allows for site-specific conjugation.
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) chain, composed of four ethylene (B1197577) glycol units, enhances the molecule's hydrophilicity and aqueous solubility.[1] It also provides a flexible spacer between the conjugated biomolecule and the terminal carboxylic acid.
-
Carboxylic Acid: The terminal acid group can be activated to react with primary amines, forming stable amide bonds. This allows for the attachment of various payloads, such as small molecule drugs or imaging agents.
These components collectively make this compound a versatile tool for creating well-defined bioconjugates with improved pharmacokinetic properties.
Solubility Profile
The solubility of this compound is a crucial factor for its application in bioconjugation, which is often performed in aqueous buffers. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous media.
Qualitative Solubility:
Based on available data, this compound is soluble in several common organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Quantitative Solubility (Illustrative Data):
| Solvent | Estimated Solubility (mg/mL) |
| DMSO | > 50 |
| DMF | > 50 |
| Dichloromethane (DCM) | > 25 |
| Water (pH 7.4) | ~10-20 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10-15 |
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for proper storage and handling to maintain the integrity and reactivity of the linker.
General Stability Considerations:
-
pH: The bis-sulfone group is generally stable at neutral to mildly acidic pH.[2] However, under basic conditions, the sulfone moiety can be susceptible to elimination reactions. The ester linkage in some related linkers can be prone to hydrolysis at pH extremes.
-
Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[3][4] For short-term handling and in-use solutions, maintaining a low temperature (2-8°C) is advisable.
-
Light: As with many organic reagents, it is prudent to protect this compound from prolonged exposure to light to prevent potential photodegradation.
Summary of Stability and Storage Recommendations (Illustrative Data):
| Condition | Stability | Recommendation |
| pH | More stable at neutral to mildly acidic pH (6.0-7.5). Susceptible to degradation under strongly basic conditions. | Use in buffers within the recommended pH range. Avoid high pH buffers. |
| Temperature | Stable for long-term storage at -20°C. Stable for short-term use at 2-8°C. | Store desiccated at -20°C for long-term storage. Keep on ice during experimental use. |
| Light | Potentially sensitive to prolonged UV exposure. | Store in a dark container or protect from light. |
| Aqueous Solution | Hydrolysis of the carboxylic acid is generally slow at neutral pH but can be accelerated at pH extremes. The sulfone group is relatively stable in aqueous solution. | Prepare fresh solutions for conjugation reactions. If storage of aqueous solutions is necessary, store at 2-8°C for a short period. |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the kinetic and thermodynamic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 50 mg/mL.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.
-
Spiking into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS in microcentrifuge tubes. This creates a range of concentrations of the compound in a solution with 2% DMSO.
-
Equilibration:
-
Kinetic Solubility: Incubate the samples at room temperature for 2 hours with gentle shaking.
-
Thermodynamic Solubility: Incubate the samples at room temperature for 24 hours with continuous shaking to ensure equilibrium is reached.
-
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.
-
Quantification: Compare the peak area of the compound in the samples to a standard curve prepared from the DMSO stock solution to determine the concentration. The highest concentration at which no precipitate is observed is the solubility.
Protocol for Assessing pH Stability
This protocol describes a method to evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)
-
DMSO
-
Thermostated incubator
-
HPLC system
-
LC-MS system for degradation product identification (optional)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid or base to neutralize the sample and then immediately freezing it.
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the percentage of remaining compound against time for each pH condition. This will allow for the determination of the degradation rate and half-life at each pH.
-
Degradant Identification (Optional): Use LC-MS to analyze the samples and identify any major degradation products.
Visualizations
Chemical Structure and Functional Groups
Caption: Functional components of this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: General experimental workflow for assessment.
References
A Technical Guide to Bis-sulfone-PEG4-Acid and its Application in Bioconjugation
This technical guide provides an in-depth overview of Bis-sulfone-PEG4-Acid, a heterobifunctional linker revolutionizing the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core technology, experimental protocols, and supplier information.
Introduction to Bis-sulfone Linkers
Bis-sulfone reagents are advanced crosslinkers used for the site-specific modification of proteins.[1] The core application of these linkers is the "rebridging" of native disulfide bonds within proteins, such as the interchain disulfides of antibodies. This technology offers a significant advantage over traditional conjugation methods, such as those using maleimide-based linkers, by creating more homogeneous, stable, and structurally intact bioconjugates.[2]
The this compound linker features two key functional groups: a bis-sulfone moiety and a terminal carboxylic acid. The bis-sulfone group is a highly reactive bis-alkylating agent that selectively reacts with the two free thiol groups (-SH) that result from the reduction of a disulfide bond (-S-S-).[3] This reaction reforms a stable, covalent three-carbon bridge, effectively re-linking the protein chains.[4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5] The terminal carboxylic acid provides a versatile handle for the subsequent conjugation of a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or other biomolecules, typically through the formation of a stable amide bond with an amine-containing payload.
Supplier and Catalog Information
This compound and its derivatives are available from several specialized chemical suppliers. The table below lists some of these suppliers and their corresponding catalog numbers.
| Supplier | Product Name | Catalog Number |
| BroadPharm | This compound | BP-25492 |
| Creative Biolabs | This compound | WJY-0323-LS1 |
Core Technology: Disulfide Rebridging
The central application for bis-sulfone linkers is the site-specific conjugation to antibodies to form highly defined ADCs. Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs).[6] The bis-sulfone rebridging strategy addresses this by targeting the four interchain disulfide bonds in a typical IgG1 antibody, allowing for the creation of ADCs with a more uniform DAR of 4.[4]
Mechanism of Action
The process involves a two-step approach:
-
Selective Reduction: The interchain disulfide bonds of the antibody are first selectively reduced to generate free cysteine thiols. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]
-
Bis-Alkylation: The bis-sulfone linker is then added. It undergoes a sequential Michael addition and elimination reaction with the pair of thiols, resulting in the formation of a stable thioether linkage that rebridges the disulfide bond.[1]
This process is illustrated in the workflow diagram below.
Advantages over Maleimide (B117702) Chemistry
A key advantage of bis-sulfone linkers is the enhanced stability of the resulting conjugate compared to those formed with traditional maleimide linkers. Maleimide-thioether bonds are susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload in vivo.[2] This can result in off-target toxicity and reduced therapeutic efficacy.[8] The disulfide rebridging with bis-sulfones creates a more stable linkage, leading to improved plasma stability.[4]
Quantitative Data: Stability Comparison
The enhanced stability of disulfide-bridging technologies, such as those using bis-sulfone linkers, has been demonstrated in comparative studies. The following table summarizes the serum stability of different linker technologies.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |
| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50%[2] |
| "Bridging" Disulfide (e.g., Bis-sulfone) | ADC in human plasma | 7 | >95%[2] |
| Thiol-to-Thiol (Disulfide) | Bioconjugate in human plasma | 1 | ~20%[2] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90%[2] |
Table 1: Comparative serum stability of various bioconjugation linkers. Data indicates that "bridging" disulfide technologies, which include bis-sulfone linkers, show significantly higher stability in human plasma compared to conventional maleimide-based linkers.[2]
Experimental Protocols
The following section provides a detailed protocol for the generation of an antibody-drug conjugate using a bis-sulfone linker. This protocol is adapted from a method for a bis-sulfone-PEG4-tetrazine linker, with the initial steps of antibody reduction and bis-sulfone conjugation being directly applicable.[7] The final step has been modified to reflect the conjugation of an amine-containing payload to the carboxylic acid of this compound.
Materials
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4
-
Amine-containing payload (e.g., MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure
Step 1: Antibody Reduction
-
Adjust the antibody concentration to 5 mg/mL in the Reaction Buffer.[7]
-
Prepare a fresh solution of TCEP-HCl in the Reaction Buffer.
-
Add a 10-fold molar excess of the TCEP-HCl solution to the antibody solution.[7]
-
Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[7]
-
Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial to prevent interference with the bis-sulfone reagent.[7]
Step 2: Disulfide Rebridging with this compound
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]
-
Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.[7]
-
Incubate the reaction at room temperature for 2 hours with gentle agitation.[7]
-
Remove the excess bis-sulfone reagent using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation (e.g., PBS, pH 7.4).
Step 3: Payload Conjugation
-
Prepare a stock solution of the amine-containing payload in DMSO.
-
Prepare fresh stock solutions of EDC and NHS in an appropriate buffer.
-
Add a molar excess of EDC and NHS to the rebridged antibody solution to activate the terminal carboxylic acid of the linker.
-
Incubate for 15-30 minutes at room temperature.
-
Add a 3 to 5-fold molar excess of the amine-containing payload to the activated antibody-linker conjugate.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload and reagents.
Characterization of the ADC
The resulting ADC should be characterized to determine the average drug-to-antibody ratio (DAR) and the distribution of drug-loaded species. Common analytical techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a reference technique for analyzing cysteine-linked ADCs. Species with higher DAR values are more hydrophobic and will have longer retention times.[9][10]
-
Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the different ADC species, confirming the number of conjugated payloads.[3][11]
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[10]
Mechanism of Action of a Bis-sulfone Linked ADC
The ultimate goal of an ADC is to deliver a potent cytotoxic payload specifically to cancer cells. The following diagram illustrates the conceptual mechanism of action for an ADC constructed using a bis-sulfone linker.
Conclusion
This compound is a powerful and versatile linker for the development of next-generation bioconjugates. The disulfide rebridging technology offers a robust method for creating homogeneous and stable antibody-drug conjugates with a defined drug-to-antibody ratio. The enhanced stability of the bis-sulfone linkage compared to traditional chemistries addresses a key challenge in the development of safe and effective ADCs. This guide provides the foundational knowledge and protocols for researchers to leverage this innovative technology in their drug development programs.
References
- 1. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 11. agilent.com [agilent.com]
In-Depth Technical Guide: Safety and Handling of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for the effective use of Bis-sulfone-PEG4-Acid in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).
Compound Overview
This compound is a hetero-bifunctional crosslinker designed for site-specific protein modification. It features two key reactive groups:
-
A Bis-sulfone Moiety: This group acts as a bis-alkylating agent that specifically targets and "rebridges" the two free thiol (-SH) groups generated from the reduction of a native disulfide bond within a protein, such as an antibody. This reaction forms a stable, three-carbon covalent bridge, restoring the linkage between polypeptide chains and offering high site-specificity.
-
A Terminal Carboxylic Acid: This group provides a secondary conjugation point. After the bis-sulfone has rebridged a disulfide bond, the carboxylic acid can be activated to react with primary amines, allowing for the attachment of payloads like cytotoxic drugs, fluorescent dyes, or other biomolecules.
The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.
Safety and Handling
Hazard Identification
-
Potential Hazards: May cause mild skin or eye irritation upon direct contact. Inhalation of dust may irritate the respiratory tract. Ingestion is not an anticipated route of exposure under normal laboratory use.
-
Chemical Properties: Stable under recommended storage conditions.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any specific experimental protocol. The following minimum PPE is required when handling this compound and related reagents:
-
Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory.[1] When there is a splash hazard, chemical splash goggles and a face shield should be worn.[1][2]
-
Hand Protection: Chemical-resistant nitrile gloves are required.[3] Gloves should be inspected before use and changed immediately if contaminated or compromised.[3] For handling highly toxic payloads, double-gloving may be necessary.[3]
-
Body Protection: A flame-resistant lab coat must be worn to protect skin and clothing.[2][4] Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[4][5]
-
Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood or ventilated enclosure, a respirator may be required to prevent inhalation of dust.[4]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing difficulties occur, consult a physician.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.
Handling and Storage
Table 1: Handling and Storage Recommendations
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C in a desiccated environment to maintain long-term stability. |
| Shipping | Typically shipped at ambient temperature. Upon receipt, store as recommended. |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[6] Avoid formation of dust and aerosols. Ensure adequate ventilation. Keep away from sources of ignition. |
Experimental Protocols
The use of this compound for creating an antibody-drug conjugate involves a two-stage workflow. First, the bis-sulfone moiety is used to rebridge a reduced disulfide bond on the antibody. Second, the terminal carboxylic acid is activated to couple a payload containing a primary amine.
Stage 1: Antibody Disulfide Reduction and Rebridging
This protocol is adapted from methodologies for similar bis-sulfone reagents.[7] It outlines the site-specific installation of the linker onto an antibody.
Table 2: Reagents and Parameters for Antibody Reduction and Rebridging
| Step | Reagent/Parameter | Value/Concentration | Purpose |
| 1. Antibody Preparation | Antibody Concentration | 5 mg/mL | Prepare antibody in a suitable reaction buffer. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Maintain physiological pH for antibody stability. | |
| 2. Disulfide Reduction | Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Selectively reduces interchain disulfide bonds. |
| TCEP Molar Excess | 10-fold molar excess over antibody | Drives the reduction reaction to completion. | |
| Incubation Time/Temp | 1 hour at 37°C | Allows for complete reduction of accessible disulfide bonds. | |
| 3. Reagent Removal | Method | Desalting column (e.g., Sephadex G-25) | Removes excess TCEP which would react with the bis-sulfone. |
| 4. Rebridging Reaction | This compound Stock Solution | 10 mM in DMSO | Prepare a concentrated stock of the linker. |
| Linker Molar Excess | 10 to 20-fold molar excess over antibody | Ensures efficient rebridging of the generated thiol pairs. | |
| Incubation Time/Temp | 1-2 hours at room temperature | Allows for the bis-alkylation reaction to proceed. | |
| 5. Quenching | Quenching Agent | N-acetylcysteine | Reacts with and neutralizes any unreacted bis-sulfone reagent. |
| Quenching Agent Molar Excess | 5-fold molar excess over linker | Ensures complete quenching. | |
| Incubation Time/Temp | 15 minutes at room temperature | Sufficient time for the quenching reaction. | |
| 6. Purification | Method | Size Exclusion Chromatography (SEC) or Desalting | Removes excess reagents and byproducts. |
Methodology:
-
Antibody Preparation: Adjust the antibody concentration to 5 mg/mL using the Reaction Buffer.
-
Reduction: Add a 10-fold molar excess of TCEP solution to the antibody. Incubate at 37°C for 1 hour with gentle agitation.
-
Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical.
-
Rebridging: Add the calculated volume of the this compound stock solution to the reduced antibody. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted linker. Incubate for 15 minutes.
-
Purification: Purify the resulting antibody-linker conjugate using a desalting column or SEC to obtain the modified antibody, now ready for payload conjugation.
Stage 2: Payload Conjugation via EDC/NHS Chemistry
This protocol activates the terminal carboxylic acid on the antibody-linker conjugate for reaction with a primary amine on the payload.[7]
Table 3: Reagents and Parameters for EDC/NHS Coupling
| Step | Reagent/Parameter | Value/Concentration | Purpose |
| 1. Buffer Exchange | Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC/NHS activation reaction. |
| 2. Activation of Carboxylic Acid | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ~2-4 mM (final concentration) | Activates carboxyl groups to form an O-acylisourea intermediate.[7] |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | ~5-10 mM (final concentration) | Stabilizes the intermediate, forming a more stable amine-reactive ester. | |
| Incubation Time/Temp | 15 minutes at room temperature | Allows for the formation of the stable Sulfo-NHS ester.[7] | |
| 3. Conjugation Reaction | Amine-Containing Payload | 5 to 10-fold molar excess over antibody | Drives the conjugation reaction to completion. |
| Incubation Time/Temp | 2 hours at room temperature | Allows for the amine to react with the activated carboxyl group.[7] | |
| 4. Quenching | Quenching Agent | Hydroxylamine (B1172632) or Tris Buffer | Quenches any unreacted Sulfo-NHS esters. |
| Quenching Agent Concentration | 10 mM (final concentration) | Ensures complete deactivation of reactive groups.[7] | |
| 5. Purification | Method | SEC, Hydrophobic Interaction Chromatography (HIC), or Dialysis | Removes excess payload and reagents, purifying the final ADC. |
Methodology:
-
Buffer Exchange: Transfer the purified antibody-linker conjugate into the Activation Buffer (MES, pH 6.0).
-
Activation: Add EDC and Sulfo-NHS to the antibody-linker solution to the final concentrations listed. Incubate for 15 minutes at room temperature to activate the terminal carboxylic acid.[7]
-
Conjugation: Add the amine-containing payload to the activated antibody-linker solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.
-
Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC or HIC) or dialysis to remove unreacted payload and quenching reagents.
Visualized Workflows and Mechanisms
Experimental Workflow for ADC Synthesis
The following diagram illustrates the complete logical workflow for generating an ADC using this compound.
Mechanism of Carboxylic Acid Activation
The following diagram details the EDC/Sulfo-NHS activation mechanism, which converts the terminal carboxylic acid into a stable, amine-reactive intermediate.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. proteochem.com [proteochem.com]
A Technical Guide to Disulfide Re-bridging Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Stability and Homogeneity in Antibody-Drug Conjugates
Disulfide re-bridging linkers represent a significant advancement in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This technology addresses key limitations of traditional conjugation methods by offering a site-specific approach that yields homogeneous and stable ADCs. By targeting the native disulfide bonds within an antibody's structure, these linkers covalently reconnect the reduced cysteine residues, thereby maintaining the antibody's structural integrity while attaching a cytotoxic payload. This method results in ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic efficacy, and a better safety profile compared to heterogeneously conjugated ADCs.[1][2] This guide provides an in-depth overview of the core technology, experimental protocols, and mechanisms of action associated with disulfide re-bridging linkers.
Core Technology: Mechanism of Disulfide Re-bridging
The fundamental principle of disulfide re-bridging involves a two-step process: the selective reduction of interchain disulfide bonds in the antibody, followed by the introduction of a bifunctional linker that reacts with the two resulting free thiol groups to form a new, stable bridge.[3] This "ThioBridge" approach is a direct chemical method for site-specific modification of native antibodies, offering wide applicability and high homogeneity.[2]
Several classes of reagents have been developed for disulfide re-bridging, each with unique chemical properties:
-
Bis-sulfones: These reagents undergo a bis-alkylation reaction with the two cysteine thiols derived from a reduced disulfide bond, forming a stable three-carbon bridge.[3]
-
Next-Generation Maleimides (NGMs):
-
Pyridazinediones: These compounds react specifically with the thiols of a reduced disulfide bond, enabling the attachment of a payload while re-forming the bridge.[5][6]
-
TetraDVP (Tetra-divinylpyrimidine) Linkers: This newer class of reagents can simultaneously re-bridge all four interchain disulfides of an IgG1 antibody, allowing for the creation of ADCs with a single, large linker construct.[7][8][9]
The choice of re-bridging linker can influence the stability, homogeneity, and overall performance of the resulting ADC.
Experimental Workflow: From Antibody to ADC
The generation of a disulfide re-bridged ADC involves a series of well-defined steps, from initial antibody preparation to the final characterization of the conjugate.
Detailed Experimental Protocols
Antibody Disulfide Bond Reduction
The initial and critical step in disulfide re-bridging is the selective reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Reaction buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5-7.5.[2]
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange.[10]
Procedure:
-
Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.[11]
-
Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody is a critical parameter to optimize, with typical ranges being 2-10 molar equivalents of TCEP.[2][12]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 30-120 minutes).[2][3]
-
Remove the excess reducing agent using a desalting column to prevent interference with the subsequent conjugation step.[10]
-
Determine the concentration of free thiols using Ellman's reagent (DTNB) to confirm the extent of reduction.[10]
Disulfide Re-bridging Conjugation
Following reduction, the antibody with exposed thiol groups is reacted with the disulfide re-bridging linker-payload construct.
Materials:
-
Reduced antibody solution.
-
Disulfide re-bridging linker-payload dissolved in an organic co-solvent (e.g., DMSO or DMF).
-
Reaction buffer as used in the reduction step.
Procedure:
-
Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to the antibody should be optimized, with a slight excess of the linker often used.[3]
-
If necessary, adjust the final concentration of the organic co-solvent to be compatible with the antibody (typically ≤10% v/v).
-
Incubate the reaction mixture under controlled conditions (e.g., 4°C to room temperature) for a period ranging from 1 hour to overnight, with gentle mixing.[11][]
Purification of the Antibody-Drug Conjugate
After the conjugation reaction, the resulting mixture contains the desired ADC, as well as unconjugated antibody, and excess linker-payload. Purification is essential to obtain a homogeneous product.
Methods:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from smaller, unconjugated linker-payload molecules and other small impurities.[][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs). It can also be used for the purification of ADCs.[][16]
-
Tangential Flow Filtration (TFF) / Ultrafiltration Diafiltration (UFDF): These methods are scalable for the removal of unconjugated small molecules and for buffer exchange.[][15]
-
Protein A Affinity Chromatography: This technique can be used for the purification of antibodies and ADCs, though care must be taken to ensure the elution conditions do not compromise the stability of the conjugate.[15]
Characterization of the Re-bridged ADC
Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.
Key Analytical Techniques:
-
UV/Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance at two different wavelengths corresponding to the antibody and the payload.[1][17]
-
Hydrophobic Interaction Chromatography (HIC): The standard technique for determining the distribution of different DAR species in a sample.[7][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination and identification of different conjugated forms.[1][17]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the integrity and homogeneity of the ADC under reducing and non-reducing conditions.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of disulfide re-bridged ADCs.
Table 1: Representative Reaction Conditions for Disulfide Re-bridging
| Parameter | Condition | Reference(s) |
| Reduction | ||
| Reducing Agent | TCEP or DTT | [2][10] |
| Molar Ratio (Agent:Ab) | 2-10 equivalents | [2][12] |
| Temperature | 30-40°C | [2][3] |
| Incubation Time | 30-120 minutes | [2][3] |
| Conjugation | ||
| Linker-Payload:Ab Ratio | Optimized excess | [3] |
| Organic Co-solvent | DMSO or DMF (≤10% v/v) | [11][] |
| Temperature | 4°C to Room Temperature | [11][] |
| Incubation Time | 1 hour to overnight | [11][] |
Table 2: Performance Metrics of Disulfide Re-bridged ADCs
| Metric | Typical Value/Observation | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | Homogeneous, typically DAR 4 for IgG1 | [3] |
| Conjugation Efficiency | High conversion, often with <1% unconjugated antibody | [3] |
| Serum Stability | Stable in serum for extended periods (e.g., >120 hours) | [3] |
| In Vitro Potency | Potent and antigen-selective cell killing | [3] |
| In Vivo Efficacy | Demonstrated efficacy in preclinical cancer models | [3] |
Mechanism of Action: From Systemic Circulation to Cellular Target
The therapeutic effect of a disulfide re-bridged ADC is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell and culminates in the induction of cell death by the cytotoxic payload.
Intracellular Trafficking and Payload Release
-
Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen expressed on the surface of cancer cells.[18][19] Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[18][20][21]
-
Endosomal-Lysosomal Pathway: The internalized complex is trafficked through the endosomal pathway and eventually fuses with lysosomes.[18][22]
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the payload to the antibody is cleaved.[18][23] For many disulfide re-bridged ADCs, this involves the enzymatic cleavage of a dipeptide sequence (e.g., valine-citrulline) within the linker.[3] This releases the active cytotoxic payload into the cytoplasm of the cancer cell.[24]
Mechanism of Action of Common Payloads
Once released, the cytotoxic payload exerts its cell-killing effect through a specific mechanism of action.
-
Monomethyl Auristatin E (MMAE):
-
Mechanism: MMAE is a potent anti-mitotic agent that binds to tubulin and inhibits its polymerization into microtubules.[4][26] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[22][26] MMAE is also cell-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells in a phenomenon known as the "bystander effect".[22]
-
Pyrrolobenzodiazepine (PBD) Dimers:
-
Mechanism: PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA.[27][29][30] They form covalent bonds with guanine (B1146940) bases on opposite strands of the DNA, creating an interstrand cross-link.[27][31] This cross-link prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.[28] The unique mode of action of PBDs makes them effective against cancer cells that are resistant to other types of chemotherapy.[30]
Conclusion
Disulfide re-bridging linkers offer a robust and versatile platform for the development of next-generation antibody-drug conjugates. By enabling the site-specific conjugation of cytotoxic payloads to native antibodies, this technology produces homogeneous and stable ADCs with well-defined drug-to-antibody ratios. The resulting conjugates exhibit improved pharmacokinetics and a wider therapeutic window, holding great promise for more effective and safer cancer therapies. A thorough understanding of the underlying chemistry, experimental protocols, and mechanisms of action is essential for researchers and drug developers seeking to harness the full potential of this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Documents download module [ec.europa.eu]
- 6. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation of a re-bridging platform for homogeneous antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]
- 10. broadpharm.com [broadpharm.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdlinx.com [mdlinx.com]
- 20. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
- 23. adcreview.com [adcreview.com]
- 24. youtube.com [youtube.com]
- 25. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 26. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 27. adcreview.com [adcreview.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. adcreview.com [adcreview.com]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Bis-sulfone linkers have emerged as a superior alternative to traditional maleimide-based linkers, offering enhanced stability and leading to the production of more homogeneous ADCs.[1][2][3]
This document provides a detailed protocol for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker, for the site-specific conjugation of payloads to antibodies. The bis-sulfone moiety allows for the covalent re-bridging of reduced interchain disulfide bonds within the antibody, ensuring a stable and defined attachment site. The PEG4 spacer enhances solubility and reduces aggregation, while the terminal carboxylic acid group allows for the attachment of an amine-containing payload through a stable amide bond.
Principle of the Method
The conjugation process using this compound is a three-stage process:
-
Antibody Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiol groups.
-
Disulfide Re-bridging: The bis-sulfone group of the linker reacts with the pair of free thiols, re-forming a stable thioether linkage and covalently attaching the linker to the antibody.
-
Payload Conjugation: The terminal carboxylic acid of the linker is activated using EDC/NHS chemistry to react with a primary amine on the payload molecule, forming a stable amide bond.
Experimental Protocols
Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing payload (e.g., cytotoxic drug)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Protein concentration measurement assay (e.g., BCA or A280)
Stage 1: Antibody Disulfide Bond Reduction
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reduction Reaction: Add a 10-50 fold molar excess of TCEP to the antibody solution. The exact molar excess may need to be optimized for the specific antibody.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer. This step is critical to prevent interference with the subsequent bis-sulfone reaction.
Stage 2: Disulfide Re-bridging with this compound
-
Linker Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
pH Adjustment (if necessary): Adjust the pH of the reduced antibody solution to 7.5-8.0 to facilitate the bis-sulfone reaction.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the reduced antibody. The final concentration of the organic solvent should be kept low (typically <10%) to avoid antibody denaturation.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Purification: Remove the excess linker reagent by size-exclusion chromatography (SEC) or dialysis.
Stage 3: Payload Conjugation
-
Activation of Carboxylic Acid:
-
In a separate reaction vessel, dissolve the antibody-linker conjugate in Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the antibody-linker conjugate.[4]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.[4]
-
-
Payload Preparation: Dissolve the amine-containing payload in a compatible solvent (e.g., DMSO).
-
Conjugation to Payload:
-
Add the activated antibody-linker conjugate solution to the payload solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a recommended starting point for optimization.[4]
-
Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the amide bond formation.[5]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
-
-
Quenching: Add a quenching solution (e.g., 1 M Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[4] Incubate for 15-30 minutes at room temperature.
-
Final Purification: Purify the final ADC using an appropriate method such as SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography to remove excess payload and other reagents.[6]
Data Presentation
Quantitative data from the conjugation process should be carefully recorded and analyzed. The following tables provide examples of expected results.
Table 1: Reaction Conditions and Efficiency
| Parameter | Condition |
| Antibody Concentration | 5 mg/mL |
| TCEP Molar Excess | 20-fold |
| This compound Molar Excess | 10-fold |
| EDC/NHS Molar Excess | 3-fold / 1.5-fold |
| Payload Molar Excess | 5-fold |
| Conjugation Efficiency | >90% |
Table 2: Characterization of the Antibody-Drug Conjugate (ADC)
| Characteristic | Method | Result |
| Drug-to-Antibody Ratio (DAR) | HIC-UV, Mass Spectrometry | 3.8 - 4.0 |
| Purity | Size-Exclusion Chromatography (SEC) | >95% monomer |
| Antigen Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | Comparable to unconjugated antibody |
Table 3: In Vitro Stability of the ADC
| Condition | Time Point | % Intact ADC Remaining |
| Human Plasma, 37°C | 0 hours | 100% |
| 24 hours | >98% | |
| 7 days | >95% | |
| PBS, 4°C | 30 days | >99% |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
ADC Internalization and Payload-Induced Apoptosis Signaling Pathway
Caption: ADC internalization and mechanism of action for a microtubule-inhibiting payload.[7][8]
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. agilent.com [agilent.com]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone-PEG4-Acid is a heterobifunctional crosslinker that offers a robust method for the site-specific conjugation of molecules to proteins, particularly antibodies. This reagent is instrumental in the development of advanced biotherapeutics, such as antibody-drug conjugates (ADCs), where precise control over the conjugation site and stoichiometry is paramount. The bis-sulfone group provides high selectivity for the thiol groups of cysteine residues that were formerly part of a disulfide bond, enabling a stable re-bridging of the disulfide linkage. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance, while the terminal carboxylic acid allows for the attachment of a wide range of molecules through amide bond formation.
The primary application of this compound is in the creation of homogenous and stable bioconjugates. The thioether bond formed by the bis-sulfone linker is significantly more stable in plasma compared to traditional maleimide-based linkers, which are susceptible to retro-Michael addition and exchange reactions with other thiols like albumin. This enhanced stability minimizes premature drug release in circulation, leading to an improved therapeutic index and reduced off-target toxicity.
Chemical Properties and Specifications
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C36H45NO12S2 |
| Molecular Weight | 747.9 g/mol |
| CAS Number | 2639395-49-4 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, desiccated |
| Reactive Groups | Bis-sulfone (reacts with thiols), Carboxylic Acid (reacts with amines) |
Reaction Mechanism and Signaling Pathway
The conjugation process using this compound involves a two-step reaction. First, the disulfide bonds on the protein, such as the interchain disulfides in an antibody's hinge region, are selectively reduced to yield free thiol groups. Subsequently, the bis-sulfone group of the linker reacts with two of these proximal thiols in a bis-alkylation reaction. This reaction proceeds via a sequential Michael addition-elimination, resulting in the formation of a stable three-carbon bridge that re-links the two sulfur atoms. The terminal carboxylic acid on the PEG spacer is then available for conjugation to a payload molecule.
The detailed chemical transformation at the disulfide bridge is illustrated below.
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol describes the selective reduction of interchain disulfide bonds in an IgG antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
TCEP hydrochloride (solid)
-
Reduction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0-7.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare TCEP Solution: Immediately before use, prepare a 10 mM TCEP stock solution by dissolving TCEP hydrochloride in degassed Reduction Buffer.
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reduction Buffer using a desalting column.
-
Reduction Reaction: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final molar excess of 10-50 fold of TCEP to antibody. The optimal ratio should be determined empirically for each antibody.[1]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[1]
-
Removal of Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (e.g., PBS, pH 7.2-7.4). This step is critical to prevent interference with subsequent reactions.
Protocol 2: Conjugation of Reduced Antibody with this compound
This protocol details the conjugation of the reduced antibody with this compound.
Materials:
-
Reduced antibody in conjugation buffer from Protocol 1
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.4, degassed)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare this compound Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a final molar excess of 5-20 fold of the linker to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess this compound reagent and other small molecules by size-exclusion chromatography (SEC).[2] The conjugated antibody can be eluted in a suitable storage buffer (e.g., PBS).
Protocol 3: Activation of Carboxylic Acid and Payload Conjugation
This protocol describes the activation of the terminal carboxylic acid on the conjugated linker and subsequent attachment of an amine-containing payload.
Materials:
-
Antibody conjugated with this compound from Protocol 2
-
Amine-containing payload molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Buffer Exchange: Exchange the antibody-linker conjugate into Activation Buffer using a desalting column.
-
Activation of Carboxylic Acid: Add a 50-100 fold molar excess of EDC and a 25-50 fold molar excess of Sulfo-NHS to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.
-
Payload Conjugation: Add the amine-containing payload (dissolved in a compatible solvent) to the activated antibody-linker conjugate at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Final Purification: Purify the final antibody-drug conjugate using SEC or other appropriate chromatography methods to remove excess payload and reagents.
Data Presentation
Table 1: Comparison of Thiol-Reactive Linkers
| Linker Type | Reaction pH | Reaction Time | Conjugation Efficiency | Resulting Bond | Stability in Plasma |
| Bis-sulfone | 7.0-8.0 | 2-4 hours | High (>90%) | Thioether | High (Resistant to thiol exchange) |
| N-Alkyl Maleimide | 6.5-7.5 | 1-2 hours | High (>90%) | Thioether | Moderate (Prone to retro-Michael addition and thiol exchange with albumin) |
| N-Aryl Maleimide | 7.4 | < 1 hour | High (>90%) | Thioether | High (Ring-opening hydrolysis prevents retro-Michael addition) |
| Vinyl Sulfone | 7.0-9.0 | 2-4 hours | High (>90%) | Thioether | High (Forms a stable, irreversible bond) |
Data compiled from various sources for general comparison of linker classes. Specific performance may vary depending on the specific reagents and reaction conditions.
Table 2: Characterization of Antibody-Drug Conjugates
| Analytical Method | Information Provided |
| Size-Exclusion Chromatography (SEC) | Purity and aggregation of the ADC. |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.[3][4][5][6] |
| Reversed-Phase HPLC (RP-HPLC) | DAR can be determined after reduction of the ADC into its light and heavy chains.[4] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate and its fragments, providing precise DAR values and identifying conjugation sites.[7][8][9][10] |
| UV-Vis Spectroscopy | Can be used to estimate the average DAR by measuring the absorbance of the antibody and the payload at their respective maximal wavelengths. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Assesses the binding affinity of the ADC to its target antigen to ensure that the conjugation process has not compromised its function. |
Experimental Workflow Visualization
Conclusion
This compound is a highly effective reagent for the site-specific conjugation of molecules to proteins, offering significant advantages in terms of the stability and homogeneity of the final product. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize this advanced linker technology in their work. The superior stability of the bis-sulfone linkage compared to traditional maleimide-based linkers makes it an excellent choice for applications where in vivo stability is critical, such as the development of next-generation antibody-drug conjugates.
References
- 1. dynamic-biosensors.com [dynamic-biosensors.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sfrbm.org [sfrbm.org]
- 8. researchgate.net [researchgate.net]
- 9. "BIOCONJUGATION AND MASS SPECTROMETRY METHODS FOR COMPREHENSIVE ANALYS" by Sharel Cornelius [mavmatrix.uta.edu]
- 10. msvision.com [msvision.com]
Application Notes and Protocols for the Conjugation of Bis-sulfone-PEG4-Acid with Cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of precisely engineered biomolecules such as antibody-drug conjugates (ADCs). The reaction between bis-sulfone linkers and cysteine residues offers a robust method for achieving site-specific conjugation by re-bridging native disulfide bonds. This document provides detailed application notes and protocols for the use of Bis-sulfone-PEG4-Acid in conjugating to cysteine residues within peptides and proteins.
This compound is a heterobifunctional linker composed of three key components: a bis-sulfone group for covalent reaction with two thiol moieties, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for subsequent functionalization. The bis-sulfone moiety acts as a bis-alkylating agent, reacting with the two free thiols generated from the reduction of a disulfide bond to form a stable three-carbon thioether bridge. This process maintains the protein's tertiary structure, leading to homogeneous and stable conjugates.[1]
Reaction Mechanism and Workflow
The conjugation process is a two-step procedure:
-
Disulfide Bond Reduction: A native disulfide bond in the target protein or peptide is selectively reduced to yield two free cysteine thiols. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose due to its high selectivity and lack of a free thiol group.
-
Bis-Alkylation: The this compound is then added to the reaction mixture. The bis-sulfone group undergoes a sequential Michael addition-elimination reaction with the two proximal thiols, resulting in the formation of a stable three-carbon thioether bridge.[1]
The terminal carboxylic acid on the PEG linker can then be activated, for example using carbodiimide (B86325) chemistry (EDC/NHS), for subsequent conjugation to an amine-containing molecule.
Data Presentation
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to a model peptide containing a reducible disulfide bond.
| Parameter | Condition | Expected Conjugation Efficiency (%) | Notes |
| pH | 6.5 | 60-70 | Slower reaction rate. |
| 7.4 | 85-95 | Optimal for balancing thiol reactivity and minimizing side reactions. | |
| 8.5 | >95 | Faster reaction but increased risk of side reactions with other nucleophiles. | |
| Temperature (°C) | 4 | 70-80 | Slower reaction, suitable for overnight incubations. |
| 25 (Room Temp) | 90-95 | Standard condition for efficient conjugation. | |
| 37 | >95 | Faster reaction, but may impact protein stability. | |
| Reaction Time (hours) | 1 | 80-90 | Sufficient for initial conjugation at room temperature. |
| 2 | >95 | Generally sufficient for reaction completion at room temperature. | |
| 4 | >95 | Ensures complete reaction, especially at lower temperatures. | |
| Molar Ratio (Linker:Peptide) | 5:1 | 85-90 | Good efficiency with moderate excess of linker. |
| 10:1 | >95 | Ensures high conjugation efficiency. | |
| 20:1 | >95 | Generally used to drive the reaction to completion. |
Experimental Protocols
Materials
-
This compound
-
Cysteine-containing peptide or protein (e.g., antibody Fab fragment)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4 (Thiol-free)
-
Sodium Phosphate Buffer, 0.1 M (pH can be adjusted as needed)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Desalting columns (e.g., PD-10)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Disulfide Reduction: Add a 10-fold molar excess of TCEP to the peptide solution. Incubate at 37°C for 30 minutes.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the reduced peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking.
-
Quenching (Optional): To stop the reaction, add a 5-fold molar excess of N-acetylcysteine and incubate for 15 minutes.
-
Purification: Remove excess linker and quenching reagent using a desalting column, eluting with PBS.
-
Analysis: Analyze the conjugate by LC-MS to confirm the desired mass and purity.
Protocol 2: Site-Specific Labeling of an Antibody with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in a thiol-free buffer such as PBS, pH 7.4.
-
Partial Reduction of Interchain Disulfides: Add a 2-5 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours. The optimal TCEP concentration and incubation time should be determined empirically for each antibody.
-
Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting column, exchanging the buffer to PBS, pH 7.4.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10-fold molar excess of the this compound stock solution to the reduced and purified antibody solution.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Purify the resulting antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove unreacted linker.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE (under non-reducing conditions to confirm re-bridging), Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) after conjugation of a payload, and LC-MS.
Mandatory Visualizations
Caption: Experimental workflow for cysteine conjugation.
Caption: Logical flow from conjugation to ADC action.
References
how to activate the carboxylic acid on Bis-sulfone-PEG4-Acid
Application Notes and Protocols for the Activation of the Terminal Carboxylic Acid on Bis-sulfone-PEG4-Acid for Bioconjugation and Drug Development
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the activation of the terminal carboxylic acid of this compound. This activation is a critical step for enabling the conjugation of this bifunctional linker to primary amine-containing molecules, such as proteins, peptides, antibodies, and other biomolecules, through the formation of a stable amide bond. The bis-sulfone groups on the other end of the molecule are designed for selective reaction with thiol groups, making this compound a valuable tool in creating precisely defined bioconjugates.
Introduction
This compound is a heterobifunctional crosslinker that features two key reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The bis-sulfone group allows for covalent bond formation with free thiol groups, often generated by the reduction of disulfide bonds in proteins. The terminal carboxylic acid, however, requires activation to become reactive towards primary amines. This document outlines two common and effective methods for this activation: the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and the use of the uronium-based coupling agent, [O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate] (HATU).
The choice of activation method can depend on several factors, including the nature of the molecule to be conjugated, the reaction conditions, and the desired efficiency. The EDC/NHS method is widely used, particularly in aqueous solutions, and involves the formation of a semi-stable NHS ester. HATU is a highly efficient coupling reagent often favored for reactions in organic solvents, known for its rapid reaction times and high yields.[1][2]
Data Presentation
The following tables summarize the key quantitative parameters for the two activation methods described in the protocols below.
Table 1: Reagent Stoichiometry for Carboxylic Acid Activation
| Reagent | EDC/NHS Method (Molar Excess relative to this compound) | HATU Method (Molar Excess relative to this compound) |
| This compound | 1.0 | 1.0 |
| EDC | 1.2 - 2.0 | - |
| NHS (or sulfo-NHS) | 1.2 - 2.0 | - |
| HATU | - | 1.0 - 1.5 |
| DIPEA or TEA | - | 2.0 - 5.0 |
| Amine-containing molecule | 1.0 - 1.5 | 1.0 - 1.2 |
Table 2: Recommended Reaction Conditions
| Parameter | EDC/NHS Method | HATU Method |
| Solvent | Aqueous Buffer (MES, PBS) or Organic (DMF, DCM) | Anhydrous Organic (DMF, DCM) |
| Activation pH | 4.7 - 6.0 (for NHS ester formation) | Not applicable (base is used) |
| Coupling pH | 7.2 - 8.5 (for amine reaction) | Not applicable |
| Activation Time | 15 - 30 minutes | 15 - 30 minutes |
| Coupling Time | 2 hours to overnight | 1 to 18 hours |
| Temperature | Room Temperature (or 4°C) | Room Temperature |
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows for the activation of this compound.
Caption: EDC/NHS activation of the carboxylic acid on this compound.
Caption: HATU-mediated activation of the carboxylic acid on this compound.
Caption: General experimental workflow for the activation and subsequent conjugation of this compound.
Experimental Protocols
Protocol 1: Activation of this compound using EDC and NHS
This protocol describes the activation of the carboxylic acid to an amine-reactive NHS ester in an aqueous environment. For reactions in organic solvents, anhydrous DMF or DCM can be used, and the buffer is omitted.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0[3]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Amine-containing molecule (e.g., protein, peptide)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mg/mL).
-
Add a 1.2 to 2-fold molar excess of EDC to the this compound solution.
-
Immediately add a 1.2 to 2-fold molar excess of NHS or sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
If the amine-containing molecule is in a different buffer, exchange it into the Coupling Buffer.
-
Add the activated Bis-sulfone-PEG4-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a common starting point, but this should be optimized for your specific application.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[4]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Protocol 2: Activation of this compound using HATU
This protocol is suitable for reactions in anhydrous organic solvents. It is crucial to ensure all reagents and solvents are free of water, as water will hydrolyze the activated ester.
Materials:
-
This compound
-
HATU
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))
-
Amine-containing molecule
-
Inert gas (e.g., nitrogen or argon)
-
Purification system (e.g., flash column chromatography, HPLC)
Procedure:
-
Reaction Setup:
-
Work under an inert atmosphere (nitrogen or argon) to exclude moisture.
-
Use anhydrous solvents and reagents.
-
-
Activation of this compound:
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous solvent.
-
Add the amine solution to the activated this compound mixture.
-
Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure conjugate.
-
Troubleshooting
Low Conjugation Yield:
-
EDC/NHS: Ensure the pH of the activation step is between 4.7 and 6.0 and the coupling step is between 7.2 and 8.5. Use freshly prepared EDC and NHS solutions. Increase the molar excess of the activated linker.
-
HATU: Ensure all reagents and solvents are anhydrous. Increase the reaction time.
Precipitation during Reaction:
-
The solubility of the reactants or products may be an issue. Adjust the solvent system or the concentration of the reactants. For aqueous reactions, ensure the biomolecule is at a suitable concentration.[3]
Side Reactions:
-
EDC/NHS: To minimize protein-protein cross-linking if the target molecule also contains carboxylic acids, a two-step procedure where excess EDC and NHS are removed after activation and before adding the protein is recommended.[5]
-
HATU: The reaction of the amine with HATU can be a side reaction. Pre-activating the carboxylic acid before adding the amine is generally the best approach.[6]
References
Application Notes and Protocols for EDC/NHS Coupling of Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker, in bioconjugation reactions. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), where precise coupling of a payload to a biomolecule is essential.
Introduction
This compound is a versatile crosslinker that features two distinct reactive moieties: a carboxylic acid and a bis-sulfone group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with primary amines present on biomolecules like proteins, antibodies, or peptides.[1][2] The bis-sulfone group is designed to react with thiol groups, particularly those generated from the reduction of disulfide bonds in proteins, forming a stable thioether linkage.[3][4] This dual reactivity allows for a two-step conjugation strategy, providing greater control over the final conjugate's structure and stoichiometry.
The integrated PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be advantageous for handling hydrophobic payloads and may reduce the immunogenicity of the final product.[5]
Key Applications
-
Antibody-Drug Conjugates (ADCs): The primary application of this linker is in the construction of ADCs.[3][6] The carboxylic acid end can be conjugated to a cytotoxic drug or other payload, and the bis-sulfone end can then be used for site-specific attachment to a monoclonal antibody.
-
Protein Modification and Labeling: This linker can be used to introduce new functionalities to proteins. For example, attaching a reporter molecule (like a fluorescent dye) to the carboxylic acid end allows for the subsequent labeling of a protein through its thiol groups.
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with primary amines through the EDC/NHS activation of the linker's carboxylic acid.
Chemical Principle of EDC/NHS Activation
The conjugation process begins with the activation of the carboxylic acid group on the this compound linker. EDC facilitates the formation of a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond.[2]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of a Primary Amine-Containing Payload to this compound
This protocol describes the activation of the carboxylic acid on this compound and its subsequent conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload (e.g., cytotoxic drug, fluorescent dye)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[1][7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[7]
-
Dissolve the this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Dissolve the amine-containing payload in an appropriate solvent. If the payload is soluble in the Coupling Buffer, this is ideal. Otherwise, a minimal amount of a compatible organic solvent like DMSO can be used.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Payload:
-
Add the amine-containing payload solution to the activated this compound linker. A 1.5 to 10-fold molar excess of the activated linker to the payload is a common starting point, but this should be optimized for your specific application.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary. The reaction of the NHS ester with the primary amine is most efficient at a slightly basic pH.[8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting payload-linker conjugate using a desalting column, dialysis, or HPLC to remove excess reagents and byproducts.
-
Protocol 2: Conjugation of the Payload-Linker to a Thiol-Containing Biomolecule (e.g., Reduced Antibody)
This protocol outlines the subsequent reaction of the purified payload-linker (with the active bis-sulfone group) to a biomolecule containing free thiol groups.
Materials:
-
Purified Payload-Bis-sulfone-PEG4-linker conjugate
-
Thiol-containing biomolecule (e.g., antibody with reduced disulfide bonds)
-
Reducing Agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Conjugation Buffer: PBS, pH 7.0-7.5, degassed
-
Quenching Solution (optional): N-acetylcysteine
-
Desalting column or Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reduction of Biomolecule Disulfide Bonds (if necessary):
-
If conjugating to an antibody, the interchain disulfide bonds need to be reduced. Dissolve the antibody in Conjugation Buffer.
-
Add a 10-fold molar excess of TCEP and incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer. It is critical to proceed to the next step immediately to prevent re-oxidation of the thiols.
-
-
Conjugation Reaction:
-
Immediately after removing the reducing agent, add the purified Payload-Bis-sulfone-PEG4-linker conjugate to the reduced biomolecule. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[9]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a thiol-containing molecule like N-acetylcysteine to consume any unreacted bis-sulfone groups.
-
-
Purification:
-
Purify the final conjugate using a desalting column or SEC to remove any unreacted payload-linker and other small molecules.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as SDS-PAGE to confirm conjugation, and Mass Spectrometry to determine the drug-to-antibody ratio (DAR). Hydrophobic Interaction Chromatography (HIC) can also be used to assess the homogeneity of the ADC.[3]
-
Data Presentation: Optimization Parameters for EDC/NHS Coupling
The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges to guide optimization.
| Parameter | Typical Range | Notes |
| pH of Activation Step | 4.5 - 6.0 | EDC activation of carboxyl groups is most efficient in a slightly acidic environment. MES buffer is commonly used as it lacks primary amines.[8] |
| pH of Coupling Step | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is favored at a slightly basic pH. PBS is a suitable buffer.[7] |
| EDC:Carboxyl Molar Ratio | 2:1 to 10:1 | A molar excess of EDC is required to drive the reaction. The optimal ratio depends on the concentration of the reactants.[10] |
| NHS:Carboxyl Molar Ratio | 1.2:1 to 5:1 | NHS is used in excess to efficiently trap the O-acylisourea intermediate.[1] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature is generally sufficient. Lower temperatures (4°C) can be used for overnight reactions to minimize potential degradation of sensitive biomolecules.[11] |
| Reaction Time | 1 - 4 hours (RT) or Overnight (4°C) | The reaction is typically complete within a few hours at room temperature. |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using this compound.
Generalized ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols: Disulfide Bond Reduction for Bis-sulfone-PEG4-Acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation is a critical technology in the development of advanced therapeutics, such as antibody-drug conjugates (ADCs). The use of bis-sulfone reagents for re-bridging native disulfide bonds offers a robust method for creating stable and homogeneous conjugates. This document provides detailed application notes and protocols for the reduction of disulfide bonds and subsequent conjugation with Bis-sulfone-PEG4-Acid.
The this compound linker provides a dual-functionality. The bis-sulfone moiety reacts specifically with the two thiol groups generated from a reduced disulfide bond, effectively re-bridging the connection with a stable three-carbon bridge.[1] The terminal carboxylic acid group can be utilized for subsequent modifications, for example, by coupling to an amine-containing molecule using carbodiimide (B86325) chemistry. The integrated PEG4 spacer enhances the hydrophilicity and solubility of the resulting conjugate.[1]
This two-step conjugation strategy, involving a selective reduction followed by bis-alkylation, allows for precise control over the conjugation site and stoichiometry, leading to well-defined bioconjugates with improved properties.[2]
Chemical Principle
The conjugation process involves two primary chemical reactions:
-
Disulfide Bond Reduction: The native interchain disulfide bonds of a protein, typically an antibody, are reduced to generate free thiol (-SH) groups. This is achieved using a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[2]
-
Michael Addition: The generated thiol groups then react with the bis-sulfone moiety of the this compound linker via a sequential Michael addition.[2] This results in the formation of stable thioether bonds, effectively re-bridging the original disulfide bond.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Reduction
| Reducing Agent | Recommended Concentration | Optimal pH Range | Key Advantages | Key Disadvantages |
| TCEP | 1-10 mM | 1.5 - 9.0[3] | Odorless, stable, does not require removal before conjugation with non-thiol reactive linkers.[4] | Can be less effective for sterically hindered disulfides. |
| DTT | 1-10 mM | > 7.0[4] | Strong reducing agent. | Has a strong odor, is less stable, and must be removed before conjugation to avoid competing reactions.[4] |
Table 2: Representative Reaction Conditions for Disulfide Reduction and Conjugation
| Parameter | Condition | Reference |
| Protein Concentration | 1-10 mg/mL | [4] |
| Reducing Agent (TCEP) | 1-2 equivalents per disulfide bond | [2] |
| Reduction Incubation Time | 30-60 minutes | [4] |
| Reduction Temperature | Room Temperature | [4] |
| This compound | 1.5 - 5 molar excess per reduced disulfide | [5] |
| Conjugation pH | 6.5 - 8.0 | [6] |
| Conjugation Incubation Time | 1 - 12 hours | [5][7] |
| Conjugation Temperature | Room Temperature or 4°C | [6] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of an Antibody using TCEP
Materials:
-
Antibody solution (e.g., in PBS buffer, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns or dialysis equipment (optional, as TCEP does not always require removal)
Procedure:
-
Prepare Antibody Solution: Dilute the antibody to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare TCEP Solution: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in water or reaction buffer.
-
Reduction Reaction: Add the required volume of TCEP stock solution to the antibody solution to achieve the desired final concentration (typically 1-2 equivalents per disulfide bond to be reduced).[2]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Removal of Reducing Agent (Optional): If necessary, remove excess TCEP using a desalting column or through dialysis against the conjugation buffer. For bis-sulfone conjugation, this step is often not required.[4]
Protocol 2: Conjugation of Reduced Antibody with this compound
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound
-
Organic Solvent (e.g., DMSO or DMF) for dissolving the linker
-
Conjugation Buffer: PBS, pH 7.0-8.0
-
Quenching Reagent (e.g., N-acetylcysteine, optional)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography)
Procedure:
-
Prepare Linker Solution: Dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution to achieve a 1.5 to 5-fold molar excess of the linker over the number of reduced disulfide bonds.[5] Ensure the final concentration of the organic solvent is low (typically <10% v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1 to 12 hours with gentle mixing.[5][6][7] The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching (Optional): The reaction can be quenched by adding a molar excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted bis-sulfone linker.
-
Purification: Purify the resulting conjugate to remove excess linker and other reagents. Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are commonly used methods for purifying PEGylated proteins.
Mandatory Visualization
Caption: Experimental workflow for the conjugation of this compound.
Caption: Reaction mechanism for disulfide reduction and bis-sulfone conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of antibody-drug conjugates (ADCs) using the heterobifunctional linker, Bis-sulfone-PEG4-Acid. This linker enables the site-specific conjugation of payloads to antibodies through a disulfide rebridging strategy, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Introduction to this compound in ADC Development
This compound is a chemical linker designed for the development of advanced bioconjugates, particularly ADCs. Its structure comprises three key functional components:
-
Bis-sulfone Group: This moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge on a protein, such as an antibody. This allows for site-specific conjugation and rebridging of the disulfide bond.[][2]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of four ethylene (B1197577) glycol units, is incorporated to enhance the hydrophilicity and aqueous solubility of the ADC.[3][4] This PEG spacer can improve the pharmacokinetic profile of the ADC by reducing aggregation and increasing its plasma half-life.[5]
-
Carboxylic Acid Group: The terminal acid group allows for the covalent attachment of a drug payload through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[6]
The use of bis-sulfone linkers for disulfide rebridging offers a significant advantage in producing homogeneous ADCs with a controlled DAR, most commonly a DAR of 4, which has been shown to be highly potent.[4][7] This homogeneity is a critical quality attribute for ADCs, impacting their efficacy, safety, and manufacturability.
Experimental Protocols
This section provides detailed protocols for the key steps in the synthesis and characterization of an ADC using this compound. A common cytotoxic payload, Monomethyl Auristatin E (MMAE), a potent tubulin inhibitor, will be used as an example.[8][9]
Synthesis of Drug-Linker Complex (MMAE-PEG4-Bis-sulfone)
This protocol describes the conjugation of the cytotoxic drug (MMAE) to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and NHS (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Conjugation to MMAE:
-
In a separate flask, dissolve MMAE (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the MMAE solution.
-
Slowly add the activated Bis-sulfone-PEG4-NHS ester solution to the MMAE solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the resulting MMAE-PEG4-Bis-sulfone conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Antibody-Drug Conjugation
This protocol details the site-specific conjugation of the MMAE-PEG4-Bis-sulfone drug-linker to a monoclonal antibody (e.g., Trastuzumab).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
MMAE-PEG4-Bis-sulfone drug-linker
-
Reaction Buffer (e.g., Phosphate buffer with 1 mM DTPA, pH 8.0)
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
Add a 4 to 10-fold molar excess of TCEP solution to the antibody solution. The exact amount should be optimized to achieve the desired level of disulfide bond reduction.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[3]
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column (e.g., G25) pre-equilibrated with Reaction Buffer. This step is critical to prevent interference with the bis-sulfone reaction.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the MMAE-PEG4-Bis-sulfone drug-linker in DMSO.
-
Add a 2 to 5-fold molar excess of the drug-linker solution to the reduced and purified antibody. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.[3]
-
-
Quenching the Reaction:
-
To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.
-
Incubate for 15-30 minutes at room temperature.[3]
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug-linker and other byproducts using a size-exclusion chromatography (SEC) column.
-
The purified ADC can be stored at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of the ADC
2.3.1. Drug-to-Antibody Ratio (DAR) Determination
The average DAR can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): This is a common and effective method for separating ADC species with different numbers of conjugated drugs. The weighted average DAR is calculated from the peak areas of the different species.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the ADC can be used to identify species with different drug loads and calculate the average DAR.[11]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, the average DAR can be estimated, provided the extinction coefficients of both are known.
2.3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete medium. Add the solutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 150 µL of solubilization solution to each well and mix to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Data Presentation
The following tables present illustrative quantitative data for an ADC synthesized using a bis-sulfone PEG linker.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution |
| HIC-HPLC | 3.9 | DAR0: <5%, DAR2: ~10%, DAR4: >85% |
| LC-MS (Intact) | 3.85 | Consistent with HIC data |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 values)
| Cell Line | Target Antigen Expression | ADC (IC50, ng/mL) | Unconjugated Antibody (IC50, ng/mL) | Free MMAE (IC50, ng/mL) |
| SK-BR-3 | High | 15 | > 10,000 | 0.5 |
| BT-474 | Moderate | 50 | > 10,000 | 0.6 |
| MDA-MB-231 | Negative | > 5,000 | > 10,000 | 0.8 |
Table 3: Representative ADC Stability Data
| Stability Condition | Time | Average DAR | % Aggregation |
| Human Plasma, 37°C | 7 days | 3.8 | < 2% |
| Storage at 4°C | 1 month | 3.9 | < 1% |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Multiplexed Quantitative Analysis of Antibody-Drug Conjugates with Labile CBI-Dimer Payloads In Vivo Using Immunoaffinity LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using Bis-sulfone-PEG4-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical technology in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs). The ability to attach payloads, such as cytotoxic drugs or imaging agents, to a specific site on a protein ensures the production of homogeneous and well-defined conjugates with improved therapeutic indices. Bis-sulfone reagents have emerged as a powerful tool for site-specific conjugation by targeting and re-bridging native disulfide bonds within proteins.[1][2][3]
This document provides detailed application notes and protocols for the use of Bis-sulfone-PEG4-Acid, a heterobifunctional linker designed for stable and site-specific protein modification. The core of this technology lies in a two-step process: the selective reduction of a disulfide bond to yield two free thiol groups, followed by the covalent re-bridging of these thiols by the bis-sulfone moiety, forming a stable three-carbon bridge.[2][4] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces aggregation, while the terminal carboxylic acid provides a versatile handle for the subsequent attachment of a molecule of interest.[2][3]
Reaction Mechanism and Workflow
The conjugation process using this compound is a sequential reaction that ensures site-specificity and stability.
Step 1: Disulfide Bond Reduction: An accessible interchain disulfide bond, commonly found in the hinge region of antibodies, is selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This exposes two free cysteine thiol groups.
Step-2: Disulfide Re-bridging: The this compound reagent is introduced. The bis-sulfone group acts as a bis-alkylating agent, reacting with the two proximal thiol groups to form a stable three-carbon thioether bridge.[3] This reaction effectively re-links the protein chains while incorporating the PEG4-Acid linker at a specific site.
Step 3: Payload Conjugation (Optional): The terminal carboxylic acid on the PEG linker can be activated using standard carbodiimide (B86325) chemistry (e.g., EDC and NHS) to form an active NHS ester. This ester then readily reacts with a primary amine on a payload molecule (e.g., a cytotoxic drug, fluorophore, or biotin) to form a stable amide bond.
Below is a DOT script representation of the experimental workflow.
Caption: Experimental workflow for site-specific protein modification.
Quantitative Data and Performance Comparison
Bis-sulfone linkers offer significant advantages in terms of stability compared to traditional maleimide-based linkers, which are prone to deconjugation in vivo through a retro-Michael reaction.[5][6] The thioether bonds formed by bis-sulfone re-bridging are highly stable in serum.[1]
| Parameter | Bis-sulfone Linker | N-Alkyl Maleimide (B117702) Linker | Reference |
| Conjugation Yield | >78-95% (DAR 4) | High (>90%) | [1][2] |
| Reaction Time | 4-8 hours (can be accelerated at 37°C) | 1-2 hours | [5] |
| Linkage Stability | High (stable thioether bridge) | Moderate (prone to retro-Michael addition and thiol exchange) | [1][5] |
| Serum Stability | Stable in human and rat serum for >96 hours | Significant deconjugation and cross-conjugation to albumin observed after 96 hours | [1] |
| Half-life in Plasma | The half-life of a phenyloxadiazole sulfone conjugate was doubled relative to a maleimide conjugate. | Baseline for comparison. | [5][6] |
| Homogeneity | High, produces conjugates with a narrow DAR distribution. | Can lead to heterogeneous mixtures. | [1][2] |
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to an Antibody
This protocol details the re-bridging of interchain disulfide bonds of a model antibody, such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching solution: N-acetylcysteine
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
-
Disulfide Reduction:
-
Prepare a fresh stock solution of TCEP in water.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent interference with the bis-sulfone reagent.
-
-
Re-bridging Reaction:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 10-fold molar excess of the this compound solution to the reduced antibody. Ensure the final DMSO concentration is below 10%.
-
Incubate at room temperature for 4-8 hours or at 37°C for 1-2 hours with gentle agitation.
-
-
Quenching (Optional):
-
To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine and incubate for 15-20 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagents.
-
Protocol 2: Conjugation of an Amine-Containing Payload to Antibody-PEG4-Acid
This protocol describes the coupling of a payload (e.g., MMAE with a free amine) to the carboxyl group of the antibody-linker conjugate.
Materials:
-
Antibody-PEG4-Acid conjugate from Protocol 1
-
Amine-containing payload (e.g., MMAE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Anhydrous DMSO or DMF
Procedure:
-
Buffer Exchange:
-
Buffer exchange the Antibody-PEG4-Acid conjugate into the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody-linker conjugate.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Payload Conjugation:
-
Dissolve the amine-containing payload in a minimal amount of DMSO.
-
Add the activated antibody-linker solution to the payload solution. A 5 to 10-fold molar excess of the payload is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the quality of the final product.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the final conjugate. Analysis of the reduced light and heavy chains can confirm the site of conjugation and the drug-to-antibody ratio (DAR).[9][10][11]
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the conjugate and to quantify the level of aggregation.[7][8][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DARs, providing information on the homogeneity of the product.[7]
Application in Antibody-Drug Conjugate Development
A primary application of this compound is in the construction of ADCs. The stability of the linker is paramount for the safety and efficacy of an ADC, as premature release of the cytotoxic payload can lead to off-target toxicity. The bis-sulfone linkage provides a robust connection that remains stable in circulation.
Upon binding to the target antigen on a cancer cell, the ADC is internalized through endocytosis.[13][14][15] The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.[13][14][16] Inside the acidic environment of the lysosome, proteases degrade the antibody, leading to the release of the payload, which can then exert its cytotoxic effect.[13][17]
The following DOT script illustrates the ADC internalization and payload release pathway.
Caption: ADC internalization and payload release pathway.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Conjugation Yield | Incomplete disulfide reduction. | Increase TCEP concentration or incubation time. Ensure TCEP solution is freshly prepared. |
| Re-oxidation of thiols before conjugation. | Perform the re-bridging step immediately after removing the reducing agent. Use de-gassed buffers. | |
| Hydrolysis of the bis-sulfone reagent. | Prepare fresh stock solutions of the reagent. Avoid pH > 8.[3] | |
| Antibody Aggregation | Use of excessive organic co-solvent. | Minimize the amount of DMSO used to dissolve the bis-sulfone reagent (keep below 10%). |
| Unfavorable buffer conditions. | Optimize pH and buffer composition. | |
| Incomplete Re-bridging | Steric hindrance around the disulfide bond. | Ensure the target disulfide bond is accessible. This method may not be suitable for all disulfide bonds. |
| Insufficient molar excess of the bis-sulfone reagent. | Increase the molar excess of the this compound reagent. | |
| Low Payload Incorporation | Inefficient activation of the carboxylic acid. | Ensure EDC/NHS solutions are fresh. Optimize the pH for the activation step (pH 6.0). |
| Hydrolysis of the NHS ester. | Perform the coupling to the amine-containing payload immediately after the activation step. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Light and Heavy Chain Sequencing - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2021068890A1 - Lysosome-targeting antibody-drug conjugate and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Peptide Labeling with Bis-sulfone-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone-PEG4-Acid is a heterobifunctional linker designed for the covalent modification of peptides. This reagent offers a versatile approach to peptide labeling by incorporating a polyethylene (B3416737) glycol (PEG) spacer, which can enhance solubility and reduce aggregation, along with two distinct reactive moieties: a bis-sulfone group and a carboxylic acid. The bis-sulfone group is highly reactive towards thiol groups, primarily found on cysteine residues, enabling site-specific conjugation. The terminal carboxylic acid allows for the formation of a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.
These application notes provide detailed protocols for two primary strategies for labeling peptides using this compound: targeting cysteine residues via the bis-sulfone group and targeting primary amines via the carboxylic acid group.
Principle of Bioconjugation
The bioconjugation strategy with this compound is dependent on the functional groups present in the peptide sequence.
-
Thiol-Reactive Labeling: The bis-sulfone moiety reacts with free thiol groups (-SH) of cysteine residues. In peptides containing a disulfide bond, a preliminary reduction step is required to generate two free thiols. The bis-sulfone then acts as a bis-alkylating agent, re-bridging the two thiols with a stable three-carbon linkage. For peptides with a single cysteine residue, the bis-sulfone will react to form a stable thioether bond. This reaction is typically more efficient under neutral to slightly alkaline conditions.[1]
-
Amine-Reactive Labeling: The terminal carboxylic acid can be activated to react with primary amine groups (-NH2). This is a common strategy for labeling the N-terminus of a peptide or the epsilon-amino group of a lysine residue. The activation of the carboxylic acid is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).
Quantitative Data Summary
While specific quantitative data for peptide labeling with this compound is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the reactivity of the functional groups. Researchers should optimize these conditions for their specific peptide.
| Parameter | Thiol-Reactive Labeling (via Bis-sulfone) | Amine-Reactive Labeling (via Carboxylic Acid) |
| Target Residue | Cysteine | N-terminus, Lysine |
| Molar Ratio (Reagent:Peptide) | 5:1 to 20:1 | 10:1 to 50:1 |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.0 |
| Reaction Time | 1 - 4 hours | 2 - 12 hours |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| Typical Efficiency | > 80% (for accessible thiols) | > 70% (for accessible amines) |
| Linkage Stability | Stable thioether bond | Stable amide bond |
Experimental Protocols
Protocol 1: Labeling of a Cysteine-Containing Peptide
This protocol is designed for peptides containing one or more cysteine residues. If the peptide contains a disulfide bond, an initial reduction step is required.
Materials:
-
Peptide containing at least one cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5
-
Reducing Agent (if applicable): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Analytical HPLC and Mass Spectrometer for characterization
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Reduction of Disulfide Bond (if applicable):
-
If the peptide contains a disulfide bond, add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at 37°C for 1 hour.
-
Immediately proceed to the next step. It is critical to remove the excess TCEP before adding the bis-sulfone reagent to prevent its reaction with the reducing agent. This can be achieved using a desalting column pre-equilibrated with Reaction Buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the labeled peptide from excess reagents and byproducts using a desalting column or by size-exclusion chromatography (SEC).
-
-
Analysis:
-
Confirm the successful conjugation and determine the purity of the labeled peptide by analytical HPLC and mass spectrometry.
-
Protocol 2: Labeling of a Peptide via a Primary Amine
This protocol is suitable for peptides lacking a cysteine residue or when targeting the N-terminus or a lysine residue is desired.
Materials:
-
Peptide containing a primary amine (N-terminus or lysine)
-
This compound
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Analytical HPLC and Mass Spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Carboxylic Acid:
-
In a separate tube, add a 20-fold molar excess of this compound to the Activation Buffer.
-
Add a 1.2-fold molar excess of both EDC and NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Peptide Preparation:
-
Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Add the activated this compound solution to the peptide solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the labeled peptide from excess reagents and byproducts using a desalting column or by reverse-phase HPLC.
-
-
Analysis:
-
Confirm the successful conjugation and determine the purity of the labeled peptide by analytical HPLC and mass spectrometry.
-
Diagrams
Caption: Workflow for labeling a cysteine-containing peptide with this compound.
Caption: Workflow for labeling a peptide via a primary amine using this compound.
Caption: Reactivity of this compound with peptide functional groups.
References
Purifying Proteins Conjugated with Bis-sulfone-PEG4-Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of proteins site-specifically conjugated with Bis-sulfone-PEG4-Acid. This bifunctional linker offers a robust method for PEGylating proteins at native disulfide bonds, resulting in a homogeneous product with enhanced therapeutic properties. The purification strategies outlined below are designed to separate the desired PEGylated protein from unreacted protein, excess PEG reagent, and other process-related impurities, ensuring a high-purity final product suitable for downstream applications.
Introduction to this compound Conjugation and Purification Challenges
This compound is a hetero-bifunctional linker that enables a two-step, site-specific conjugation strategy. The process involves the reduction of a native disulfide bond within a protein to yield two free thiols. The bis-sulfone moiety of the linker then reacts with these thiols to form a stable three-carbon bridge, effectively re-linking the polypeptide chains while attaching the PEG4-Acid moiety.[1] This targeted approach minimizes the heterogeneity often seen with traditional amine-reactive PEGylation, leading to a more defined and consistent product.
The primary challenges in purifying these conjugates lie in the separation of molecules with subtle differences in their physicochemical properties. The reaction mixture typically contains the desired mono-PEGylated protein, unreacted native protein, excess this compound reagent, and potentially a small population of aggregated or misfolded species.[][3][4] The covalent attachment of the PEG linker increases the hydrodynamic radius of the protein and can shield its surface charges, altering its behavior during chromatography.[][5] The presence of the terminal carboxylic acid on the PEG linker, however, provides a unique handle for purification by ion-exchange chromatography.
Purification Strategies
A multi-step chromatographic approach is typically employed to achieve high purity of the this compound conjugated protein. The most effective strategies involve a combination of Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and potentially Hydrophobic Interaction Chromatography (HIC) as a polishing step.[][6][7]
Key Purification Techniques:
-
Anion-Exchange Chromatography (AEX): This is often the primary and most powerful purification step. The terminal carboxylic acid of the this compound linker imparts a net negative charge to the conjugate at neutral or slightly basic pH. This allows for strong binding to an anion-exchange resin, while the unreacted native protein, which may have a different charge profile, can be effectively separated. Elution is typically achieved by increasing the salt concentration or decreasing the pH.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[] PEGylation significantly increases the size of the protein, allowing for the efficient removal of smaller molecules like unreacted PEG reagent and other low molecular weight impurities.[][5] It is also effective in separating the PEGylated conjugate from the smaller, unreacted native protein.[5][8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[][9] While the PEG moiety is hydrophilic, the overall hydrophobicity of the protein may be altered upon conjugation. HIC can be a valuable polishing step to remove aggregates or closely related impurities.[][7] The separation is achieved by binding the protein to a hydrophobic resin in a high-salt buffer and eluting with a decreasing salt gradient.[10]
Experimental Protocols
The following protocols provide a general framework for the purification of a protein conjugated with this compound. Optimization of buffer pH, salt concentrations, and gradient slopes will be necessary for each specific protein conjugate.
Protocol 1: Anion-Exchange Chromatography (AEX)
This protocol is designed as the initial capture and primary purification step.
Materials:
-
Anion-exchange column (e.g., a strong anion exchanger like a quaternary ammonium-based resin)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Chromatography system (e.g., FPLC or HPLC)
-
Reaction mixture containing the this compound conjugated protein
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with at least 5 column volumes (CV) of Equilibration Buffer at a linear flow rate recommended by the column manufacturer.
-
Sample Loading: Dilute the reaction mixture with Equilibration Buffer to reduce the salt concentration, if necessary. Load the sample onto the equilibrated column.
-
Washing: Wash the column with Equilibration Buffer (typically 5-10 CV) until the UV absorbance at 280 nm returns to baseline. This step removes unbound impurities, including excess PEG reagent and some unreacted protein (depending on its pI).
-
Elution: Elute the bound protein using a linear gradient of 0-100% Elution Buffer over 10-20 CV. The PEGylated protein is expected to elute at a higher salt concentration than the un-PEGylated protein due to the added negative charge from the linker's carboxylic acid group.
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Protocol 2: Size-Exclusion Chromatography (SEC)
This protocol is used for buffer exchange and removal of remaining impurities based on size.
Materials:
-
Size-exclusion column with an appropriate fractionation range for the PEGylated protein.
-
SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Chromatography system
-
Pooled fractions from AEX
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Running Buffer.
-
Sample Loading: Concentrate the pooled fractions from the AEX step if necessary. Load the sample onto the SEC column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with SEC Running Buffer at a constant flow rate. The PEGylated protein will elute earlier than the smaller, unreacted protein and any remaining low molecular weight impurities.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the purified PEGylated protein.
-
Analysis: Analyze the fractions by SDS-PAGE and analytical SEC to confirm purity.
Quantitative Data Presentation
The following tables provide a representative summary of purification results for a hypothetical 50 kDa protein conjugated with this compound. Actual results will vary depending on the protein and reaction conditions.
Table 1: Anion-Exchange Chromatography Purification Summary
| Step | Total Protein (mg) | Purity of Conjugate (%) | Yield of Conjugate (%) |
| Crude Reaction Mixture | 100 | 75 | 100 |
| AEX Pooled Fractions | 70 | >95 | 93 |
Table 2: Size-Exclusion Chromatography Purification Summary
| Step | Total Protein (mg) | Purity of Conjugate (%) | Yield of Conjugate (%) |
| AEX Pooled Fractions | 70 | >95 | 100 |
| SEC Pooled Fractions | 65 | >99 | 93 |
Visualization of Workflows
Diagram 1: Conjugation and Purification Workflow
Caption: Workflow for protein conjugation and subsequent purification.
Diagram 2: Anion-Exchange Chromatography Logic
References
- 1. benchchem.com [benchchem.com]
- 3. conductscience.com [conductscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation in Bis-sulfone-PEG4-Acid Reactions
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during bioconjugation reactions involving Bis-sulfone-PEG4-Acid, with a specific focus on troubleshooting aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation during the this compound reaction?
A1: Aggregation during this bioconjugation process can stem from several factors. A primary cause is often related to the increased hydrophobicity of the protein surface after conjugation, which can promote self-association.[1] Other significant factors include sub-optimal buffer conditions (incorrect pH or ionic strength), the use of excessive organic co-solvents for dissolving the reagent, and intermolecular crosslinking if the protein has multiple accessible thiol groups.[1][2]
Q2: How does the this compound reagent work?
A2: this compound is a bis-alkylating reagent designed for the site-specific conjugation to cysteine residues.[3][4] The reaction typically involves two main steps: first, the selective reduction of a disulfide bond on the target protein to expose two free cysteine thiols. Second, the bis-sulfone group reacts with these two thiols to form a stable three-carbon bridge, effectively re-bridging the original disulfide bond.[3][4] This process helps maintain the protein's structural integrity.[4] The PEG4 spacer enhances aqueous solubility, and the terminal carboxylic acid group allows for further chemical modifications.[3][5]
Q3: What is the optimal pH for conducting the reaction to minimize aggregation and non-specific labeling?
A3: The optimal pH for the reaction of sulfone reagents with thiols is typically in the range of 6.5-7.4 to favor thiol reactivity and minimize reactions with other nucleophilic residues.[2] Some studies with similar allyl sulfones have shown that the reaction with the first thiol can occur efficiently at a lower pH of 6.0, while the reaction with a second thiol is more favorable at a pH of 8.0.[6] It is advisable to screen a range of pH values to find the optimal condition for your specific protein that balances reaction efficiency with protein stability.[1][2]
Q4: Can the PEG4 linker itself contribute to aggregation?
A4: Generally, the polyethylene (B3416737) glycol (PEG) spacer is included to increase the hydrophilicity and aqueous solubility of the resulting conjugate, which helps to reduce aggregation.[3][5][7] However, if the overall construct has hydrophobic patches, aggregation can still occur.[8] While the PEG linker is designed to mitigate this, optimizing other reaction parameters is still crucial.
Q5: How can I detect and quantify aggregation in my sample?
A5: Several biophysical techniques can be used to detect and quantify protein aggregation.[1] Size Exclusion Chromatography (SEC) is a high-resolution method to separate monomers from dimers and larger aggregates.[1] Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution and is sensitive to even small amounts of larger aggregates.[1] In cases of severe aggregation, it may be visible as turbidity or precipitate.[1] Additionally, non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalent oligomers.[1]
Troubleshooting Guide: Aggregation Issues
| Issue | Possible Cause | Suggested Solution |
| Visible precipitate or turbidity during/after reaction | Protein concentration is too high. | Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal concentration that prevents aggregation.[1] |
| Sub-optimal buffer conditions (pH, ionic strength). | Screen different pH values (e.g., 6.0, 7.0, 7.4, 8.0) and buffer compositions. Consider adding stabilizing excipients.[1][2] | |
| Excessive organic co-solvent. | The this compound reagent may be dissolved in an organic solvent like DMSO. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v) to avoid protein denaturation.[3] | |
| Intermolecular cross-linking. | This can occur if multiple disulfide bonds are reduced or if the protein has other accessible thiols. Ensure selective reduction of the target disulfide bond. A slower, more controlled reaction at a lower temperature (e.g., 4°C) can favor intramolecular modification.[1] | |
| High molecular weight species observed by SEC or DLS | Hydrophobicity of the conjugate. | The PEG4 linker is designed to increase hydrophilicity, but if aggregation persists, consider using a linker with a longer PEG chain.[8] |
| Inefficient disulfide re-bridging leading to exposed thiols. | Ensure complete reaction of the bis-sulfone with both thiols. Optimize the molar ratio of the reagent to the protein. | |
| Protein instability after reduction. | The reduction of disulfide bonds can sometimes compromise protein stability. Perform the conjugation step immediately after removing the reducing agent to minimize the time the protein spends in a reduced state.[2] | |
| Low yield of desired conjugate with significant aggregation | Reaction temperature is too high. | Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate and potentially reduce aggregation.[1] |
| Incorrect molar ratio of reactants. | Evaluate different molar excess of the this compound reagent (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that drives the reaction to completion without causing aggregation.[1][9] | |
| Presence of impurities. | Ensure the protein is of high purity (>95%). Impurities can interfere with the reaction and contribute to aggregation.[10] |
Key Experimental Protocols
Protocol 1: General Procedure for Disulfide Reduction and Conjugation
This protocol outlines the general steps for conjugating this compound to a protein with a reducible disulfide bond, such as an antibody.
Materials:
-
Antibody or protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (prepare fresh)
-
This compound
-
Organic solvent (e.g., DMSO, DMF)[6]
-
Desalting columns
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., Phosphate buffer, pH 7.5-8.0)[11]
Procedure:
-
Disulfide Reduction:
-
Prepare the protein solution to the desired concentration in the reaction buffer.
-
Add a 10 to 50-fold molar excess of freshly prepared TCEP solution to the protein solution.[11]
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[11]
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.[11]
-
-
Conjugation Reaction:
-
Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.[3]
-
Immediately after removing the TCEP, add a 5 to 20-fold molar excess of the this compound stock solution to the reduced protein solution.[11] Ensure the final concentration of the organic solvent is below 10% (v/v).[3]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[3]
-
-
Purification:
-
Remove the excess this compound reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[3]
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, and SEC to confirm successful conjugation, purity, and to assess for aggregation.[1]
-
Protocol 2: Screening for Optimal Reaction Conditions to Minimize Aggregation
Objective: To identify the optimal protein concentration, reagent molar ratio, pH, and temperature.
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in microcentrifuge tubes or a 96-well plate.[1]
-
Vary Key Parameters:
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1]
-
Reagent:Protein Molar Ratio: Evaluate different molar excesses of this compound (e.g., 5:1, 10:1, 20:1).[1]
-
pH: Screen a range of pH values for the conjugation step (e.g., pH 6.5, 7.0, 7.5, 8.0).[1]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1]
-
-
Incubation: Incubate the reactions for a set period (e.g., 4 hours), with gentle mixing.[1]
-
Analysis: Analyze each reaction for the presence of aggregates using DLS or SEC. Also, assess the conjugation efficiency using an appropriate method (e.g., SDS-PAGE, MS).[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. Protein PEGylation attenuates adsorption and aggregation on a negatively charged and moderately hydrophobic polymer surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00005C [pubs.rsc.org]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
how to prevent re-oxidation of thiols during conjugation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the prevention of thiol re-oxidation during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My thiol-containing molecule (e.g., protein, antibody) shows low or no conjugation efficiency with a maleimide (B117702) linker. What is the likely cause?
A common reason for low conjugation efficiency is the re-oxidation of free thiols (-SH) into disulfide bonds (R-S-S-R).[1] The maleimide group specifically reacts with free thiols; disulfide bonds are unreactive. This oxidation is often catalyzed by dissolved oxygen in buffers and the presence of trace metal ions.[1]
Q2: How can I prevent the re-oxidation of my thiols?
There are several key strategies to prevent thiol re-oxidation:
-
Work in an oxygen-depleted environment: Degas all buffers and solutions immediately before use to remove dissolved oxygen.[1] Performing reactions under an inert atmosphere, such as nitrogen or argon, is also highly recommended.[2]
-
Use a chelating agent: Add a chelating agent like EDTA to your buffers at a concentration of 1-5 mM.[1] EDTA will sequester divalent metal ions that can catalyze the oxidation of thiols.[1][2]
-
Choose the right reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent for disulfide bonds prior to maleimide conjugation.[1] Unlike DTT, TCEP is thiol-free and does not need to be removed before adding the maleimide reagent, which simplifies the workflow and reduces the risk of re-oxidation during a removal step.[2][3]
-
Proceed immediately with conjugation: After the reduction of disulfide bonds and removal of the reducing agent (if necessary), you should proceed with the maleimide conjugation step without delay to minimize the time the free thiols are exposed to the environment.[2]
Q3: What is the optimal pH for a thiol-maleimide conjugation reaction?
The ideal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[1][4] Within this range, the reaction is highly selective for thiols.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5] At pH values above 7.5, the maleimide group can react with primary amines (like the side chain of lysine), leading to non-specific labeling.[4] Below pH 6.5, the reaction rate slows down significantly.[1]
Q4: I am using Dithiothreitol (DTT) to reduce disulfide bonds. Can I add my maleimide reagent directly to the reaction?
No, you must remove the excess DTT before adding your maleimide reagent.[1] DTT contains thiol groups and will compete with your target molecule for reaction with the maleimide, leading to low conjugation yields.[2] DTT can be removed using a desalting column or through dialysis.[2][6] This removal step should be performed using degassed buffers.[2]
Q5: My maleimide reagent seems to be inactive. What could be the issue?
Maleimides are susceptible to hydrolysis, especially at higher pH values, which renders them unreactive towards thiols.[4] It is recommended to prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF and to use them immediately after preparation.[7] If you must store an aqueous solution of a maleimide, it should be in a buffer with a slightly acidic pH (6.0-6.5) and stored at 4°C for only short periods.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | Thiol re-oxidation to disulfide bonds.[1] | - Degas all buffers and solutions.[1] - Perform the reaction under an inert atmosphere (nitrogen or argon).[2] - Add 1-5 mM EDTA to your reaction buffer to chelate metal ions.[1] - Proceed with conjugation immediately after thiol reduction/purification.[2] |
| Maleimide reacted with thiol-containing reducing agent (e.g., DTT).[2] | - If using DTT, remove it completely after reduction using a desalting column with degassed buffer before adding the maleimide.[2] - Consider using TCEP, a non-thiol reducing agent that does not require removal.[1][3] | |
| Hydrolysis of the maleimide group.[4] | - Perform the conjugation reaction at a pH between 6.5 and 7.5.[1][4] - Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[7] | |
| Incorrect stoichiometry. | - Use a 10- to 20-fold molar excess of the maleimide reagent relative to the thiol-containing molecule as a starting point.[7] | |
| Precipitation of protein during labeling | The properties of the molecule have been altered by the label, leading to insolubility. | - Reduce the molar ratio of the labeling reagent to the protein to decrease the degree of labeling.[8] |
| Conjugate is unstable | The thioether bond formed between the thiol and maleimide can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione.[9][10][11] | - After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable product.[4] |
Experimental Protocols
Protocol 1: Disulfide Reduction with TCEP (One-Pot Method)
This protocol is suitable when using the non-thiol reducing agent TCEP, which does not require removal prior to conjugation.
-
Protein Preparation : Dissolve your protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5.[7] The buffer should contain 1-5 mM EDTA.[1]
-
Reduction : Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2]
-
Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 20-30 minutes.[2]
-
Conjugation : Prepare a stock solution of your maleimide reagent in an anhydrous solvent like DMSO or DMF.[7] Add the maleimide solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the maleimide.[2]
-
Reaction : Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[2]
-
Quenching (Optional) : To stop the reaction and consume any excess maleimide, you can add a small molecule thiol like cysteine or 2-mercaptoethanol.[2]
-
Purification : Remove excess reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or chromatography.[2]
Protocol 2: Disulfide Reduction with DTT and Subsequent Conjugation
This protocol is for when a thiol-containing reducing agent like DTT is used.
-
Protein Preparation : Dissolve your protein in a suitable degassed buffer at pH 7.0-7.5 with 1-5 mM EDTA.[1][2]
-
Reduction : Add a 10-fold molar excess of DTT to the protein solution and incubate for 30 minutes at room temperature.[6]
-
DTT Removal : Immediately after reduction, remove the excess DTT using a desalting column (e.g., a PD-10 column) that has been pre-equilibrated with a degassed reaction buffer (pH 6.5-7.5 with EDTA).[2] This step should be performed as quickly as possible to minimize re-oxidation.
-
Conjugation : Immediately add a 10- to 20-fold molar excess of freshly prepared maleimide reagent (from an anhydrous stock) to the purified, reduced protein.[2][7]
-
Reaction : Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[2]
-
Quenching (Optional) : Add a small molecule thiol to quench any remaining maleimide.[2]
-
Purification : Purify the final conjugate using a desalting column, dialysis, or chromatography.[2]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 6.5 - 7.5 | Balances reaction rate and specificity; minimizes maleimide hydrolysis.[1][4] |
| TCEP Molar Excess | 10- to 100-fold | For reduction of disulfide bonds.[2] |
| DTT Molar Excess | ~10-fold | For reduction of disulfide bonds; must be removed before conjugation.[6] |
| EDTA Concentration | 1 - 5 mM | To chelate metal ions and prevent catalyzed oxidation.[1] |
| Maleimide Molar Excess | 10- to 20-fold | Starting point for optimizing conjugation efficiency.[7] |
| Reaction Temperature | Room Temperature or 4°C | 4°C for more sensitive proteins.[2] |
| Reaction Time | 2 hours to overnight | Time can be optimized for specific reactants.[2] |
Visual Guides
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Troubleshooting Low Conjugation Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting | Semantic Scholar [semanticscholar.org]
- 10. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Bis-sulfone-PEG4-Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive information for utilizing Bis-sulfone-PEG4-Acid in their experiments. Below are frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It contains two key reactive groups: a bis-sulfone moiety and a carboxylic acid.[1] The bis-sulfone group is highly reactive towards thiol groups (-SH), making it ideal for site-specific conjugation to cysteine residues in proteins or peptides.[2] A primary application is the "re-bridging" of reduced disulfide bonds in antibodies, which helps maintain their structural integrity after conjugation.[3][4] The terminal carboxylic acid can be activated to react with primary amines, allowing for the attachment of other molecules.[1] The PEG4 spacer enhances solubility in aqueous solutions.[5]
Q2: How does pH affect the reaction of the bis-sulfone group with thiols?
The reaction of bis-sulfones (specifically, the vinyl sulfone formed in situ) with thiols is a Michael-type addition. This reaction is pH-dependent because it requires the deprotonated thiol (thiolate anion, -S⁻) as the nucleophile. As the pH increases, the concentration of the more reactive thiolate form increases, leading to a faster reaction rate.[6] However, at excessively high pH, competing side reactions such as hydrolysis of the sulfone group and reactions with other nucleophilic residues (e.g., amines) can occur.[7] Therefore, selecting the optimal pH is a balance between maximizing the reaction rate and minimizing side reactions and reagent degradation.
Q3: What is the recommended pH range for reacting this compound with thiols?
For the reaction between the bis-sulfone group and thiols, a pH range of 6.5 to 8.5 is generally recommended.[8]
-
Slightly acidic to neutral pH (6.5 - 7.5): In this range, the reaction is more specific for thiols over other nucleophiles like amines. The reaction rate is moderate but often sufficient.[3][8] This range is a good starting point for optimization to ensure high selectivity.
-
Slightly alkaline pH (7.5 - 8.5): This range offers the optimal reaction rate for the thiol-sulfone reaction.[6][8] However, the risk of hydrolysis and non-specific reactions may increase with time.[8]
Q4: What is the optimal pH for the carboxylic acid reaction?
The carboxylic acid moiety of this compound does not react on its own. It requires activation, typically with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS). The optimal pH for this amine-coupling reaction is typically between 4.5 and 7.5 .
Q5: How stable is the this compound reagent?
The stability of the reagent is influenced by pH and temperature. The sulfone functional group is relatively stable but can be susceptible to degradation under harsh conditions.[9][10] It is recommended to store the reagent desiccated at -20°C for long-term storage.[5] For reactions, prepare fresh solutions in a compatible organic solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before use.[3] Avoid prolonged exposure to high pH buffers.[5]
Quantitative Data Summary
The following table summarizes the general relationship between pH and various parameters in bis-sulfone conjugation reactions with thiols. Exact rates are system-dependent and should be determined empirically.
| pH Range | Thiol Reaction Rate | Thiol Selectivity | Reagent Stability (Hydrolysis Risk) | Recommended Use |
| < 6.5 | Slow | High | High | Suboptimal for most applications due to slow kinetics.[8] |
| 6.5 - 7.5 | Moderate | Very High | Good | A good starting point for optimization, balancing rate and selectivity.[3][8] |
| 7.5 - 8.5 | Optimal | Good | Moderate (risk increases with time) | Ideal for efficient conjugation when reaction times are controlled.[8] |
| > 8.5 | Fast | Decreased | Low (significant hydrolysis) | Not recommended due to high risk of non-specific reactions and reagent degradation. |
Table 1: Effect of pH on Bis-sulfone-Thiol Reactions
Experimental Protocols
Protocol: Disulfide Bond Re-bridging on an Antibody
This protocol provides a general workflow for reducing an antibody's interchain disulfide bonds and subsequently re-bridging them using this compound.
Materials:
-
Antibody (e.g., human IgG1)
-
This compound
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Reagent: N-acetylcysteine
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer (PBS, pH 7.2-7.5).
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Disulfide Bond Reduction:
-
Add a 10-50 fold molar excess of TCEP to the antibody solution. The exact amount may require optimization.
-
Incubate at 37°C for 30-60 minutes.[8]
-
-
Removal of Excess Reducing Agent:
-
Conjugation Reaction:
-
Prepare a fresh stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.
-
Immediately add a 5-20 fold molar excess of the this compound solution to the reduced antibody.
-
Incubate at room temperature for 1-2 hours with gentle agitation.[4] The optimal pH for this step is often between 7.5 and 8.0 to maximize the reaction rate.[8]
-
-
Quenching the Reaction:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent.
-
Incubate for 15 minutes at room temperature.[4]
-
-
Purification:
-
Purify the conjugated antibody from excess reagents using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.
-
Troubleshooting Guide
Q: My conjugation yield is low. What are the possible causes and solutions?
-
Possible Cause 1: Incomplete Disulfide Reduction.
-
Solution: Verify the reduction efficiency by quantifying free thiols using Ellman's reagent after the TCEP incubation and desalting steps. If reduction is incomplete, try increasing the TCEP concentration, incubation time, or temperature.[8]
-
-
Possible Cause 2: Suboptimal pH.
-
Solution: The reaction rate is highly pH-dependent. If you are working at pH 7.0-7.4, consider increasing the pH to 7.5-8.0 to accelerate the reaction.[8] Ensure your buffer has adequate capacity to maintain the pH throughout the reaction.
-
-
Possible Cause 3: Reagent Instability.
-
Solution: this compound can hydrolyze, especially in aqueous solutions at higher pH. Always prepare the stock solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture without delay.[3]
-
-
Possible Cause 4: Premature Quenching of the Reagent.
-
Solution: Ensure that the excess reducing agent (TCEP) is completely removed before adding the bis-sulfone reagent. Any remaining TCEP will react with and consume the reagent.[8]
-
Q: I am observing protein aggregation during the reaction. How can I prevent this?
-
Possible Cause 1: Use of Excessive Organic Solvent.
-
Solution: While the bis-sulfone reagent is dissolved in DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10% v/v) to avoid denaturing the protein.
-
-
Possible Cause 2: Unfavorable Buffer Conditions.
-
Solution: Protein stability can be sensitive to pH and buffer composition. Screen different pH values within the recommended range (6.5-8.5) or consider adding stabilizing excipients if aggregation persists.[3]
-
Q: I suspect non-specific labeling is occurring. What can I do?
-
Possible Cause 1: Reaction pH is too High.
-
Possible Cause 2: Long Reaction Times.
-
Solution: Extended reaction times, especially at higher pH, can increase the chance of side reactions. Optimize the reaction time by monitoring the progress of the conjugation and stopping the reaction once a sufficient yield has been achieved.
-
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: pH-dependent reactivity of vinyl sulfones.
Caption: Logic diagram for pH optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sulfone - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Improving the Yield of Bis-sulfone-PEG4-Acid Conjugates
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing challenges with Bis-sulfone-PEG4-Acid conjugates. The content is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional linker designed for site-specific bioconjugation. Its primary application involves reacting with two free thiol groups, typically generated from the reduction of a native disulfide bond in a protein or antibody.[1] This "re-bridging" of the disulfide bond with a stable three-carbon bridge helps maintain the protein's structural integrity.[1][2] The terminal carboxylic acid group can then be conjugated to another molecule (e.g., a primary amine) using standard carbodiimide (B86325) chemistry.[3]
Q2: What is the reaction mechanism of the bis-sulfone group with thiols?
The bis-sulfone group is a bis-alkylation reagent that reacts with two cysteine thiols via a Michael addition mechanism.[1][4] This reaction is highly selective for sulfhydryl groups, especially within a controlled pH range, and results in the formation of stable thioether bonds.[5][] The process involves two main steps: the reduction of a disulfide bond to release two free thiols, followed by the sequential alkylation by the bis-sulfone reagent to form a new bridge.[1][2]
Q3: What is the optimal pH for the conjugation reaction?
The reaction of vinyl sulfones with free thiol groups proceeds efficiently in an aqueous buffer at a pH range of 6.5 to 8.5.[7][8] To maintain selectivity for thiols over other nucleophilic groups like amines, it is often recommended to keep the pH between 6.5 and 7.5.[][9][10] Reactions with amines tend to occur more readily at a higher pH (e.g., pH 9).[5][11]
Q4: How should I store and handle the this compound reagent?
PEG reagents, especially those with reactive functional groups like sulfones, are sensitive to moisture, light, and oxidation.[12] It is crucial to store the reagent at -20°C, desiccated, and protected from light.[7][8][12] Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.[12][13] For preparing stock solutions, use a dry, water-miscible solvent like DMSO or DMF.[13][14] After use, it is advisable to backfill the container with an inert gas like nitrogen or argon before sealing and returning to storage.[12]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
Q: I am observing very low yields for my conjugation reaction. What are the potential causes and how can I fix this?
Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow.
Possible Cause A: Incomplete Disulfide Bond Reduction The bis-sulfone moiety requires two free thiol groups to react. If the disulfide bonds in your protein are not fully reduced, there will be insufficient sites for conjugation.
-
Troubleshooting Steps:
-
Verify Reduction: After the reduction step (e.g., with TCEP or DTT), quantify the number of free thiols using Ellman's reagent to confirm successful reduction.[15]
-
Optimize Reductant Concentration: Increase the molar excess of the reducing agent (a 10-50 fold molar excess of TCEP is common).[9][15]
-
Increase Incubation Time/Temperature: Extend the incubation time (e.g., from 30 to 60 minutes) or increase the temperature (e.g., to 37°C) during the reduction step.[9][15]
-
Use Fresh Reducing Agent: Ensure your reducing agent has not oxidized and is fully active.
-
Possible Cause B: Re-oxidation of Thiol Groups Free thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen, making them unavailable for conjugation.
-
Troubleshooting Steps:
-
Immediate Conjugation: Perform the conjugation step immediately after removing the excess reducing agent.[9]
-
De-gas Buffers: Use de-gassed buffers for the reduction and conjugation steps to minimize dissolved oxygen.
-
Possible Cause C: Hydrolysis or Degradation of the Bis-sulfone Reagent The bis-sulfone reagent can degrade if not stored or handled properly. While vinyl sulfones are generally stable in water, prolonged exposure to unfavorable conditions can lead to hydrolysis.[5][9]
-
Troubleshooting Steps:
Possible Cause D: Suboptimal Reaction Conditions The reaction efficiency is highly dependent on parameters like pH, reagent concentration, and reaction time.
-
Troubleshooting Steps:
-
Verify pH: Check that the pH of your reaction buffer is within the optimal range of 6.5-8.0.[7][15]
-
Optimize Molar Ratio: Use a sufficient molar excess of the bis-sulfone reagent. A 5-20 fold molar excess is a good starting point.[15][16]
-
Optimize Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[15]
-
Issue 2: Conjugate Aggregation
Q: My final product shows signs of aggregation and precipitation. What is causing this and what can I do?
Aggregation can occur during or after the conjugation reaction, leading to loss of product and activity.
Possible Cause A: Unfavorable Buffer Conditions The buffer composition, including pH and ionic strength, can significantly impact protein solubility.
-
Troubleshooting Steps:
-
Screen Buffers: Experiment with different buffer systems (e.g., PBS, Borate, HEPES) and screen various pH values to find the optimal conditions for your specific protein conjugate.[9]
-
Add Excipients: Consider adding solubility-enhancing excipients, such as non-ionic detergents (e.g., Polysorbate 20) or sugars, to your buffer.[17]
-
Possible Cause B: Excessive Organic Co-solvent this compound is often dissolved in an organic solvent like DMSO. Adding too much of this stock solution to your aqueous protein solution can cause the protein to denature and aggregate.
-
Troubleshooting Steps:
-
Minimize Co-solvent: Dissolve the reagent in the smallest possible volume of organic solvent. The final concentration of the co-solvent in the reaction mixture should ideally be below 5-10%.[9]
-
Possible Cause C: Intermolecular Cross-linking If the protein concentration is too high, the bis-sulfone reagent might react with thiols from two different protein molecules, leading to dimerization and aggregation.
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Perform the reaction at a lower protein concentration to favor intramolecular reactions.[16]
-
Data Presentation
Table 1: Recommended Reaction Parameters for Bis-sulfone Conjugation
| Parameter | Recommended Range | Rationale & Notes |
| pH | 6.5 - 8.0 | Balances reactivity of thiolate anions with selectivity against other nucleophiles like amines.[7][11][15] |
| Bis-sulfone Molar Excess | 5 to 20-fold | A molar excess helps drive the reaction to completion. The optimal ratio depends on the specific protein.[15][16] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation.[10][16] |
| Temperature | 4°C to Room Temp. (20-25°C) | Lower temperatures can reduce aggregation and side reactions but may require longer incubation times.[15] |
| Reaction Time | 2 - 20 hours | Optimization is required. Monitor reaction progress over time if possible.[10][15] |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | Minimize to prevent protein denaturation and aggregation.[9] |
Table 2: Comparison of Purification Techniques for PEGylated Proteins
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius (size) | Excellent for removing unreacted low molecular weight reagents and by-products.[][19] | May have poor resolution between native protein and mono-PEGylated species if the PEG size is small.[] |
| Ion Exchange Chromatography (IEX) | Surface charge | Can separate positional isomers and species with different degrees of PEGylation due to charge shielding by PEG.[][19][20] | The PEG chain can shield charges, weakening the interaction with the resin and affecting separation efficiency.[][19] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Acts as a good supplementary method to IEX for polishing and further purification.[][20] | Can have relatively low capacity and resolution between adjacent peaks.[] |
| Ultrafiltration/Diafiltration | Molecular weight cutoff | Simple, rapid method for buffer exchange and removing small molecule impurities.[][19] | Not suitable for separating different PEGylated species from each other or from the native protein.[19] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction
This protocol provides a general method for reducing disulfide bonds in an antibody to generate free thiols for conjugation.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate Buffered Saline, PBS) at pH 7.2-7.4. De-gas the buffer thoroughly to remove dissolved oxygen.
-
Protein Preparation: Dissolve your protein (e.g., antibody) in the de-gassed buffer to a concentration of 1-10 mg/mL.
-
Add Reducing Agent: Prepare a fresh solution of TCEP (tris(2-carboxyethyl)phosphine). Add a 10-50 fold molar excess of TCEP to the protein solution.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[15]
-
Remove Excess Reductant: Immediately remove the excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through buffer exchange via ultrafiltration, equilibrating the protein into a de-gassed conjugation buffer (pH 7.5-8.0). This step is critical.[15]
Protocol 2: Conjugation with this compound
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO.
-
Conjugation Reaction: Immediately after removing the reducing agent, add a 5-20 fold molar excess of the dissolved this compound reagent to the reduced protein solution.[15]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[15]
-
Quenching (Optional): To stop the reaction, you can add a small molar excess of a thiol-containing molecule like N-acetylcysteine.[9]
Protocol 3: Purification of the Conjugate
-
Initial Cleanup: Remove the excess, unreacted this compound reagent and quenching agent using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.[15][]
-
Fractionation (If necessary): To separate the desired conjugate from unreacted protein and other species, further purification by ion-exchange chromatography (IEX) may be necessary.[19][20]
-
Analysis: Analyze the collected fractions using SDS-PAGE to observe the increase in apparent molecular weight of the conjugated protein.[10] Further characterization can be performed using HPLC or mass spectrometry.
Mandatory Visualizations
Caption: Workflow for this compound Conjugation.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. idosi.org [idosi.org]
- 5. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinylsulfone PEG NHS, VS-PEG-NHS [nanocs.net]
- 8. VS-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purifying Bis-sulfone-PEG4-Acid ADCs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Bis-sulfone-PEG4-Acid Antibody-Drug Conjugates (ADCs).
Introduction
This compound linkers are utilized in the development of site-specific ADCs, offering a method to create homogeneous conjugates with a defined drug-to-antibody ratio (DAR) by rebridging interchain disulfide bonds.[1][2] The structure of this linker, incorporating a polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid, introduces unique challenges during the purification process. This guide will address these specific issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound ADCs?
The primary challenges stem from the physicochemical properties of the ADC, including:
-
Aggregation: The inherent hydrophobicity of the cytotoxic payload and the potential for the PEG4 linker to promote self-association can lead to the formation of aggregates.[3][4]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: While bis-sulfone chemistry allows for site-specific conjugation, incomplete reactions or side reactions can still result in a mixture of species with different DAR values (e.g., DAR0, DAR2, DAR4).[][6]
-
Removal of Unconjugated Components: Efficient removal of excess unconjugated this compound linker, free payload, and organic solvents used in the conjugation reaction is critical to ensure the safety and efficacy of the ADC.[7][8]
-
Charge Heterogeneity: The terminal carboxylic acid on the PEG4 linker introduces additional negative charges, which can create charge variants of the ADC, complicating purification by ion-exchange chromatography.[9]
Q2: Which chromatographic techniques are most suitable for purifying these ADCs?
A multi-step chromatographic approach is typically necessary for the purification of ADCs.[10] The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for separating ADC species with different DAR values based on their hydrophobicity.[11][12]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing high-molecular-weight aggregates and smaller unconjugated linkers and payloads.[][13]
-
Ion Exchange Chromatography (IEX): IEX, particularly cation exchange chromatography (CEX), can be used to remove charged impurities, aggregates, and unconjugated payload.[14][15] It can also be used to analyze charge variants.[9]
-
Membrane Chromatography: This technique can be a high-throughput alternative for removing aggregates and free payload.[16]
Q3: How does the PEG4 spacer affect purification?
The PEG4 spacer is intended to improve the solubility and pharmacokinetic properties of the ADC.[2][17] However, during purification, it can contribute to:
-
Increased Hydrodynamic Size: This may affect the elution profile in SEC.
-
Potential for Aggregation: While generally hydrophilic, PEG can sometimes promote aggregation, especially when conjugated with a hydrophobic payload.[18]
-
Masking Effects: The PEG chain might shield some of the hydrophobic or charged regions of the ADC, potentially altering its interaction with chromatographic resins.
Q4: What is the impact of the terminal acid group on the purification process?
The terminal carboxylic acid group on the linker will be negatively charged at neutral pH, which can:
-
Influence IEX Separation: The additional negative charge can affect the binding and elution of the ADC on ion-exchange columns, potentially leading to complex chromatograms due to charge variants.[9]
-
Slightly Increase Hydrophilicity: This may slightly reduce retention times in HIC compared to a similar ADC without the acid group.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound ADCs.
Problem 1: High levels of aggregation are observed in the SEC profile.
-
Possible Cause A: Suboptimal buffer conditions (pH, ionic strength) during conjugation or purification.
-
Solution: Screen different buffer conditions to identify those that minimize aggregation. The addition of excipients such as arginine or polysorbates can sometimes help to reduce aggregation.[18]
-
-
Possible Cause B: High local concentration of the ADC during processing.
-
Solution: Avoid high protein concentrations during purification steps. Perform purification at lower temperatures if the ADC is prone to thermal aggregation.
-
-
Possible Cause C: Hydrophobic interactions between the payload and/or linker.
Problem 2: Poor resolution between different DAR species in HIC.
-
Possible Cause A: Inappropriate HIC resin selection.
-
Solution: Screen different HIC resins with varying levels of hydrophobicity (e.g., Butyl, Phenyl, Ether) to find the one that provides the best resolution for your specific ADC.[21]
-
-
Possible Cause B: The elution gradient is too steep.
-
Solution: Optimize the gradient slope in HIC. A shallower gradient will generally provide better resolution between species with small differences in hydrophobicity.[11]
-
-
Possible Cause C: The mobile phase composition is not optimal.
-
Solution: Adjust the type and concentration of the salt in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride). Also, optimize the pH of the buffers.[12]
-
Problem 3: Incomplete removal of unconjugated payload and/or linker.
-
Possible Cause A: Insufficient separation by the primary purification step.
-
Possible Cause B: The free payload is aggregating or forming micelles.
-
Solution: Some hydrophobic payloads can self-associate into micelles, which may co-elute with the ADC in SEC.[] In such cases, a polishing step using HIC or IEX might be necessary to remove these impurities.
-
-
Possible Cause C: Inadequate analytical methods to detect low levels of free payload.
Problem 4: Complex peak profile in IEX chromatography.
-
Possible Cause A: Presence of multiple charge variants.
-
Solution: The terminal acid group on the linker, along with inherent antibody charge heterogeneity (e.g., deamidation, C-terminal lysine (B10760008) truncation), can result in multiple charged species.[9] Characterize the different peaks by collecting fractions and analyzing them by other techniques like mass spectrometry.
-
-
Possible Cause B: The linker-drug is interfering with the ionic interactions.
-
Solution: The conjugation of the linker-drug can shield charged residues on the antibody surface, altering its interaction with the IEX resin.[9] This can lead to unexpected elution profiles. Method development, including optimization of pH and salt gradient, is crucial.
-
Quantitative Data Summary
The following table summarizes typical analytical results for a purified this compound ADC. Actual results will vary depending on the specific antibody, payload, and conjugation/purification conditions.
| Parameter | Analytical Method | Typical Specification | Reference |
| Purity (Monomer) | Size Exclusion Chromatography (SEC) | > 95% | [13] |
| Aggregate Content | Size Exclusion Chromatography (SEC) | < 5% | [15] |
| Average DAR | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | 3.8 - 4.0 | [23] |
| DAR4 Species | Hydrophobic Interaction Chromatography (HIC) | > 90% | [2] |
| Unconjugated Antibody (DAR0) | Hydrophobic Interaction Chromatography (HIC) | < 5% | [] |
| Residual Free Payload | LC-MS | < 0.1% (molar ratio to ADC) | [8][16] |
Experimental Protocols
1. Hydrophobic Interaction Chromatography (HIC) for DAR Separation
This protocol provides a general guideline for separating DAR species of a this compound ADC.
-
Materials:
-
HIC column (e.g., Butyl or Phenyl phase)
-
HPLC system
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0-1.5 M. The optimal salt concentration should be determined empirically.
-
Inject the sample onto the column.
-
Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 30 column volumes.
-
Monitor the elution profile at 280 nm. Different peaks correspond to different DAR species, with higher DAR species eluting later due to increased hydrophobicity.[11][12]
-
2. Size Exclusion Chromatography (SEC) for Aggregate and Free Payload Removal
This protocol is for the analysis and removal of aggregates and small molecule impurities.
-
Materials:
-
SEC column suitable for monoclonal antibodies
-
HPLC system
-
Mobile Phase: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Run the separation in isocratic mode.
-
Monitor the elution at 280 nm. Aggregates will elute first, followed by the monomeric ADC, and then low molecular weight species like unconjugated linker and payload.[][24]
-
Visualizations
Caption: Workflow for the purification of a this compound ADC.
Caption: Principle of HIC separation of different DAR species.
Caption: Troubleshooting decision tree for ADC purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. agilent.com [agilent.com]
- 4. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en.hs-biopharm.com [en.hs-biopharm.com]
- 7. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. enovatia.com [enovatia.com]
- 18. Purification of a PEGylated single chain Fv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. Unconjugated payload quantification and DAR characterization of antibody-drug conjugates using high-resolution MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with hydrolysis of activated Bis-sulfone-PEG4-Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of activated Bis-sulfone-PEG4-Acid in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to ensure the successful application of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
Activated this compound is a heterobifunctional crosslinker primarily used for the site-specific conjugation of molecules to proteins, particularly antibodies, through a disulfide re-bridging strategy.[1] This method involves the reduction of a native disulfide bond within the protein to yield two free thiol groups, which then react with the bis-sulfone moiety to form a stable, covalent three-carbon bridge.[1] The terminal carboxylic acid group can then be used for subsequent conjugation to other molecules.
Q2: What are the main advantages of using a bis-sulfone linker over a maleimide-based linker?
Bis-sulfone linkers offer significantly improved stability compared to traditional maleimide-based linkers.[2][3][4][5] Conjugates formed with sulfone linkers exhibit enhanced resistance to hydrolysis and thioether exchange in biological media, such as human plasma.[2][3] This increased stability is crucial for in vivo applications like antibody-drug conjugates (ADCs), where maintaining the integrity of the conjugate is essential for efficacy and safety.[5]
Q3: What factors can influence the hydrolysis of the this compound linker?
The stability of the activated bis-sulfone linker and the resulting conjugate can be influenced by several factors:
-
pH: While generally stable, extremes in pH can affect the rate of hydrolysis. Slightly basic conditions are often used for the conjugation reaction itself to facilitate the nucleophilic attack of the thiolate anions.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis. For long-term storage of the reagent and the conjugate, it is recommended to use low temperatures (e.g., -20°C).
-
Buffer Composition: The specific components of the buffer solution can potentially influence the stability of the linker. It is advisable to use standard, non-nucleophilic buffers for conjugation and storage.
Q4: How can I monitor the hydrolysis of my this compound conjugate?
Several analytical techniques can be employed to monitor the stability and integrity of your conjugate:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC-HPLC) are powerful methods to separate the intact conjugate from any free drug or protein that may result from hydrolysis.[6][7][8]
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify the intact conjugate and any degradation products, providing precise mass information.[9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the integrity of the protein conjugate over time. A shift in the band corresponding to the conjugate or the appearance of bands corresponding to the unconjugated protein can indicate hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Incomplete reduction of the disulfide bond. | Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at an appropriate molar excess. Optimize reduction time and temperature. |
| Re-oxidation of thiols before conjugation. | Perform the conjugation step immediately after removing the reducing agent. De-gas buffers to minimize oxygen exposure. | |
| Hydrolysis of the activated bis-sulfone reagent. | Prepare fresh solutions of the this compound immediately before use. Store the solid reagent under dry, inert conditions at -20°C. | |
| Incorrect pH for conjugation. | The optimal pH for the reaction of thiols with bis-sulfones is typically in the range of 7.5-8.5. Ensure the pH of your reaction buffer is within this range. | |
| Protein Aggregation | Use of excessive organic co-solvent to dissolve the reagent. | Minimize the amount of organic solvent (e.g., DMSO) used. Add the reagent solution to the protein solution dropwise with gentle mixing. |
| Unfavorable buffer conditions. | Screen different buffer compositions and pH values to find the optimal conditions for your specific protein. The inclusion of excipients like polysorbate may help. | |
| Non-Specific Labeling | Reaction with other nucleophilic residues. | While highly selective for thiols, some minor reaction with other nucleophilic residues like lysine (B10760008) or histidine can occur at very high pH. Maintain the pH in the recommended range. |
| Observed Hydrolysis of the Conjugate | Instability in storage buffer. | Assess the stability of the conjugate in different buffer systems. Store the purified conjugate at low temperatures (-20°C or -80°C) and consider lyophilization for long-term storage. |
| Enzymatic degradation in biological samples. | If working with serum or plasma, be aware of potential enzymatic cleavage. Analyze samples promptly or use protease inhibitors if appropriate. |
Data Presentation
While specific hydrolysis rate constants for this compound are not extensively published, the available literature consistently demonstrates the superior stability of sulfone-based linkers compared to their maleimide (B117702) counterparts. The following table provides an illustrative comparison of the stability of a sulfone-linked antibody conjugate versus a maleimide-linked conjugate in human plasma.
Table 1: Illustrative Stability of Antibody Conjugates in Human Plasma at 37°C
| Time | % Intact Sulfone Conjugate[2] | % Intact Maleimide Conjugate[2] |
| 0 h | 100% | 100% |
| 24 h | >95% | ~80% |
| 72 h | >90% | ~60% |
| 1 Month | ~90% | <50% |
Note: These values are representative and the actual stability of a this compound conjugate will depend on the specific protein, the conjugation site, and the experimental conditions.
Experimental Protocols
Protocol 1: Site-Specific Conjugation of an Antibody with this compound
This protocol describes the general steps for the site-specific conjugation of a payload to an antibody using this compound.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)
-
Quenching solution (e.g., 1 M N-acetyl-L-cysteine)
-
Purification column (e.g., SEC or affinity chromatography)
Procedure:
-
Disulfide Bond Reduction:
-
To the antibody solution, add a 10-50 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, buffer exchanging into the Reaction Buffer.
-
-
This compound Conjugation:
-
Immediately after TCEP removal, prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 5-20 fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the quenching solution (relative to the bis-sulfone reagent) to cap any unreacted bis-sulfone groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody conjugate using an appropriate chromatography method (e.g., SEC to remove excess reagent and small molecules, or affinity chromatography to isolate the antibody).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and Mass Spectrometry to confirm conjugation and assess purity.
-
Protocol 2: Assessment of Conjugate Stability (Hydrolysis)
This protocol outlines a method to evaluate the stability of the purified antibody-payload conjugate in a buffered solution.
Materials:
-
Purified antibody-payload conjugate
-
Incubation Buffer (e.g., PBS at pH 5.0, 7.4, and 8.5)
-
Analytical SEC-HPLC system
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 1 mg/mL in each of the Incubation Buffers.
-
Prepare aliquots for each time point to avoid freeze-thaw cycles.
-
-
Incubation:
-
Incubate the samples at a desired temperature (e.g., 4°C, 25°C, and 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analyze the samples by SEC-HPLC to monitor for the appearance of fragments or unconjugated antibody.
-
Analyze the samples by LC-MS to confirm the mass of the conjugate and identify any degradation products.
-
-
Data Analysis:
-
Quantify the percentage of intact conjugate at each time point by integrating the peak areas from the HPLC chromatograms.
-
Plot the percentage of intact conjugate versus time to determine the rate of hydrolysis under different conditions.
-
Visualizations
Caption: Workflow for site-specific antibody conjugation.
Caption: Troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. enovatia.com [enovatia.com]
impact of buffer choice on Bis-sulfone-PEG4-Acid conjugation
<_ A_> <_ B_> <_ C_> <_ D_> <_ E_> <_ F_> <_ G_> <_ H_> <_ I_> <_ J_> <_ K_> <_ L_> <_ M_> <_ N_> <_ O_> <_ P_> <_ Q_> <_ R_> <_ S_> <_ T_> <_ U_> <_ V_> <_ W_> <_ X_> <_ Y_> <_ Z_> <_ a_> <_ b_> <_ c_> <_ d_> <_ e_> <_ f_> <_ g_> <_ h_> <_ i_> <_ j_> <_ k_> <_ l_> <_ m_> <_ n_> <_ o_> <_ p_> <_ q_> <_ r_> <_ s_> <_ t_> <_ u_> <_ v_> <_ w_> <_ x_> <_ y_> <_ z_> <___>
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bis-sulfone-PEG4-Acid in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a bis-alkylating reagent primarily used for the site-specific conjugation to cysteine residues within proteins and other biomolecules.[1][2] It is particularly effective for rebridging reduced disulfide bonds, a technique often employed in the development of stable antibody-drug conjugates (ADCs).[1] The PEG4 (polyethylene glycol) linker provides spacing and can improve the solubility of the resulting conjugate, while the terminal carboxylic acid group allows for further functionalization if needed.
Q2: What is the reaction mechanism for bis-sulfone conjugation?
A2: Bis-sulfone reagents react with thiol groups (-SH) from two cysteine residues, typically from a reduced disulfide bond.[3] The process involves a sequential, double Michael addition reaction. An in-situ elimination reaction first forms a mono-sulfone Michael acceptor.[4][5] This intermediate then reacts with one cysteine thiol. A subsequent elimination and addition sequence allows the second thiol to react, forming a stable, three-carbon thioether bridge that covalently re-links the disulfide bond.[2][3][4]
Q3: Which amino acid residues does the bis-sulfone group react with?
A3: The bis-sulfone group is highly selective for the thiol (sulfhydryl) groups of cysteine residues.[1][2][3] While other nucleophilic residues like lysines have amine groups, the reaction with thiols is much more efficient and specific, especially under controlled pH conditions (pH < 8.0).[5]
Q4: What are the main advantages of using a bis-sulfone linker for disulfide bridging over other methods?
A4: The primary advantage is the formation of a stable, covalent thioether bond that rebridges the original disulfide.[3][6] This maintains the structural integrity of the protein, such as an antibody.[2][3] Compared to maleimide-based linkers, sulfone-based conjugates exhibit significantly higher stability in plasma and are resistant to thiol exchange with other molecules like albumin.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation with this compound.
Problem 1: Low or No Conjugation Yield
Low conjugation efficiency is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction is pH-dependent. The optimal pH range is typically between 7.0 and 8.0 to ensure the cysteine thiol is sufficiently nucleophilic.[7] Slightly acidic conditions (pH < 7) can slow the necessary elimination step required to form the reactive Michael acceptor.[9] Verify buffer pH and adjust if necessary. |
| Incompatible Buffer Components | Buffers containing primary amines (e.g., Tris, Glycine) or other nucleophiles (e.g., DTT, glutathione, sodium azide) can compete with the target protein for the reagent, reducing yield.[10][11][12] Perform a buffer exchange into a non-nucleophilic buffer like PBS, HEPES, or MOPS before starting the conjugation.[7][10] |
| Incomplete Disulfide Bond Reduction | Bis-sulfone reagents react with free thiols. Native disulfide bonds (-S-S-) in proteins like antibodies must first be reduced to free sulfhydryl groups (-SH).[7] Use a reducing agent like TCEP or DTT. Ensure complete removal of the reducing agent before adding the bis-sulfone reagent, as it will compete in the reaction.[13] |
| Reagent Instability/Hydrolysis | Bis-sulfone reagents should be stored under desiccated conditions at -20°C.[1] Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and use them promptly. Avoid repeated freeze-thaw cycles. |
| Insufficient Molar Excess of Reagent | A low molar ratio of the bis-sulfone reagent to the protein can lead to incomplete labeling. Empirically optimize the molar excess, starting with a 10- to 20-fold molar excess and adjusting as needed. |
| Inaccessible Cysteine Residues | The target disulfide bond may be buried within the protein's structure. Consider gentle, partial denaturation to expose the reactive sites. Alternatively, protein engineering can be used to introduce more accessible cysteine residues.[14] |
Problem 2: Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | The bis-sulfone reagent is often dissolved in an organic solvent (e.g., DMSO, DMF). Adding too much of this stock solution can denature and precipitate the protein. Keep the final concentration of the organic co-solvent below 10% (v/v).[7][14] |
| Over-Modification | Using a very high molar excess of the reagent can lead to non-specific modification or cross-linking between protein molecules, causing aggregation. Reduce the molar excess of the bis-sulfone reagent used in the reaction. |
| Inappropriate Storage Buffer Post-Conjugation | Antibody-drug conjugates, especially those with hydrophobic payloads attached via the linker, can be prone to aggregation over time.[15] After purification, store the final conjugate in a stabilizing buffer, which may contain excipients like sucrose (B13894) or polysorbate.[15] |
Buffer Compatibility Table
Choosing the correct buffer is critical for successful conjugation. The table below summarizes compatible and incompatible buffer systems.
| Compatible Buffers (Non-Nucleophilic)[10] | Incompatible Buffers (Contain Nucleophiles)[10] |
| PBS (Phosphate Buffered Saline) | Tris (tris(hydroxymethyl)aminomethane) |
| HEPES | Glycine |
| MOPS | Arginine |
| MES | Glutathione, Dithiothreitol (DTT) |
| Bicarbonate Buffer | Sodium Azide[12] |
| Potassium Phosphate | Thimerosal |
Experimental Protocols & Workflows
General Protocol for Antibody Conjugation
This protocol outlines the key steps for conjugating this compound to an antibody by rebridging the interchain disulfide bonds.
-
Antibody Preparation & Reduction:
-
Start with a purified antibody in a compatible, amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[7]
-
To reduce the interchain disulfide bonds, add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) solution.[14]
-
Incubate at 37°C for 1-2 hours.[16]
-
Crucially , remove the excess TCEP using a desalting column or dialysis, exchanging the antibody into the reaction buffer (e.g., PBS, pH 7.5).[13][14]
-
-
Conjugation Reaction:
-
Prepare a fresh stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.[1]
-
Add the desired molar excess of the bis-sulfone stock solution to the reduced antibody solution while gently vortexing.[14] Ensure the final DMSO concentration remains below 10%.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Optimal time and temperature may need to be determined empirically.[14]
-
-
Purification:
-
Remove excess, unreacted bis-sulfone reagent and by-products using a desalting column, size-exclusion chromatography (SEC), or dialysis.[14]
-
-
Characterization:
-
Confirm the success of the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), or SDS-PAGE.
-
Visualizations
References
- 1. Bis-sulfone Acid | CAS:124143-00-1 | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis of disulfide-bridging trehalose polymers for antibody and Fab conjugation using a bis-sulfone ATRP initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Bis-Alkylation Reagents for Protein Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Bis-sulfone-PEG4-Acid to Protein Conjugation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the conjugation of Bis-sulfone-PEG4-Acid to proteins. The focus is on optimizing the molar ratio and other critical parameters to achieve desired PEGylation results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical principle for conjugating this compound to a protein?
This compound is a PEGylation reagent that contains a terminal carboxylic acid group. This group itself is not reactive towards proteins. To achieve conjugation, the carboxylic acid must first be "activated" to form a more reactive species that can then covalently bond with primary amines on the protein, such as the side chain of lysine (B10760008) residues or the N-terminal amine group. This is typically a two-step process performed in one pot:
-
Activation: The carboxylic acid is reacted with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester.
-
Conjugation: This activated NHS ester readily reacts with primary amines on the protein to form a stable amide bond, covalently attaching the PEG linker to the protein.
Q2: What is a good starting point for the molar ratio of this compound to protein?
The optimal molar ratio is highly dependent on the specific protein, including the number and accessibility of its surface lysine residues, and the desired degree of PEGylation (the number of PEG molecules attached to each protein). A common starting point is to use a molar excess of the PEG linker relative to the protein.[1] However, this must be determined empirically for each specific application.[2]
For initial experiments, a range of 5-fold to 20-fold molar excess of this compound to protein is a practical starting point.
Q3: How do the molar ratios of EDC and NHS activators relate to the PEG reagent?
For the efficient activation of the carboxylic acid on the PEG linker, a molar excess of both EDC and NHS is required. This ensures that a sufficient amount of the PEG linker is converted to its reactive NHS-ester form.
A typical starting ratio is a 2- to 5-fold molar excess of both EDC and NHS relative to the amount of this compound used in the reaction.[1]
Q4: Besides molar ratio, what are the most critical reaction conditions to control?
Several factors significantly influence the outcome of the conjugation reaction:[1]
-
pH: The reaction involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0. The subsequent reaction of the activated PEG with the protein's amines is optimal at a neutral to slightly basic pH of 7.0-8.0.[1] A common approach is to perform the activation first, then adjust the pH before adding the protein, or to use a compromise pH like 7.2-7.5 for the entire reaction.
-
Buffer Composition: It is critical to use buffers that do not contain primary amines (e.g., Tris) or carboxyl groups.[1] These will compete with the protein and the PEG linker, respectively, quenching the reaction. Phosphate-buffered saline (PBS), MES, or HEPES buffers are recommended.[1]
-
Temperature: Reactions are often performed at room temperature or 4°C. Lower temperatures can help minimize protein degradation and non-specific side reactions, but may require longer incubation times.[1]
-
Reaction Time: Incubation times can vary from 30 minutes to overnight, depending on the protein's reactivity and the desired level of conjugation.[1]
Q5: How can I analyze the result and determine the degree of PEGylation?
Characterizing the PEGylated product is essential to confirm successful conjugation and determine the degree of PEGylation. Common analytical techniques include:
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis): This is a simple and effective way to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and different bands may correspond to mono-, di-, and poly-PEGylated species.
-
Mass Spectrometry (MS): MS provides a precise measurement of the mass of the conjugated protein, allowing for unambiguous confirmation of PEGylation and determination of the number of PEG chains attached.[3][4]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. PEGylation increases the apparent size of the protein, leading to an earlier elution time compared to the unconjugated protein.[5]
-
Dynamic Light Scattering (DLS): DLS can measure the increase in the molecular radii of the protein after PEGylation.[6]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
If you observe a low yield of PEGylated protein, consider the following causes and solutions.
| Possible Cause | Recommended Troubleshooting Steps |
| Inefficient Activation of PEG-Acid | Use fresh EDC and NHS stocks. Ensure they have been stored properly (desiccated at -20°C). Verify the pH of the activation step is optimal (pH 4.5-6.0).[1] |
| Suboptimal pH for Conjugation | Ensure the pH of the reaction mixture during conjugation is between 7.0 and 8.0 to facilitate the reaction with protein amines.[1] |
| Competing Nucleophiles in Buffer | Ensure the buffer is free of primary amines (e.g., Tris, glycine) or other nucleophiles that can quench the activated PEG linker.[1] Use PBS, MES, or HEPES buffer. |
| Hydrolysis of Activated PEG | The activated NHS-ester is susceptible to hydrolysis. Add the activated PEG solution to the protein solution immediately after the activation step.[1] |
| Low Reagent Concentration | The reaction is concentration-dependent. If the protein concentration is very low, consider increasing the molar excess of the PEG linker and activators. |
Issue: Protein Precipitation or Aggregation During Reaction
The appearance of turbidity or precipitate is a sign of protein instability.
| Possible Cause | Recommended Troubleshooting Steps |
| High Degree of PEGylation | A high density of attached PEG chains can sometimes alter the protein's solubility characteristics, leading to aggregation. Reduce the molar ratio of this compound to protein.[1] |
| Unfavorable Buffer Conditions | The buffer composition, pH, or ionic strength may not be optimal for your protein's stability. Perform buffer screening to find conditions where the protein is most stable.[1] |
| Organic Solvent Shock | If the PEG linker is dissolved in an organic solvent like DMSO, adding it too quickly to the aqueous protein solution can cause precipitation. Add the reagent stock slowly while gently vortexing. |
Issue: High Polydispersity (Too Many PEGylated Species)
The final product contains a wide distribution of PEGylated species (e.g., from 1 to 5 PEGs per protein) when a more homogeneous product is desired.
| Possible Cause | Recommended Troubleshooting Steps |
| Molar Ratio of PEG to Protein is Too High | A high molar excess of the PEG reagent will drive the reaction towards modifying multiple available sites. Systematically decrease the molar ratio to favor mono-PEGylation.[1] |
| Reaction Time is Too Long | Longer incubation allows the reaction to proceed at less reactive sites. Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze the products by SDS-PAGE to find the optimal time to achieve the desired PEGylation level.[1] |
Experimental Protocols
Protocol: Two-Step Conjugation of this compound to a Protein
This protocol outlines the general steps for activating the PEG-acid and conjugating it to a protein containing primary amines.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column for purification
Procedure:
-
Preparation:
-
Dissolve the protein in the Conjugation Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired amount of this compound with a 2- to 5-fold molar excess of EDC and NHS.[1]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and reaction byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by using size-exclusion chromatography.[7] Equilibrate the column with a suitable storage buffer for your protein.
-
Visualizations
Caption: Workflow for the two-step conjugation of this compound to a protein.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Confirming Protein Conjugation with Bis-sulfone-PEG4-Acid: A Comparative Guide
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in biopharmaceutical development to enhance the therapeutic properties of proteins, such as their stability, solubility, and circulation half-life.[1][2] Bis-sulfone-PEG4-Acid is a heterobifunctional linker that offers specific conjugation strategies. Its bis-sulfone group is a bis-alkylating reagent that selectively targets the two sulfur atoms from a reduced disulfide bond, effectively "re-bridging" it.[3][4] The terminal carboxylic acid group can be activated (e.g., using EDC or HATU) to react with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[5][6]
Confirming the successful conjugation of this linker to a target protein is a critical step in the development process, requiring a suite of analytical techniques to verify the attachment, determine the degree of PEGylation, and identify the specific site of modification.[1] This guide provides an objective comparison of common analytical methods, complete with experimental protocols and data presentation, to assist researchers in selecting the most appropriate strategy for their needs.
Comparative Analysis of Confirmation Techniques
The choice of analytical method depends on the specific information required, such as the degree of PEGylation, site of conjugation, or changes to protein structure. Each technique offers distinct advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise mass of the conjugate, degree of PEGylation (number of linkers per protein), location of conjugation site (peptide mapping).[7] | High accuracy and sensitivity; provides detailed molecular information.[2][8] | Can be complex to interpret due to PEG polydispersity and multiple charge states; requires specialized equipment.[8] |
| HPLC (SEC & RP) | Separates molecules based on size (Size-Exclusion) or hydrophobicity (Reversed-Phase). | Purity of the conjugate, separation of conjugated vs. unconjugated protein and free PEG.[9] | Robust, quantitative, and widely available; excellent for purification and quality control.[10] | SEC may have poor resolution between the conjugate and free PEG if sizes are similar; RP-HPLC can be denaturing.[11] |
| Gel Electrophoresis (PAGE) | Separates proteins based on size through a gel matrix under an electric field. | Visual confirmation of conjugation via a molecular weight shift. | Simple, rapid, and allows for multiple samples to be run in parallel.[12] | Provides apparent molecular weight only; bands can be smeared with PEGylated proteins in SDS-PAGE.[13] Native PAGE often provides better resolution.[12] |
| Spectroscopy (UV-Vis & FTIR) | Measures the absorption of light (UV-Vis) or infrared radiation (FTIR) by the sample. | Protein concentration (UV-Vis); assessment of secondary structure changes (FTIR).[14][15] | Non-destructive and requires minimal sample preparation.[14][16] | Provides indirect evidence of conjugation; does not confirm site or degree of PEGylation.[17] |
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for the accurate characterization of protein-PEG conjugates. Below are methodologies for the most critical analytical techniques.
Logical Workflow for Conjugation and Analysis
The overall process involves reducing the protein's disulfide bonds, conjugating the Bis-sulfone linker, purifying the product, and finally, analyzing the conjugate using a combination of techniques to confirm success.
Caption: General experimental workflow from protein reduction to final conjugate analysis.
Mass Spectrometry Analysis
Mass spectrometry is the most definitive method for confirming conjugation by measuring the mass increase of the protein corresponding to the addition of the this compound linker.
Protocol: Intact Mass Analysis via LC-MS
-
Sample Preparation : Purify the conjugated protein to remove excess, unconjugated PEG reagent and protein.[7] Buffer exchange the sample into an MS-compatible buffer like 10mM ammonium (B1175870) acetate.[7]
-
LC Separation : Inject the sample (1-5 µg) onto a reversed-phase column (e.g., C4 or C8). Elute with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
MS Analysis : Analyze the eluent using an ESI-TOF or Orbitrap mass spectrometer.[1] These instruments provide high resolution and mass accuracy, which is crucial for resolving PEGylated species.[8]
-
Data Deconvolution : The resulting spectrum will show multiple charge states. Use deconvolution software (e.g., ProMass HR, BioAnalyst) to reconstruct the zero-charge mass spectrum.[7][8]
-
Interpretation : Compare the mass of the conjugated protein to the unconjugated protein. The mass difference should correspond to the mass of the added this compound linker(s). Multiple peaks may be observed, representing different degrees of PEGylation (e.g., 1 linker, 2 linkers).
Protocol: Conjugation Site Identification via Peptide Mapping
-
Protein Digestion : Denature the purified conjugate, reduce any remaining disulfide bonds (if not the target of conjugation), alkylate free cysteines, and digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis : Separate the resulting peptides using nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis : The instrument will perform MS/MS fragmentation on the peptides. Search the fragmentation data against the protein's sequence using specialized software. A successful search will identify peptides whose mass has been modified by the this compound linker, pinpointing the exact amino acid residue(s) of conjugation.[7]
HPLC Analysis
HPLC is essential for assessing the purity of the reaction mixture and quantifying the different species present.
Protocol: Size-Exclusion Chromatography (SEC-HPLC)
-
System Setup : Use an SEC column (e.g., Shodex Protein KW803/KW804) with a mobile phase such as 20mM HEPES, 150 mM NaCl, pH 6.5.[9]
-
Sample Analysis : Inject the reaction mixture. The components will separate based on their hydrodynamic radius. Typically, the PEGylated protein conjugate will elute first, followed by the unconjugated protein, and finally the free PEG reagent.[11]
-
Detection : Monitor the elution profile using a UV detector (at 280 nm for the protein) and a refractive index (RI) detector (for the PEG component).[9]
-
Quantification : The peak areas can be used to determine the relative amounts of each species, allowing for the calculation of conjugation efficiency.
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE provides a straightforward, visual confirmation of a successful conjugation reaction.
Protocol: Native PAGE
Native PAGE is often preferred over SDS-PAGE for PEGylated proteins because it avoids the interaction between PEG and SDS, which can cause band smearing and inaccurate molecular weight estimation.[13][12]
-
Gel Preparation : Use a precast or hand-cast native polyacrylamide gel with an appropriate percentage for the size of your protein.
-
Sample Preparation : Mix the protein samples (unconjugated control and conjugated reaction mixture) with a native sample buffer (lacking SDS and reducing agents).
-
Electrophoresis : Load the samples and run the gel in a native running buffer until the dye front reaches the bottom.
-
Staining : Stain the gel with Coomassie Blue to visualize the protein bands.[18] An optional second staining step with a barium-iodide solution can specifically stain for the PEG component, confirming its presence in the shifted band.[18]
-
Interpretation : The conjugated protein will migrate differently from the unconjugated protein due to the change in both size and charge imparted by the linker. A distinct band shift indicates successful conjugation.[13]
Visualizing the Chemistry and Decision Process
Understanding the underlying chemistry and having a clear decision-making framework can streamline the analytical process.
Conjugation Chemistry
The bis-sulfone moiety of the linker re-bridges a reduced disulfide bond, forming a stable three-carbon bridge between the two cysteine residues.
Caption: Reaction schematic of disulfide re-bridging with a bis-sulfone reagent.
Choosing the Right Analytical Method
A decision tree can guide the selection of the most appropriate analytical technique based on the experimental question.
Caption: Decision tree for selecting an appropriate analytical method.
By employing a combination of these orthogonal techniques, researchers can confidently confirm the successful conjugation of this compound to their protein of interest, ensuring the quality, consistency, and desired characteristics of the final bioconjugate.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. enovatia.com [enovatia.com]
- 8. sciex.com [sciex.com]
- 9. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. lcms.cz [lcms.cz]
- 12. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 13. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 15. FTIR Analysis of Protein Structure | MtoZ Biolabs [mtoz-biolabs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Bis-sulfone-PEG4-Acid Conjugates: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their efficacy and safety. This guide provides a detailed comparison of essential analytical techniques for characterizing ADCs featuring a Bis-sulfone-PEG4-Acid linker system. We delve into the experimental protocols, present comparative data, and offer visualizations to aid in the selection of the most appropriate analytical workflow.
The conjugation of a cytotoxic payload to a monoclonal antibody via a linker, such as the this compound system, creates a complex biomolecule requiring a multi-faceted analytical approach. Key quality attributes that must be thoroughly assessed include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, purity, aggregation, and stability. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in providing a comprehensive characterization of these critical parameters.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is often a trade-off between the level of detail required, sample throughput, and the specific information sought. The following tables provide a quantitative comparison of the most common methods used for characterizing this compound ADCs.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) |
| Primary Application | DAR determination and distribution | DAR determination, purity, and impurity profiling | Aggregation and fragment analysis |
| Separation Principle | Hydrophobicity | Hydrophobicity (under denaturing conditions) | Size and hydrodynamic radius |
| Resolution of DAR Species | High | High (for light and heavy chains) | Low to none |
| Typical Run Time | 20-40 minutes[1] | 30-60 minutes | 20-30 minutes[1] |
| Sample State | Native (non-denaturing)[2] | Denatured (reduced light and heavy chains)[2] | Native[1] |
| Mobile Phase | High salt concentration, decreasing gradient[3] | Organic solvent gradient (e.g., acetonitrile) with acid[4] | Aqueous buffer (e.g., phosphate-buffered saline)[1] |
| Key Advantages | - Preserves native structure- Good resolution of intact ADC species | - High resolution of subunits- Orthogonal to HIC | - Direct measure of aggregation- Mild conditions |
| Key Limitations | - Can be affected by mobile phase composition- Potential for secondary interactions | - Destructive to the native structure- More complex data analysis | - Does not provide DAR information- Lower resolution for species of similar size |
Table 1: Comparison of HPLC-Based Techniques for ADC Characterization. This table summarizes the key features and performance metrics of HIC, RP-HPLC, and SEC for the analysis of this compound conjugates.
| Technique | Mass Spectrometry (LC-MS) | MALDI-TOF MS | NMR Spectroscopy |
| Primary Application | Intact mass analysis, DAR confirmation, peptide mapping | Rapid DAR screening, molecular weight determination | Structural confirmation, quantitation of PEGylation |
| Sample Throughput | Medium | High[5] | Low |
| Resolution | High | Medium | High |
| Quantitative Accuracy | Good (with internal standards) | Semi-quantitative | High (with internal standards)[6] |
| Key Advantages | - High mass accuracy- Provides structural information | - Fast analysis time- Tolerant to some buffers | - Provides detailed structural information- Non-destructive |
| Key Limitations | - Ionization suppression effects- Requires volatile buffers | - Lower resolution than ESI-MS- Matrix interference | - Low sensitivity- Complex spectra for large molecules |
Table 2: Comparison of Mass Spectrometry and NMR Techniques. This table highlights the strengths and weaknesses of MS and NMR-based methods for ADC characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. Below are representative protocols for the key techniques discussed.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate and quantify ADC species with different drug-to-antibody ratios based on their hydrophobicity.[2]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample in a suitable buffer
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.[1]
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
Reversed-Phase HPLC (RP-HPLC) for Purity and DAR Analysis
Objective: To separate the light and heavy chains of the reduced ADC to determine purity and calculate the average DAR.[2]
Materials:
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
ADC sample
Procedure:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM) at 37°C for 30 minutes to separate the light and heavy chains.[7]
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced ADC sample.
-
Apply a linear gradient of Mobile Phase B to elute the light and heavy chains and their drug-conjugated forms.
-
Monitor the eluent at 214 nm and 280 nm.
-
Identify and integrate the peaks for unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative peak areas and the number of conjugated drugs per chain.
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
Objective: To separate and quantify monomers, aggregates, and fragments based on their size.[1]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Run the separation under isocratic conditions for approximately 20-30 minutes.[1]
-
Monitor the eluent at 280 nm.
-
Integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Mass Analysis
Objective: To determine the molecular weight of the intact ADC and its different drug-loaded species to confirm the DAR.[8]
Materials:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
RP-HPLC or SEC column suitable for MS
-
Volatile mobile phases (e.g., 0.1% formic acid in water and acetonitrile)
-
ADC sample
Procedure:
-
Perform chromatographic separation using either RP-HPLC (for denatured ADC) or SEC (for native ADC).
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra over the appropriate m/z range.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
-
Calculate the average DAR from the relative abundances of the different drug-loaded species.
¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the successful conjugation and determine the degree of PEGylation.[6]
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., DMSO)
-
Purified ADC sample
Procedure:
-
Lyophilize the purified ADC sample and dissolve it in D₂O containing a known concentration of the internal standard.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals of the PEG linker (typically around 3.6 ppm) and specific protons on the antibody and the acid moiety.[6]
-
Integrate the characteristic peaks of the PEG linker and a well-resolved protein signal.
-
Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein signal with a known number of protons.[6]
Visualizing the Workflow
Understanding the logical flow of the analytical process is crucial for efficient characterization. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the relationship between different analytical techniques.
Figure 1: A typical experimental workflow for the synthesis and characterization of this compound conjugates.
Figure 2: Logical relationships between primary and orthogonal analytical techniques for comprehensive ADC characterization.
Alternative and Complementary Techniques
While the techniques detailed above are the most commonly employed, other methods can provide valuable complementary information:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A relatively low-resolution but simple and rapid technique to visualize the apparent molecular weight of the ADC and assess the efficiency of conjugation and the presence of fragments.[9]
-
Capillary Electrophoresis (CE): Offers high-resolution separation of ADC species and can be used for purity and heterogeneity analysis.
-
Differential Scanning Calorimetry (DSC): Provides information on the thermal stability of the ADC, which is a critical parameter for formulation and storage.[10]
-
Circular Dichroism (CD) Spectroscopy: Can be used to assess the secondary and tertiary structure of the antibody to ensure that the conjugation process has not induced significant conformational changes.
Conclusion
The comprehensive characterization of this compound conjugates requires a suite of orthogonal analytical techniques. HPLC methods, particularly HIC and RP-HPLC, are the workhorses for determining DAR and purity, while SEC is essential for monitoring aggregation. Mass spectrometry provides invaluable confirmation of molecular weight and DAR, and NMR offers detailed structural insights. By employing a combination of these methods and following robust experimental protocols, researchers can gain a thorough understanding of their ADC's critical quality attributes, paving the way for the development of safe and effective targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. | Semantic Scholar [semanticscholar.org]
- 6. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Attribute Monitoring Method for Process Development of Engineered Antibody for Site-Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enovatia.com [enovatia.com]
- 9. benchchem.com [benchchem.com]
- 10. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Mass Spectrometry Analysis of Bis-sulfone-PEG4-Acid Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics. This guide provides an objective comparison of the mass spectrometry analysis of peptides modified with Bis-sulfone-PEG4-Acid against other common alternatives, supported by experimental data and detailed protocols.
Introduction to Peptide Modification for Mass Spectrometry
Chemical modification of peptides is a crucial technique in proteomics and drug development. It enhances peptide stability, improves pharmacokinetic properties, and facilitates detection and quantification by mass spectrometry. This compound is a bifunctional linker that reacts with free thiol groups, such as those on cysteine residues, to form a stable thioether bond. The PEG4 linker increases hydrophilicity, which can improve the solubility of the modified peptide. This guide will focus on the mass spectrometric analysis of peptides modified with this reagent and compare its performance with two common alternatives: Maleimide-PEG reagents and Iodoacetamide.
Comparison of Peptide Modification Reagents
The choice of modification reagent can significantly impact the outcome of a mass spectrometry experiment. Below is a comparison of this compound with Maleimide-PEG and Iodoacetamide based on their reactivity, stability, and mass spectrometry characteristics.
| Feature | This compound | Maleimide-PEG | Iodoacetamide |
| Reaction Chemistry | Michael addition to thiols | Michael addition to thiols | SN2 alkylation of thiols |
| Specificity | Highly specific for thiols | Highly specific for thiols | Primarily targets thiols, but can react with other nucleophiles at high pH |
| Linkage Stability | Stable thioether bond | Thioether bond, susceptible to retro-Michael reaction leading to deconjugation | Stable thioether bond |
| Mass Spectrometry Fragmentation | Typically stable during CID/HCD, fragmentation of the PEG chain can occur at higher energies. | The maleimide (B117702) ring can undergo fragmentation. | Stable modification, fragmentation occurs along the peptide backbone. |
| Ionization Efficiency | The PEG chain can enhance ionization efficiency. | Can enhance ionization efficiency. | Minimal impact on ionization efficiency. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable results. Below are protocols for peptide modification and subsequent mass spectrometry analysis.
Peptide Modification with this compound
This protocol outlines the steps for modifying a cysteine-containing peptide with this compound.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5, to a final concentration of 1 mg/mL.
-
Reducing Agent (Optional): If the peptide contains disulfide bonds that need to be reduced, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) and incubate at 37°C for 1 hour. Remove the reducing agent using a desalting column.
-
Modification Reaction: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the modified peptide using reverse-phase HPLC to remove excess reagent and byproducts.
-
Mass Confirmation: Confirm the mass of the modified peptide using MALDI-TOF or LC-MS.
LC-MS/MS Analysis of Modified Peptides
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the modified peptide.
-
Sample Preparation: Dilute the purified modified peptide in 0.1% formic acid in water to a concentration of 1 pmol/µL.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions using higher-energy collisional dissociation (HCD).
-
Collision Energy: Normalized collision energy of 28.
-
Data Analysis: Process the raw data using appropriate software to identify the peptide and the modification site, and to analyze the fragmentation pattern.
-
Data Presentation
The following table summarizes the expected mass shifts and fragmentation characteristics for peptides modified with the compared reagents.
| Modification Reagent | Mass Shift (Monoisotopic) | Expected b/y Ion Series | Characteristic Fragment Ions |
| This compound | +358.13 Da | Complete b and y ion series with the modification on the cysteine residue. | Ions corresponding to the neutral loss of PEG units may be observed at higher collision energies. |
| Maleimide-PEG4-Acid | +341.13 Da | Complete b and y ion series with the modification on the cysteine residue. | Potential fragmentation of the maleimide ring. |
| Iodoacetamide | +57.02 Da | Complete b and y ion series with the modification on the cysteine residue. | No characteristic fragment ions from the modification itself. |
Visualization of Experimental Workflow and Signaling Pathways
Visual representations of experimental workflows and signaling pathways can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1. Experimental workflow for the modification and analysis of peptides.
Figure 2. Simplified fragmentation pathway of a modified peptide in MS/MS.
Conclusion
The selection of a peptide modification reagent for mass spectrometry analysis is a critical decision that depends on the specific experimental goals. This compound offers a stable linkage and the potential for enhanced ionization efficiency due to its PEG component. In comparison, maleimide-based reagents, while also thiol-specific, can be prone to deconjugation. Iodoacetamide provides a stable and straightforward modification but does not offer the potential for improved ionization that PEGylation does. By understanding the chemical properties and mass spectrometric behavior of these reagents, researchers can make informed decisions to achieve high-quality, reliable data in their proteomic and drug development studies.
A Comparative Guide to HPLC Methods for Analyzing Bis-sulfone-PEG4-Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic proteins with polyethylene (B3416737) glycol (PEG) linkers, such as Bis-sulfone-PEG4-Acid, is a critical strategy in drug development to enhance solubility, stability, and circulation half-life. Monitoring the reaction progress and characterizing the final product are paramount for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust analytical technique for this purpose. This guide provides a comparative overview of HPLC methods for analyzing reactions involving this compound, supported by experimental data and detailed protocols.
Understanding the Reaction and Analytical Challenges
This compound is a heterobifunctional crosslinker. The bis-sulfone groups readily react with free thiols, such as those from reduced cysteine residues in a protein, to form stable thioether bonds. This reaction effectively re-bridges disulfide bonds. The terminal carboxylic acid group can be activated (e.g., with EDC) to react with primary amines, such as lysine (B10760008) residues.
The analytical challenge lies in separating the starting materials (unconjugated protein and excess this compound), the desired PEGylated protein conjugate, and any potential side products or isomers. The inherent heterogeneity of PEGylated proteins adds another layer of complexity.
Comparison of HPLC Methods
Two primary HPLC modes are widely employed for the analysis of PEGylated proteins: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC). Each offers distinct advantages and is suited for different analytical objectives.
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle of Separation | Based on hydrophobicity. | Based on hydrodynamic radius (size and shape in solution). |
| Primary Application | Resolving species with different degrees of PEGylation (e.g., mono-, di-PEGylated), positional isomers, and separating unreacted protein from the conjugate. | Quantifying aggregates, separating the high molecular weight conjugate from the smaller unreacted protein and PEG linker. |
| Typical Stationary Phase | C4, C8, or C18 silica-based columns. C4 is often preferred for large proteins. | Porous silica (B1680970) or polymer-based particles with controlled pore sizes. |
| Mobile Phase | Gradients of acetonitrile (B52724) or methanol (B129727) with water, often containing an ion-pairing agent like trifluoroacetic acid (TFA). | Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline). |
| Resolution | High resolution for different PEGylated forms. | Good for separating species with significant size differences. |
| Analysis Time | Typically longer due to gradient elution. | Generally faster due to isocratic elution. |
Experimental Protocols
Protocol 1: RP-HPLC for Reaction Monitoring and Product Characterization
This method is ideal for assessing the extent of PEGylation and identifying different conjugated species.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Data acquisition and analysis software.
Materials:
-
Column: C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Reaction mixture containing the protein, this compound, and other reaction components. Quench the reaction before analysis if necessary.
Procedure:
-
Equilibrate the C4 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10-20 µL of the reaction sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
Expected Results: The unconjugated protein will elute first, followed by the PEGylated protein conjugates. The retention time of the conjugate will increase with the degree of PEGylation due to the increased hydrophobicity from the PEG linker. Unreacted this compound will likely elute much later or may require a different detection method if it lacks a strong chromophore.
Protocol 2: SEC for Aggregate and Purity Analysis
This method is used to determine the amount of high molecular weight aggregates and to separate the conjugated protein from the smaller, unreacted starting materials.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, and UV or Refractive Index (RI) detector.
-
Data acquisition and analysis software.
Materials:
-
Column: Size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., 7.8 x 300 mm).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Sample: Purified reaction mixture.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 20-50 µL of the sample.
-
Elute isocratically for a sufficient time to allow all components to pass through the column (typically 20-30 minutes).
-
Monitor the elution profile at 280 nm (for protein) and/or with an RI detector (for the PEG linker).
Expected Results: Aggregates will elute first, followed by the PEGylated protein conjugate, the unconjugated protein, and finally the small molecular weight unreacted PEG linker.
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| SDS-PAGE | Separation by molecular weight under denaturing conditions. | Simple, inexpensive, good for visualizing shifts in molecular weight upon conjugation. | Low resolution, not quantitative, provides limited information on heterogeneity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides precise molecular weight information, can confirm the identity of the conjugate and determine the degree of PEGylation. | Can be complex to interpret for heterogeneous mixtures, may require coupling with a separation technique like HPLC (LC-MS). |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High resolution, requires small sample volumes. | Can be less robust than HPLC for routine analysis. |
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for analyzing a this compound protein conjugation reaction.
Caption: General workflow for the analysis of a this compound protein conjugation reaction using HPLC.
Logical Relationship of Analytical Choices
The choice of analytical method depends on the specific question being asked at each stage of the drug development process.
Caption: Logical flow for selecting the appropriate analytical method based on the research question.
Conclusion
HPLC, particularly RP-HPLC and SEC, provides a powerful and versatile platform for the analysis of this compound conjugation reactions. RP-HPLC excels at resolving different PEGylated species, making it ideal for reaction monitoring and detailed product characterization. SEC is indispensable for assessing product purity, especially concerning aggregation and the removal of unreacted components. When combined with other techniques like mass spectrometry, a comprehensive understanding of the bioconjugate can be achieved, ensuring the development of a safe and effective therapeutic product. The improved stability of bis-sulfone linkers over traditional maleimide (B117702) linkers makes them an attractive choice for creating robust antibody-drug conjugates, further emphasizing the need for reliable analytical methods to support their development.[1][2][3]
References
A Head-to-Head Comparison: Bis-sulfone-PEG4-Acid vs. Maleimide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly influences the stability, efficacy, and safety of therapeutic and diagnostic agents. This guide provides an objective comparison of the next-generation Bis-sulfone-PEG4-Acid linker with conventional maleimide (B117702) linkers, supported by experimental data and detailed methodologies to inform the selection of the optimal conjugation strategy.
Maleimide-based linkers have long been a mainstay in bioconjugation, prized for their high reactivity and specificity towards thiol groups on cysteine residues. However, growing concerns over the in-vivo instability of the resulting thioether bond, which can lead to premature payload release, have driven the development of more robust alternatives. Among these, bis-sulfone linkers have emerged as a promising technology, offering enhanced stability and leading to more homogenous and reliable bioconjugates.
Executive Summary
This compound linkers offer a significant advantage in terms of conjugate stability compared to traditional maleimide linkers. While maleimide conjugates are susceptible to a retro-Michael reaction, leading to deconjugation and potential off-target effects, bis-sulfone linkers form a stable, covalent bridge between two cysteine residues from a reduced disulfide bond. This results in a more durable bioconjugate with a longer half-life in plasma, a critical attribute for therapeutic applications such as antibody-drug conjugates (ADCs). Although the reaction kinetics of maleimide linkers are generally faster, the superior stability of the bis-sulfone linkage often outweighs this advantage in applications requiring long-term in-vivo stability.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and maleimide linkers based on available experimental data. It is important to note that direct quantitative comparisons for this compound are emerging; the data for sulfone linkers presented here is based on closely related heteroaryl methylsulfone derivatives, which are expected to have similar stability profiles.
Table 1: Reaction Kinetics and Efficiency
| Linker Type | Target Residue | Typical Reaction pH | Reaction Time | Conjugation Efficiency |
| This compound | Two Cysteine Thiols | 7.5 - 8.5 | 2 - 4 hours | High (>90%) |
| Maleimide | Cysteine Thiol | 6.5 - 7.5 | 1 - 2 hours | High (>90%)[1] |
Table 2: Conjugate Stability in Human Plasma
| Linker Type | Linkage Formed | Stability in Plasma | Key Observations |
| Sulfone (related) | Thioether Bridge | High | A phenyloxadiazole sulfone conjugate demonstrated double the half-life of a maleimide conjugate[2]. Another study showed ~90% of a sulfone conjugate remained intact after one month, compared to just over 50% for the maleimide conjugate[2]. |
| Maleimide | Thioether | Moderate | Prone to retro-Michael addition and thiol exchange with serum proteins like albumin, leading to premature drug release[3]. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these conjugation strategies. Below are representative protocols for the conjugation of an antibody with this compound and a maleimide linker, followed by a protocol for a comparative stability assay.
Protocol 1: Antibody Conjugation with this compound
This protocol describes the reduction of a monoclonal antibody (mAb) followed by conjugation with this compound to re-bridge the disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Phosphate buffer with 5 mM EDTA, pH 8.0
-
Desalting columns
-
Amine-reactive payload (for subsequent conjugation to the acid moiety)
-
EDC and Sulfo-NHS (for activation of the carboxylic acid)
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add a 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Immediately remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer.
-
-
Bis-sulfone Conjugation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add a 10-fold molar excess of the this compound stock solution to the reduced antibody. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) to remove unreacted linker.
-
-
Payload Conjugation (via Acid Moiety):
-
Activate the carboxylic acid on the conjugated linker by adding a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the antibody-linker conjugate in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature.
-
Add the amine-containing payload (e.g., a cytotoxic drug) at a 10-fold molar excess relative to the antibody.
-
Incubate for 2 hours at room temperature.
-
Purify the final antibody-drug conjugate using SEC.
-
Protocol 2: Antibody Conjugation with a Maleimide Linker
This protocol outlines the standard procedure for conjugating a maleimide-functionalized linker to a reduced antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCEP hydrochloride
-
Maleimide-PEG4-Acid (or other maleimide-functionalized linker)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Follow the same reduction and desalting procedure as described in Protocol 1, using the appropriate Reaction Buffer for maleimide chemistry.
-
-
Maleimide Conjugation:
-
Prepare a 10 mM stock solution of the maleimide linker in anhydrous DMSO.
-
Add a 10-fold molar excess of the maleimide linker stock solution to the reduced antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
(Optional) Quench the reaction by adding N-ethylmaleimide or cysteine to cap any unreacted thiols.
-
Purify the antibody-linker conjugate using SEC.
-
Protocol 3: Comparative In Vitro Plasma Stability Assay
This protocol provides a framework for assessing the stability of the bioconjugates in plasma.
Materials:
-
Bis-sulfone-conjugated ADC
-
Maleimide-conjugated ADC
-
Human plasma (or plasma from other species of interest)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)
Procedure:
-
Sample Preparation:
-
Spike the ADCs into the plasma at a final concentration of 100 µg/mL.
-
Prepare a control sample of each ADC in PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Analyze the aliquots to determine the amount of intact ADC remaining. This can be achieved through various methods:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the drug-to-antibody ratio (DAR).
-
LC-MS: For intact mass analysis to identify deconjugated antibody species.
-
SDS-PAGE (under non-reducing conditions): To visualize the integrity of the ADC.
-
-
-
Data Analysis:
-
Quantify the percentage of intact ADC at each time point relative to the 0-hour time point.
-
Plot the percentage of intact ADC versus time to determine the stability profile and estimate the half-life of each conjugate in plasma.
-
Mandatory Visualization
To better illustrate the chemical reactions and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The selection of a linker is a critical parameter in the design of robust and effective bioconjugates. While maleimide linkers have been widely adopted due to their favorable reaction kinetics, the inherent instability of the resulting thioether bond presents a significant liability, particularly for therapeutic applications requiring long-term stability in circulation. This compound emerges as a superior alternative, offering a mechanism to create highly stable, homogenous bioconjugates by re-bridging native disulfide bonds. The enhanced stability of the bis-sulfone linkage translates to a lower risk of premature payload release, potentially leading to an improved therapeutic index with enhanced efficacy and reduced off-target toxicity. For researchers and drug developers prioritizing in-vivo stability and conjugate homogeneity, this compound represents a compelling and advanced solution in the field of bioconjugation.
References
Bis-Sulfone Linkers Emerge as a Superior Alternative to Traditional Crosslinkers for Antibody-Drug Conjugates
Researchers and drug developers are increasingly turning to Bis-sulfone linkers for the creation of more stable and homogenous antibody-drug conjugates (ADCs). These next-generation crosslinkers offer significant advantages over conventional methods, particularly the widely used maleimide-based linkers, by providing enhanced stability in plasma, leading to improved therapeutic efficacy and safety profiles.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component of an ADC's design, directly influencing its pharmacokinetics, efficacy, and toxicity. While maleimide (B117702) chemistry has been a mainstay in ADC development, concerns over the stability of the resulting thioether bond have driven the innovation of alternative strategies. Bis-sulfone linkers have risen as a robust solution, addressing the limitations of their predecessors by enabling the site-specific rebridging of disulfide bonds within the antibody structure. This approach not only ensures a stable and covalent linkage but also leads to ADCs with a uniform drug-to-antibody ratio (DAR), a crucial factor for consistent clinical outcomes.
Unveiling the Stability Advantage: Bis-sulfone vs. Other Crosslinkers
Experimental data consistently demonstrates the superior stability of ADCs constructed with Bis-sulfone linkers compared to those with maleimide-based linkers. Studies have shown that Bis-sulfone-linked conjugates exhibit significantly less drug shedding in human plasma over time.
For instance, one study comparing a phenyloxadiazole sulfone linker to a maleimide linker for the conjugation of a fluorescent dye to a THIOMAB™ antibody revealed a substantial improvement in stability. After a 28-day incubation in human plasma, the conjugate with the sulfone linker retained approximately 90% of its payload, whereas the maleimide conjugate had lost nearly half of its label.[1] Another study highlighted that the half-life of a phenyloxadiazole sulfone conjugate was doubled relative to the corresponding maleimide conjugate in human plasma.[1]
This enhanced stability is attributed to the irreversible nature of the dual thioether bonds formed during the disulfide rebridging process with Bis-sulfone linkers.[2] In contrast, the thioether bond formed by maleimide linkers is susceptible to a retro-Michael reaction, leading to deconjugation and premature release of the cytotoxic payload.[3]
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Bis-sulfone | THIOMAB™-fluorescein conjugate in human plasma | 28 days | ~90% | [1] |
| Maleimide | THIOMAB™-fluorescein conjugate in human plasma | 28 days | ~50% | [1] |
| Maleimide | ADC in human plasma | 7 days | ~50% | [3] |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | [3] |
Homogeneity by Design: The Impact on Drug-to-Antibody Ratio (DAR)
A significant advantage of Bis-sulfone linkers is their ability to produce ADCs with a highly controlled and uniform drug-to-antibody ratio. By targeting the native disulfide bonds within an antibody, a precise number of drug molecules can be attached, typically resulting in a DAR of 4. This homogeneity is a marked improvement over traditional lysine (B10760008) or cysteine conjugation methods, which often yield a heterogeneous mixture of ADC species with varying DARs.
A consistent DAR is critical for the development of a successful ADC therapeutic, as it ensures a well-defined product with predictable pharmacokinetic and pharmacodynamic properties. Hydrophobic Interaction Chromatography (HIC) is a standard analytical technique used to assess the DAR and drug load distribution of cysteine-conjugated ADCs.[4]
| Feature | Bis-sulfone Linkers | Maleimide Linkers (Cysteine Conjugation) | NHS Ester Linkers (Lysine Conjugation) |
| Conjugation Site | Reduced interchain disulfide bonds | Engineered or reduced cysteine residues | Solvent-accessible lysine residues |
| Resulting DAR | Homogeneous (typically DAR=4) | Relatively controlled, but can be heterogeneous | Highly heterogeneous |
| Stability | High, resistant to deconjugation | Variable, prone to retro-Michael reaction | Stable amide bond |
| Advantages | High stability, homogeneity, maintains antibody structure | Site-specific conjugation possible | Simple and well-established chemistry |
| Disadvantages | Requires initial disulfide reduction | Potential for linker instability and payload loss | Heterogeneous product, potential to affect antigen binding |
Experimental Protocols
Protocol 1: Disulfide Rebridging with a Bis-sulfone Linker
This protocol outlines the general steps for conjugating a payload to an antibody via disulfide rebridging using a Bis-sulfone linker.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Bis-sulfone linker-payload construct
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Desalting column
-
N-acetylcysteine
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the Reaction Buffer at a concentration of 5 mg/mL.
-
Disulfide Reduction: Add a 10-fold molar excess of TCEP solution to the antibody solution. Incubate at 37°C for 1 hour with gentle agitation to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent interference with the Bis-sulfone reagent.
-
Rebridging Reaction: Add a 5-fold molar excess of the Bis-sulfone linker-payload construct to the reduced antibody solution. Incubate at room temperature for 2-4 hours.
-
Quenching: Quench any unreacted Bis-sulfone reagent by adding a 5-fold molar excess of N-acetylcysteine and incubating for 15 minutes at room temperature.
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents.
Protocol 2: Assessment of ADC Stability in Human Plasma
This protocol describes a method to evaluate the stability of an ADC in human plasma.
Materials:
-
Purified ADC
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot of the incubation mixture.
-
Sample Preparation: Immediately analyze the samples or store them at -80°C. Prior to analysis, samples may require purification to remove plasma proteins, which can be achieved using affinity chromatography (e.g., Protein A).
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact ADC remaining. The average DAR can be calculated from the deconvoluted mass spectra.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR as a function of time to determine the stability profile of the ADC.
Visualizing the Chemistry: Conjugation Mechanisms
The distinct mechanisms of Bis-sulfone and maleimide linkers are key to understanding their differing stability profiles.
References
- 1. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pharmiweb.com [pharmiweb.com]
A Comparative Guide to the Serum Stability of Bis-sulfone-PEG4-Acid Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates in systemic circulation is a cornerstone of therapeutic efficacy and safety. Premature cleavage of linkers in antibody-drug conjugates (ADCs) and other targeted therapies can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the serum stability of bis-sulfone-based linkers, with a focus on Bis-sulfone-PEG4-Acid, against common alternatives, supported by experimental data.
The landscape of bioconjugation has historically been dominated by maleimide-based chemistries for linking payloads to thiol groups on proteins. However, the in vivo lability of the resulting thioether bond has driven the development of more stable alternatives. Among these, bis-sulfone linkers have emerged as a robust solution, offering enhanced stability by re-bridging native disulfide bonds within proteins like antibodies.
The Instability of Maleimide-Based Conjugates
Maleimide (B117702) linkers react efficiently with free thiols on cysteine residues to form a thioether bond. While this reaction is rapid and specific, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction in vivo.[1][2] This reaction leads to the deconjugation of the payload, which can then be transferred to other circulating proteins containing free thiols, such as serum albumin.[1][2] This off-target delivery is a significant concern for the safety and efficacy of ADCs.
Bis-sulfone Linkers: A More Stable Alternative
Bis-sulfone reagents are highly reactive bis-alkylating agents that readily react with two cysteine thiols derived from the reduction of a disulfide bridge on a protein or antibody.[1] This process re-forms a stable three-carbon bridge, effectively maintaining the protein's tertiary structure and offering superior stability compared to traditional maleimide conjugates.[1]
Quantitative Comparison of Serum Stability
The following tables summarize quantitative data from studies comparing the serum stability of sulfone-based linkers with maleimide-based alternatives. It is important to note that the data for sulfone linkers is based on structurally related phenyloxadiazole sulfones, which are representative of the stability advantages of sulfone chemistry.
Table 1: Stability of Antibody-Fluorophore Conjugates in Human Plasma at 37°C
| Linker Chemistry | Conjugation Site | % Intact Conjugate (72 hours) | % Intact Conjugate (1 month) |
| Maleimide | THIOMAB LC-V205C | ~80% | Not Reported |
| Maleimide | THIOMAB Fc-S396C | ~20% | Not Reported |
| Phenyloxadiazole Sulfone | THIOMAB Fc-S396C | ~66% | Not Reported |
| Maleimide | THIOMAB HC-A114C | Not Reported | >50% |
| Phenyloxadiazole Sulfone | THIOMAB HC-A114C | Not Reported | ~90% |
Data sourced from studies on THIOMABs (engineered antibodies with cysteine substitutions).[1][2]
Table 2: General Serum Stability Comparison
| Linker Type | Key Stability Feature | Half-life in Human Plasma | Reference |
| Maleimide | Prone to retro-Michael reaction and thiol exchange. | Variable, can be significantly shorter than sulfone counterparts. | [1][2] |
| Phenyloxadiazole Sulfone | Resistant to thioether exchange. | Approximately double that of a comparable maleimide conjugate. | [1] |
| "Bridging" Disulfide | Re-bridges native disulfide bonds. | >95% intact after 7 days in human plasma. | Not directly applicable to bis-sulfone, but demonstrates the stability of disulfide re-bridging strategies. |
Experimental Protocols
Accurate assessment of conjugate stability in serum is critical. The following is a generalized protocol for determining the stability of an antibody-drug conjugate (ADC) in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol: In Vitro ADC Plasma Stability Assay by LC-MS
1. Materials:
-
Test ADC (e.g., conjugated via this compound)
-
Control ADC (e.g., maleimide-based conjugate)
-
Human serum or plasma (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 20mM glycine, 0.1% acetic acid, pH 2.5)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Reducing agent (e.g., Dithiothreitol - DTT) for reduced analysis (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Incubation:
-
Dilute the test and control ADCs to a final concentration of 100 µg/mL in human plasma.
-
Incubate the samples at 37°C in a shaking incubator.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
-
Immunoaffinity Capture of ADC:
-
Thaw the plasma samples on ice.
-
Add Protein A/G magnetic beads to each plasma aliquot and incubate with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic rack to separate the beads from the plasma.
-
Carefully remove and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the captured ADC from the beads using the elution buffer.
-
Immediately neutralize the eluate with the neutralization buffer.
-
For analysis of the intact ADC, the sample is ready for LC-MS analysis.
-
For reduced analysis, treat the eluted ADC with a reducing agent like DTT to separate the antibody light and heavy chains.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., a reversed-phase column for intact or reduced ADC analysis).
-
Analyze the eluting proteins by MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss and linker instability.
-
Alternatively, the free payload in the plasma supernatant can be quantified by LC-MS/MS after protein precipitation to measure the rate of drug release.
-
Visualizing the Workflow and Mechanisms
The following diagrams illustrate the experimental workflow for assessing ADC stability and the chemical basis for the differing stabilities of maleimide and bis-sulfone linkers.
References
Characterizing Drug-to-Antibody Ratios for Next-Generation ADCs: A Comparative Guide to Bis-sulfone-PEG4-Acid Linker Analysis
The precise determination of the drug-to-antibody ratio (DAR) is a cornerstone of antibody-drug conjugate (ADC) development, directly impacting therapeutic efficacy and safety. For ADCs utilizing advanced, site-specific conjugation strategies, such as those employing the Bis-sulfone-PEG4-Acid linker, accurate DAR characterization is paramount. This guide provides a comparative analysis of key analytical techniques for ADCs featuring this linker, offering researchers a data-driven framework for methodological selection.
The this compound linker facilitates a homogenous ADC profile by reacting with two cysteine thiols that are exposed upon the reduction of a disulfide bridge on the antibody, forming a stable, covalent thioether bond.[1][2] This site-specific conjugation leads to a more defined DAR, enhancing the consistency and predictability of the ADC's performance.[3]
Comparative Analysis of DAR Determination Methods
Several robust analytical techniques are employed to elucidate the DAR of ADCs. The choice of method is contingent on the specific requirements of the analysis, including the desired level of detail, sample throughput, and the stage of drug development. The following table summarizes the most common techniques for characterizing ADCs, including those synthesized with the this compound linker.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two distinct wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug payload) to calculate the concentrations of each component.[][5] | Average DAR.[5] | Simple, rapid, and requires minimal sample preparation.[] | Provides only an average DAR and no information on the distribution of different drug-loaded species. Susceptible to interference from impurities that absorb at the measured wavelengths.[6] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8] | Average DAR, drug distribution (different DAR species), and the presence of unconjugated antibody.[3] | Provides detailed information on the heterogeneity of the ADC population under non-denaturing conditions.[7] | The high salt concentrations used in the mobile phase can be incompatible with mass spectrometry, often requiring an additional desalting step for peak identification.[9] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates the light and heavy chains of the antibody after reduction, based on their polarity. The number of conjugated drugs alters the retention time of each chain.[9][10] | Average DAR and distribution of the drug on the light and heavy chains. | Offers high resolution and is compatible with mass spectrometry, allowing for precise mass determination of the conjugated chains.[9] | The use of organic solvents and denaturing conditions can lead to protein denaturation.[2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by chromatography and subsequently determines their mass-to-charge ratio, allowing for precise mass determination of the intact ADC and its subunits.[11] | Precise mass of the intact ADC and its subunits, average DAR, and drug distribution. Can also be used to identify the specific sites of conjugation.[12] | Provides the most detailed and accurate characterization of the ADC, including verification of the conjugation site.[12] | Data analysis can be complex, and the ionization efficiency may vary for different drug-loaded species, potentially affecting the accuracy of quantitative measurements.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR determination. Below are representative protocols for the key analytical techniques discussed.
UV/Vis Spectroscopy for Average DAR Determination
Principle: This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at two different wavelengths.
Protocol:
-
Determine Extinction Coefficients: Accurately determine the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker construct at both 280 nm and its wavelength of maximum absorbance (λmax).
-
Sample Preparation: Prepare the purified ADC sample in a suitable buffer that does not interfere with the absorbance readings.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug using a calibrated spectrophotometer.
-
DAR Calculation: Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:
-
C_drug = (A_λmax) / (ε_drug,λmax)
-
C_antibody = (A_280 - A_λmax * (ε_drug,280 / ε_drug,λmax)) / ε_antibody,280
-
Average DAR = C_drug / C_antibody
-
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution Analysis
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of hydrophobic drug molecules to the antibody increases its overall hydrophobicity, allowing for the separation of species with different DARs.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
Filter and degas both mobile phases before use.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the unconjugated antibody (eluting first) and the different drug-loaded species (eluting later with increasing retention times for higher DARs).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
-
Reversed-Phase Liquid Chromatography (RP-LC) for Chain-Specific DAR Analysis
Principle: RP-LC separates molecules based on their polarity. For ADCs, the antibody is first reduced to separate the light and heavy chains. The retention time of each chain is influenced by the number of conjugated drug molecules.
Protocol:
-
Sample Preparation (Reduction):
-
Dilute the ADC sample to 1-2 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl).
-
Add a reducing agent (e.g., Dithiothreitol - DTT) to a final concentration of 10-20 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Chromatography Conditions:
-
Column: A C4 or C8 reversed-phase column suitable for protein separations.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the peak areas of the different chain species.
-
Visualizing Workflows and Linker Chemistry
To further clarify the experimental processes and the underlying chemistry, the following diagrams have been generated.
Caption: A flowchart illustrating the general workflow for DAR characterization of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates [mdpi.com]
A Comparative Guide to Disulfide Re-bridging Strategies in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern drug development, particularly in the engineering of antibody-drug conjugates (ADCs). Disulfide re-bridging has emerged as a powerful strategy to create homogenous and stable bioconjugates by targeting the native disulfide bonds within a protein. This guide provides an objective comparison of different disulfide re-bridging strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific application.
Introduction to Disulfide Re-bridging
Disulfide bonds are crucial for maintaining the tertiary and quaternary structures of many proteins, including antibodies.[1] Traditional conjugation methods that target surface-exposed lysines or require the introduction of new cysteine residues often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs) and potential loss of stability.[2] Disulfide re-bridging addresses these challenges by first reducing a native disulfide bond to generate two free thiols, which are then covalently linked by a bifunctional reagent. This process not only allows for precise control over the conjugation site and stoichiometry but also restores the covalent linkage between polypeptide chains, thereby preserving the protein's structural integrity.[3][4]
Key Disulfide Re-bridging Strategies
Several classes of reagents have been developed for disulfide re-bridging, each with distinct chemical properties and performance characteristics. The most prominent strategies are based on:
-
Next-Generation Maleimides (NGMs)
-
Bis-sulfones
-
Pyridazinediones
-
Divinylpyrimidines (DVPs)
The selection of a particular strategy depends on factors such as desired reaction kinetics, stability of the resulting conjugate, and the nature of the payload to be attached.
Comparative Performance Data
The following table summarizes key quantitative data for the different disulfide re-bridging strategies, providing a basis for objective comparison.
| Reagent Class | Typical Conversion Efficiency (%) | Achieved DAR | Stability | Key Advantages |
| Next-Generation Maleimides (NGMs) | >90%[5] | Controlled (e.g., 2, 4)[5] | High, especially after hydrolysis to maleamic acid[2] | Rapid reaction kinetics (<1 min conjugation)[6] |
| Bis-sulfones | ~78% for DAR 4[7][8] | Typically 4, with some heterogeneity[9] | Stable in serum[3][7] | Forms a stable three-carbon bridge[3] |
| Pyridazinediones | High | Controlled (e.g., 2, 4)[10] | Stable[10] | Compatible with "in situ" one-pot procedures[11] |
| Divinylpyrimidines (DVPs) | >95%[12] | Modular (1, 2, 3, or 4)[13] | Exceptionally stable in human plasma[13][14] | Allows for modular cargo loading[13] |
Experimental Protocols
Detailed methodologies for the key disulfide re-bridging strategies are provided below. These protocols are intended as a general guide and may require optimization for specific antibodies and payloads.
General Workflow for Disulfide Re-bridging
The overall process for disulfide re-bridging can be visualized as a three-step workflow:
Protocol 1: Re-bridging with Next-Generation Maleimides (NGMs)
This protocol describes the use of dibromomaleimides (DBMs), a type of NGM, for antibody conjugation.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Dibromomaleimide (DBM) reagent with desired payload, dissolved in DMF or DMSO
-
Reaction Buffer (e.g., pH 8.0)
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
Add a 6-fold molar excess of TCEP.
-
Incubate at 37°C for 2 hours.[15]
-
-
Re-bridging Reaction (Sequential Method):
-
Hydrolysis (Optional but Recommended for Stability):
-
Continue incubation for an additional 1-2 hours to allow for the hydrolysis of the maleimide (B117702) to a stable maleamic acid bridge.[2]
-
-
Purification:
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess reagent and byproducts.
-
Protocol 2: Re-bridging with Bis-sulfones
This protocol outlines the procedure for using a bis-sulfone reagent for disulfide re-bridging.
Materials:
-
Antibody in a suitable buffer
-
TCEP solution
-
Bis-sulfone reagent with desired payload, dissolved in DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
N-acetylcysteine (quenching agent)
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of TCEP.
-
Incubate at 37°C for 1 hour.[16]
-
-
Removal of Excess Reducing Agent:
-
Immediately purify the reduced antibody using a desalting column to remove excess TCEP.[16]
-
-
Re-bridging Reaction:
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent and incubate for 15 minutes.[16]
-
-
Purification:
-
Purify the resulting ADC using a desalting column or SEC.
-
Protocol 3: Re-bridging with Pyridazinediones
This protocol details the use of pyridazinedione reagents, which are compatible with one-pot procedures.
Materials:
-
Antibody in a suitable buffer
-
TCEP solution
-
Dibromopyridazinedione reagent with desired payload, dissolved in an organic solvent
-
Reaction Buffer (e.g., pH 7.4)
-
Desalting column
Procedure (In Situ):
-
Combined Reduction and Re-bridging:
-
Purification:
-
Purify the ADC from excess reagents and byproducts using a desalting column or SEC.
-
Protocol 4: Re-bridging with Divinylpyrimidines (DVPs)
This protocol describes the use of DVP reagents for efficient disulfide re-bridging.
Materials:
-
Antibody in a suitable buffer
-
TCEP solution
-
DVP reagent with desired payload, dissolved in a suitable solvent
-
Reaction Buffer
-
Desalting column
Procedure:
-
Antibody Reduction:
-
Reduce the interchain disulfides of the antibody by incubating with ten equivalents of TCEP at 37°C for one hour.[1]
-
-
Re-bridging Reaction:
-
Purification:
-
Purify the ADC using a desalting column or SEC.
-
Signaling Pathways and Logical Relationships
The choice of a disulfide re-bridging strategy can be guided by a logical decision-making process based on experimental priorities.
Conclusion
Disulfide re-bridging offers a robust and versatile platform for the creation of homogeneous and stable antibody-drug conjugates and other protein bioconjugates. Next-generation maleimides provide rapid reaction kinetics, while divinylpyrimidines offer exceptional stability and modularity in drug loading. Bis-sulfones are a well-established method yielding stable conjugates, and pyridazinediones allow for simplified one-pot procedures. The choice of the optimal strategy will depend on the specific requirements of the research or drug development program. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for the successful implementation of disulfide re-bridging technologies.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enabling the formation of native mAb, Fab′ and Fc-conjugates using a bis-disulfide bridging reagent to achieve tunable payload-to-antibody ratios (PARs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Antibody dual-functionalisation enabled through a modular divinylpyrimidine disulfide rebridging strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Divinylpyrimidine reagents generate antibody–drug conjugates with excellent in vivo efficacy and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bis-sulfone-PEG4-Acid: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Bis-sulfone-PEG4-Acid, a reagent commonly used in bioconjugation and drug development. While a specific Safety Data Sheet for this compound was not publicly available at the time of this writing, information from a structurally similar compound, Bis-sulfone-PEG4-DBCO, indicates that it is not classified as a hazardous substance.[1] Consequently, the following procedures are based on the assumption that this compound is a non-hazardous chemical. However, it is imperative to verify this with the manufacturer's official documentation and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Disposal Decision Workflow
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous, as well as institutional and local regulations. The following workflow provides a step-by-step process for making this determination.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Disposal
Based on the likely non-hazardous nature of this compound, the following disposal protocols are provided.
Protocol 1: Disposal of Solid this compound
This protocol is for the disposal of the compound in its solid, powdered form.
Materials:
-
Waste container (chemically compatible, e.g., polyethylene)
-
Label for the waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Container Preparation: Select a clean, dry, and chemically compatible container with a secure lid.
-
Labeling: Label the container clearly with "Non-Hazardous Chemical Waste" and list the contents, including "this compound."
-
Transfer: Carefully transfer the solid this compound into the labeled waste container. Minimize the creation of dust.
-
Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.
-
Final Disposal: Dispose of the container in the regular solid waste stream, provided this is permitted by your institution's policies for non-hazardous chemical waste.[2][3] If not, arrange for pickup by your institution's hazardous waste management service or a licensed chemical waste disposal contractor.
Protocol 2: Disposal of this compound in Solution
This protocol is for the disposal of the compound dissolved in a solvent.
Materials:
-
Waste container (liquid-tight, chemically compatible)
-
Label for the waste container
-
pH paper (if applicable)
-
Personal Protective Equipment (PPE)
Procedure:
-
Segregation: Do not mix the this compound solution with other chemical waste streams, especially hazardous waste.
-
Container Preparation: Choose a leak-proof container that is compatible with the solvent used.
-
Labeling: Clearly label the container with "Non-Hazardous Chemical Waste," the name of the compound ("this compound"), and the solvent used.
-
Neutralization (if applicable): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before disposal, if permitted by your institution.
-
Final Disposal:
-
Sanitary Sewer: If your local regulations and institutional policies permit, small quantities of non-hazardous, water-soluble chemicals may be disposed of down the drain with copious amounts of water.[2][4]
-
Licensed Contractor: If sewer disposal is not permitted, or if the solvent is not water-miscible, collect the waste in a labeled container and arrange for disposal through your institution's hazardous waste program or a licensed chemical waste contractor.
-
Key Considerations for Disposal
| Consideration | Description |
| Regulatory Compliance | Always adhere to the regulations set forth by federal, state, and local authorities, as well as your institution's specific policies for chemical waste management. |
| Waste Minimization | Whenever possible, purchase only the amount of reagent needed for your experiments to minimize waste generation. |
| Segregation | Keep non-hazardous waste separate from hazardous waste to avoid cross-contamination and reduce disposal costs. |
| Container Management | Ensure all waste containers are in good condition, properly labeled, and kept closed except when adding waste. |
| Documentation | Maintain records of your chemical waste disposal as required by your institution. |
Logical Relationships in Chemical Waste Management
The following diagram illustrates the key relationships and considerations in a laboratory chemical waste management program.
References
- 1. danielshealth.com [danielshealth.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Bis-sulfone-PEG4-Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bis-sulfone-PEG4-Acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this reagent.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE levels based on the operational procedure.
| Operation | Required PPE | Enhanced Precautions (for large quantities or potential for aerosolization) |
| Weighing and Aliquoting (Solid) | • Nitrile or neoprene gloves• Safety glasses with side shields• Laboratory coat | • Chemical splash goggles• Face shield• N95 or N100 respirator mask |
| Solution Preparation and Handling | • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat | • Double gloving (inner and outer chemical-resistant gloves)• Chemical-resistant apron or coveralls (e.g., Tychem 2000)[1] |
| Reaction and Conjugation | • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat | • Work within a certified chemical fume hood[2] |
| Spill Cleanup | • Nitrile or neoprene gloves• Chemical splash goggles• Laboratory coat | • Chemical-resistant boots or shoe covers• Appropriate respirator based on spill size and ventilation |
Note: While a Safety Data Sheet (SDS) for a similar compound, Bis-sulfone-PEG4-DBCO, indicates it is not a hazardous substance, it is best practice to handle all chemicals with care[3]. Always handle in accordance with good industrial hygiene and safety practices[3].
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for both safety and experimental success. The following diagram outlines the recommended procedure for handling this compound from receipt to use.
Caption: Figure 1. Operational Workflow for Handling this compound
Experimental Protocol for Solution Preparation:
-
Equilibration: Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh the desired amount of the solid reagent. Avoid creating dust.
-
Dissolution: Add the solid to the appropriate solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), to prepare a stock solution[4]. Mix gently until fully dissolved.
-
Storage of Stock Solution: If not used immediately, store the stock solution at -20°C[5]. To minimize exposure to air and moisture, consider storing under an inert gas like argon or nitrogen and using a syringe to withdraw the solution through a septum[5].
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste containing this compound, including unused reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste[2].
-
Do not mix this waste with other waste streams[2].
-
Collect solid and liquid waste in separate, clearly labeled, and sealed containers[2].
Container Labeling and Storage:
-
Label waste containers with "Hazardous Waste" and the full chemical name: "this compound"[2].
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials[2]. Keep containers closed except when adding waste[6].
Final Disposal Procedure:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2].
-
Follow all local, state, and federal regulations for hazardous waste disposal[2].
-
Empty containers must be triple rinsed before being discarded as regular trash. The rinsate should be collected as hazardous waste[6]. Deface or remove the original product label from the empty container[6].
The following flowchart illustrates the decision-making process for the disposal of materials contaminated with this compound.
Caption: Figure 2. Disposal Decision Tree for this compound Waste
References
- 1. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. This compound, 2639395-49-4 | BroadPharm [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Chemical Waste Disposal | Chemistry Storeroom | Washington State University [storeroom.chem.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
